molecular formula C11H15N3O2 B1390736 4-Morpholinobenzohydrazide CAS No. 1135282-82-4

4-Morpholinobenzohydrazide

Cat. No.: B1390736
CAS No.: 1135282-82-4
M. Wt: 221.26 g/mol
InChI Key: DKYRBPURDTXBPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Morpholinobenzohydrazide is a chemical compound of interest in medicinal chemistry and biochemical research, integrating both morpholine and hydrazide functional groups. Its structure is a key intermediate for synthesizing more complex molecules, particularly Schiff bases and other hydrazone derivatives, which are frequently investigated for their diverse biological activities. Researchers value this compound for its potential in developing novel therapeutic agents. The morpholine ring is a common feature in pharmaceuticals, often included to improve solubility and metabolic stability . Meanwhile, the benzohydrazide moiety is a versatile scaffold known to contribute to various pharmacological effects. Primary research applications for this compound and its derivatives include antimicrobial and anticancer studies. Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties, showing activity against a range of bacterial and fungal strains . Furthermore, structurally related benzohydrazide derivatives have demonstrated significant potential in anticancer research. Some compounds have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology, and have exhibited potent antiproliferative activity against several human cancer cell lines, including lung, breast, and cervical cancers . Other benzohydrazide derivatives have also been explored as inhibitors of carbonic anhydrase I and II isozymes, which are enzymes relevant to conditions like glaucoma and epilepsy, and have shown concurrent antioxidant properties . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-morpholin-4-ylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-13-11(15)9-1-3-10(4-2-9)14-5-7-16-8-6-14/h1-4H,5-8,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYRBPURDTXBPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001281556
Record name 4-(4-Morpholinyl)benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001281556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135282-82-4
Record name 4-(4-Morpholinyl)benzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135282-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Morpholinyl)benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001281556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Morpholinobenzohydrazide: Properties, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Morpholinobenzohydrazide, a heterocyclic compound of interest in medicinal chemistry. This document delves into its physicochemical properties, provides a detailed synthesis protocol, and explores its known and potential biological activities. Drawing from established scientific literature and predictive methodologies, this guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development. We will explore the synthesis of this core scaffold, its characterization through spectral analysis, and the mechanistic insights into the biological activities of its derivatives, particularly in the antimicrobial domain.

Introduction

This compound is a synthetic organic molecule that incorporates a morpholine ring and a benzohydrazide functional group. The morpholine moiety, a common heterocycle in medicinal chemistry, is known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. The benzohydrazide core, on the other hand, is a versatile scaffold that has been extensively utilized in the development of various therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, antitubercular, and anticancer properties.[1] The combination of these two pharmacophores in this compound makes it an attractive starting point for the design and synthesis of novel drug candidates. This guide will provide a detailed exploration of the fundamental properties and synthesis of this compound, laying the groundwork for its further investigation and application in drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Due to the limited availability of experimentally determined data for this compound, the following table includes both reported data for closely related analogs and predicted values generated using established computational models.

PropertyValueSource/Method
Molecular Formula C₁₁H₁₅N₃O₂Calculated
Molecular Weight 221.26 g/mol Calculated
Appearance Off-white to light yellow powder[2]
CAS Number 1135282-82-4[2]
Melting Point Not Reported. (For 4-(morpholin-4-yl)-3-nitrobenzohydrazide: 132 °C with decomposition)[3]
Solubility Soluble in DMSO and Methanol. Predicted to have moderate aqueous solubility.General knowledge for similar structures
Predicted logP 0.8 - 1.5Prediction based on molecular structure[4][5]
Predicted pKa Basic pKa (morpholine nitrogen) ~7.5-8.5; Acidic pKa (hydrazide N-H) ~12-13Prediction based on functional groups[4][5]

Note: Predicted values are estimations and should be confirmed by experimental analysis.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from commercially available precursors. The following protocol is a detailed, step-by-step methodology adapted from established procedures for the synthesis of similar benzohydrazide derivatives.[1][6]

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of 4-Morpholinobenzoic Acid cluster_1 Step 2: Synthesis of 4-Morpholinobenzoyl Chloride cluster_2 Step 3: Synthesis of this compound A 4-Fluorobenzonitrile C 4-Morpholinobenzonitrile A->C K2CO3, DMF, Heat B Morpholine B->C D 4-Morpholinobenzoic Acid C->D NaOH, H2O/EtOH, Heat D2 4-Morpholinobenzoic Acid F 4-Morpholinobenzoyl Chloride D2->F Reflux E Thionyl Chloride (SOCl2) E->F F2 4-Morpholinobenzoyl Chloride H This compound F2->H THF, 0°C to rt G Hydrazine Hydrate G->H

Synthetic pathway for this compound.
Experimental Protocol

Step 1: Synthesis of 4-Morpholinobenzoic Acid

  • To a solution of 4-fluorobenzonitrile (1.0 eq) in dimethylformamide (DMF), add morpholine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid (4-morpholinobenzonitrile) by filtration and wash with water.

  • To the crude 4-morpholinobenzonitrile, add a solution of sodium hydroxide (NaOH) in a mixture of water and ethanol.

  • Reflux the mixture for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with dilute hydrochloric acid (HCl) to precipitate the product.

  • Collect the solid 4-morpholinobenzoic acid by filtration, wash with water, and dry.

Step 2: Synthesis of 4-Morpholinobenzoyl Chloride

  • Suspend 4-morpholinobenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂).

  • Reflux the mixture for 2-3 hours until a clear solution is obtained.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-morpholinobenzoyl chloride, which is often used in the next step without further purification.

Step 3: Synthesis of this compound

  • Dissolve the crude 4-morpholinobenzoyl chloride in a suitable anhydrous solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of hydrazine hydrate (2.0 eq) in THF to the cooled solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and collect the precipitated solid by filtration.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Spectral Characterization

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the morpholine ring, the aromatic ring, and the hydrazide group.

  • Morpholine Protons: Two multiplets are expected for the morpholine ring protons. The protons adjacent to the nitrogen atom (N-CH₂) will appear as a triplet around 3.2-3.4 ppm, while the protons adjacent to the oxygen atom (O-CH₂) will appear as a triplet at a slightly downfield region, around 3.7-3.9 ppm.

  • Aromatic Protons: The para-substituted benzene ring will exhibit a characteristic AA'BB' system. Two doublets are expected in the aromatic region (6.8-8.0 ppm). The protons ortho to the morpholine group are expected to be more shielded and appear upfield (around 6.9-7.1 ppm), while the protons ortho to the hydrazide group will be more deshielded and appear downfield (around 7.7-7.9 ppm).

  • Hydrazide Protons: The N-H protons of the hydrazide moiety are expected to appear as broad singlets. The -NH- proton is typically found in the range of 9.0-10.0 ppm, and the terminal -NH₂ protons are expected between 4.0-5.0 ppm. These signals are often exchangeable with D₂O.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Morpholine Carbons: The carbon atoms of the morpholine ring are expected to show two signals. The carbons adjacent to the nitrogen (N-CH₂) will appear around 45-50 ppm, and the carbons adjacent to the oxygen (O-CH₂) will be found further downfield, around 65-70 ppm.

  • Aromatic Carbons: The benzene ring will show four distinct signals. The carbon attached to the morpholine nitrogen will be significantly shielded and appear around 150-155 ppm. The carbon bearing the hydrazide group will be found around 125-130 ppm. The remaining aromatic carbons will resonate in the typical range of 110-130 ppm.

  • Carbonyl Carbon: The carbonyl carbon of the hydrazide group is expected to have a chemical shift in the range of 165-170 ppm.

Predicted IR Spectrum

The infrared spectrum is useful for identifying the key functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-3400N-H stretch (asymmetric and symmetric)Hydrazide (-NH₂)
3150-3250N-H stretchHydrazide (-NH-)
2850-2960C-H stretchMorpholine (aliphatic)
1640-1680C=O stretch (Amide I)Hydrazide
1580-1620C=C stretchAromatic ring
1500-1550N-H bend (Amide II)Hydrazide
1110-1130C-O-C stretchMorpholine

Biological Activity and Mechanism of Action

While this compound itself has not been extensively studied for its biological activities, its derivatives have shown significant promise, particularly as antimicrobial agents. The hydrazide moiety is a key pharmacophore in several clinically used drugs, and its derivatives are known to exhibit a broad spectrum of biological activities.

Antimicrobial Activity of Derivatives

Numerous studies have reported the synthesis of this compound derivatives and their evaluation as antibacterial and antifungal agents. These derivatives are often synthesized by condensing the terminal amino group of the hydrazide with various aldehydes or ketones to form hydrazones. The resulting Schiff bases have shown activity against a range of pathogenic bacteria and fungi.[1] For instance, certain derivatives have demonstrated significant activity against Gram-positive bacteria.[3]

The morpholine ring is also known to contribute to the antimicrobial activity of compounds, potentially by enhancing their solubility and ability to interact with biological targets.[3]

Potential Mechanism of Action

The precise mechanism of action for this compound and its derivatives is not fully elucidated. However, based on the known mechanisms of related hydrazide and morpholine-containing compounds, several potential targets can be proposed.

Mechanism_of_Action cluster_pathway Potential Antibacterial Mechanisms A This compound Derivative B Inhibition of Cell Wall Synthesis A->B C Inhibition of Protein Synthesis A->C D Inhibition of DNA Gyrase A->D E Disruption of Cell Membrane A->E F Bacterial Cell Death B->F C->F D->F E->F

Potential mechanisms of antibacterial action.

Hydrazide-containing compounds are known to interfere with various essential cellular processes in bacteria. Some proposed mechanisms include:

  • Inhibition of Mycolic Acid Synthesis: This is a well-established mechanism for the antitubercular drug isoniazid, a hydrazide derivative.

  • Inhibition of DNA Gyrase: Some hydrazone derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.

  • Chelation of Metal Ions: The hydrazide moiety can chelate essential metal ions required for the activity of various bacterial enzymes.

The morpholine group may contribute to the overall activity by improving the compound's ability to penetrate the bacterial cell wall and reach its intracellular target.

Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate safety precautions in a laboratory setting. While a specific Safety Data Sheet (SDS) is not widely available, general guidelines for handling hydrazide and aromatic amine derivatives should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Hydrazine derivatives, in general, are known to have potential toxicity, and some are considered carcinogenic.[4][5] Therefore, it is crucial to minimize exposure and handle these compounds with care.

Conclusion

This compound is a valuable scaffold in medicinal chemistry, offering a versatile platform for the synthesis of novel bioactive molecules. This technical guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and an exploration of the biological potential of its derivatives. While further experimental validation of its physicochemical and biological properties is warranted, the information presented here serves as a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this promising compound. The continued investigation of this compound and its analogs is likely to yield new and effective therapeutic agents in the ongoing battle against infectious diseases and other health challenges.

References

An In-depth Technical Guide to the Structure Elucidation of 4-Morpholinobenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Morpholinobenzohydrazide

This compound is a multifaceted organic molecule characterized by a benzohydrazide core substituted with a morpholine ring at the para position of the phenyl group. This compound, and the broader class of hydrazides, are of significant interest to the pharmaceutical and materials science communities. Hydrazides are recognized as versatile intermediates in the synthesis of a wide array of heterocyclic compounds and are known for a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1] The morpholine moiety is also a well-established pharmacophore, known to enhance the antimicrobial and antimycobacterial activity of parent compounds.[2]

Given its potential applications, the unambiguous confirmation of the molecular structure of this compound is a critical prerequisite for any research and development endeavor. This guide provides a comprehensive, in-depth overview of the analytical methodologies and data interpretation required to elucidate and confirm the structure of this compound, grounded in the principles of scientific integrity and field-proven expertise.

The Strategic Approach to Structure Elucidation

The elucidation of a molecular structure is a systematic process of gathering and interpreting evidence from multiple analytical techniques. Each technique provides a unique piece of the structural puzzle. For this compound, a combination of spectroscopic and spectrometric methods is essential. The logical workflow for this process is outlined below.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Ultimate Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR Functional Group Identification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Connectivity & Chemical Environment MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation XRay Single-Crystal X-ray Diffraction NMR->XRay Definitive 3D Structure fragmentation_pathway M This compound m/z = 221 F1 4-Morpholinobenzoyl cation m/z = 190 M:f1->F1 - NHNH₂ F3 Morpholine radical cation m/z = 86 M:f1->F3 Cleavage F2 4-Morpholinophenyl cation m/z = 162 F1:f1->F2 - CO xray_workflow CrystalGrowth Crystal Growth CrystalSelection Crystal Selection & Mounting CrystalGrowth->CrystalSelection DataCollection X-ray Diffraction Data Collection CrystalSelection->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement FinalStructure Final 3D Structure StructureRefinement->FinalStructure

References

An In-depth Technical Guide to the Synthesis of 4-Morpholinobenzohydrazide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 4-morpholinobenzohydrazide and its key derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the core synthetic strategies, mechanistic underpinnings, and detailed experimental protocols. The guide emphasizes the rationale behind methodological choices, ensuring a deep understanding of the chemical transformations involved. By integrating established and contemporary synthetic routes, this paper serves as a practical resource for the efficient and reliable preparation of this versatile scaffold and its analogs, which are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3]

Introduction: The Significance of the this compound Scaffold

The this compound core is a privileged scaffold in medicinal chemistry. The incorporation of a morpholine ring, a common motif in drug design, often imparts favorable physicochemical properties such as improved aqueous solubility and metabolic stability. The benzohydrazide moiety, on the other hand, is a versatile functional group that serves as a cornerstone for the synthesis of a wide array of heterocyclic derivatives.[1] This combination has led to the development of compounds with significant biological potential.

The hydrazide-hydrazone linkage (-CONH-N=CH-) in derivatives of this compound is a key pharmacophore that has been associated with a range of biological activities, including antibacterial, antifungal, anticonvulsant, and anti-inflammatory properties.[2][4] Furthermore, the core structure can be readily modified to generate diverse libraries of compounds for structure-activity relationship (SAR) studies, making it an attractive starting point for drug discovery programs. This guide will explore the fundamental synthesis of the parent this compound and then elaborate on the preparation of its most common and biologically relevant derivatives.

Core Synthesis of this compound

The synthesis of this compound is typically a multi-step process commencing from readily available starting materials. The two most common and reliable pathways start from either 4-morpholinobenzoic acid or 4-chlorobenzonitrile. The choice of pathway often depends on the availability of starting materials and the desired scale of the synthesis.

Pathway A: From 4-Morpholinobenzoic Acid

This is a classic and widely adopted route that involves the esterification of 4-morpholinobenzoic acid followed by hydrazinolysis. This method is favored for its generally high yields and straightforward procedures.

Diagram of Synthesis Pathway A:

Synthesis_Pathway_A cluster_0 Pathway A: From 4-Morpholinobenzoic Acid 4-Morpholinobenzoic_Acid 4-Morpholinobenzoic Acid Methyl_4-Morpholinobenzoate Methyl 4-Morpholinobenzoate 4-Morpholinobenzoic_Acid->Methyl_4-Morpholinobenzoate CH3OH, H2SO4 (cat.) Reflux This compound This compound Methyl_4-Morpholinobenzoate->this compound NH2NH2·H2O Ethanol, Reflux

Caption: Synthesis of this compound from 4-Morpholinobenzoic Acid.

Experimental Protocol: Synthesis of this compound via Pathway A

  • Step 1: Esterification of 4-Morpholinobenzoic Acid

    • To a solution of 4-morpholinobenzoic acid (1 eq.) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq.) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

    • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate.

    • The resulting precipitate, methyl 4-morpholinobenzoate, is filtered, washed with water, and dried. Recrystallization from ethanol can be performed for higher purity.[2][5]

  • Step 2: Hydrazinolysis of Methyl 4-Morpholinobenzoate

    • Suspend methyl 4-morpholinobenzoate (1 eq.) in ethanol (10 volumes).

    • Add hydrazine hydrate (80-99%, 2-3 eq.) to the suspension.

    • Heat the mixture to reflux for 8-12 hours. The reaction progress can be monitored by TLC.

    • Upon completion, cool the reaction mixture in an ice bath.

    • The white precipitate of this compound is collected by filtration, washed with cold ethanol, and dried under vacuum.[2][6]

Causality Behind Experimental Choices:

  • The use of excess methanol in the esterification step drives the equilibrium towards the product side, maximizing the yield of the ester. Sulfuric acid acts as a catalyst for this Fischer esterification.

  • In the hydrazinolysis step, an excess of hydrazine hydrate is used to ensure the complete conversion of the ester to the hydrazide. Ethanol is a suitable solvent as it dissolves the ester to some extent and is compatible with the reaction conditions.

Pathway B: From 4-Chlorobenzonitrile

Diagram of Synthesis Pathway B:

Synthesis_Pathway_B cluster_1 Pathway B: From 4-Chlorobenzonitrile 4-Chlorobenzonitrile 4-Chlorobenzonitrile 4-Morpholinobenzonitrile 4-Morpholinobenzonitrile 4-Chlorobenzonitrile->4-Morpholinobenzonitrile Morpholine, K2CO3 Reflux 4-Morpholinobenzoic_Acid 4-Morpholinobenzoic Acid 4-Morpholinobenzonitrile->4-Morpholinobenzoic_Acid NaOH, H2O Reflux 4-Morpholinobenzoyl_Chloride 4-Morpholinobenzoyl Chloride 4-Morpholinobenzoic_Acid->4-Morpholinobenzoyl_Chloride SOCl2 Reflux This compound This compound 4-Morpholinobenzoyl_Chloride->this compound NH2NH2·H2O, THF 0°C to RT

Caption: Synthesis of this compound from 4-Chlorobenzonitrile.

Experimental Protocol: Synthesis of this compound via Pathway B

  • Step 1: Synthesis of 4-Morpholinobenzonitrile

    • A mixture of 4-chlorobenzonitrile (1 eq.), morpholine (1.2 eq.), and anhydrous potassium carbonate (1.5 eq.) in a suitable solvent like DMF or DMSO is heated at reflux for 12-24 hours.

    • The reaction is monitored by TLC. After completion, the mixture is cooled and poured into ice-cold water.

    • The precipitated product is filtered, washed with water, and recrystallized from ethanol.[1]

  • Step 2: Hydrolysis to 4-Morpholinobenzoic Acid

    • The 4-morpholinobenzonitrile (1 eq.) is refluxed in an aqueous solution of sodium hydroxide (20-30%) for 6-8 hours.

    • After cooling, the solution is acidified with concentrated hydrochloric acid to a pH of 4-5.

    • The precipitated 4-morpholinobenzoic acid is filtered, washed with water, and dried.[1]

  • Step 3: Formation of 4-Morpholinobenzoyl Chloride

    • A mixture of 4-morpholinobenzoic acid (1 eq.) and thionyl chloride (2-3 eq.) is refluxed for 2-3 hours.

    • Excess thionyl chloride is removed by distillation under reduced pressure to yield the crude 4-morpholinobenzoyl chloride, which is often used in the next step without further purification.[1]

  • Step 4: Reaction with Hydrazine Hydrate

    • The crude 4-morpholinobenzoyl chloride is dissolved in a dry aprotic solvent like THF.

    • This solution is added dropwise to a stirred solution of hydrazine hydrate (2 eq.) in THF at 0°C.

    • The reaction mixture is then stirred at room temperature for 2-4 hours.

    • The solvent is removed under reduced pressure, and the residue is treated with cold water.

    • The solid product, this compound, is filtered, washed with water, and recrystallized from ethanol.[1]

Synthesis of this compound Derivatives

The true utility of this compound lies in its role as a versatile intermediate for the synthesis of a wide range of derivatives. The primary amino group of the hydrazide is a nucleophilic center that readily reacts with various electrophiles.

Schiff Bases (Hydrazones)

The condensation reaction between this compound and various aldehydes or ketones is one of the most straightforward methods to generate a diverse library of derivatives. These Schiff bases, or hydrazones, are known to possess a wide range of biological activities.[4][7]

General Reaction Scheme:

Schiff_Base_Synthesis cluster_2 Schiff Base (Hydrazone) Synthesis This compound This compound Schiff_Base Schiff Base (Hydrazone) This compound->Schiff_Base Aldehyde_Ketone R-CHO or R-CO-R' Aldehyde_Ketone->Schiff_Base Ethanol, Acetic Acid (cat.) Reflux

Caption: General synthesis of Schiff bases from this compound.

Experimental Protocol: General Synthesis of Schiff Bases

  • Dissolve this compound (1 eq.) in ethanol or methanol.

  • Add the corresponding aldehyde or ketone (1 eq.) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture. The precipitated product is filtered, washed with cold ethanol, and recrystallized from a suitable solvent.[4][8]

Table 1: Examples of Synthesized Schiff Bases and their Reported Activities

DerivativeAldehyde/Ketone ReactantReported Biological ActivityReference
(E)-N'-(4-chlorobenzylidene)-4-morpholinobenzohydrazide4-ChlorobenzaldehydeAntimicrobial[4]
(E)-4-morpholino-N'-(4-nitrobenzylidene)benzohydrazide4-NitrobenzaldehydeAntibacterial[1]
(E)-N'-(2-hydroxybenzylidene)-4-morpholinobenzohydrazideSalicylaldehydeAnticancer[9]
1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are another important class of heterocyclic compounds that can be synthesized from this compound. These derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.[3][10][11] A common method involves the cyclization of an N-acylhydrazone intermediate or direct cyclization with a carboxylic acid derivative.

General Reaction Scheme for Oxidative Cyclization:

Oxadiazole_Synthesis cluster_3 1,3,4-Oxadiazole Synthesis (Oxidative Cyclization) Schiff_Base Schiff Base (from Aldehyde) 1,3,4-Oxadiazole 2,5-Disubstituted-1,3,4-Oxadiazole Schiff_Base->1,3,4-Oxadiazole Oxidizing Agent (e.g., I2, DDQ) Reflux

Caption: Synthesis of 1,3,4-Oxadiazoles via oxidative cyclization of Schiff bases.

Experimental Protocol: Synthesis of 2-(4-Morpholinophenyl)-5-aryl-1,3,4-oxadiazoles

  • Synthesize the corresponding Schiff base from this compound and an aromatic aldehyde as described in section 3.1.

  • To a solution of the Schiff base (1 eq.) in a suitable solvent like glacial acetic acid, add an oxidizing agent such as iodine (1.2 eq.) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

  • Reflux the mixture for 4-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water containing sodium thiosulfate (to quench excess iodine).

  • The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to afford the pure 1,3,4-oxadiazole derivative.[12]

Pyrazoles

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are well-established pharmacophores with a wide range of biological activities.[13][14] The synthesis of pyrazole derivatives from this compound typically involves the reaction with 1,3-dicarbonyl compounds or their equivalents.

General Reaction Scheme:

Pyrazole_Synthesis cluster_4 Pyrazole Synthesis This compound This compound Pyrazole_Derivative Pyrazole Derivative This compound->Pyrazole_Derivative 1,3-Dicarbonyl 1,3-Dicarbonyl Compound 1,3-Dicarbonyl->Pyrazole_Derivative Acetic Acid Reflux

Caption: General synthesis of Pyrazoles from this compound.

Experimental Protocol: General Synthesis of Pyrazoles

  • A mixture of this compound (1 eq.) and a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1 eq.) in glacial acetic acid is refluxed for 6-10 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into crushed ice.

  • The solid product that separates out is filtered, washed thoroughly with water, and recrystallized from a suitable solvent like ethanol.[15][16]

Conclusion

This compound is a highly valuable and versatile building block in synthetic and medicinal chemistry. The synthetic pathways detailed in this guide are robust and can be readily implemented in a standard laboratory setting. The straightforward derivatization of the hydrazide moiety allows for the creation of a vast chemical space of novel compounds, particularly Schiff bases, 1,3,4-oxadiazoles, and pyrazoles. The established biological significance of these derivatives underscores the importance of the this compound scaffold as a starting point for the development of new therapeutic agents. This guide provides the necessary foundational knowledge and practical protocols to empower researchers in their synthetic endeavors with this important class of compounds.

References

The Morpholine Motif: A Privileged Scaffold in Drug Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Morpholine Ring

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic agents. The morpholine ring, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, stands as a testament to this principle.[1][2] Its prevalence in a vast array of biologically active compounds is not coincidental but rather a consequence of its unique physicochemical properties. The presence of the ether oxygen reduces the basicity of the nitrogen atom, influencing the molecule's pKa and leading to favorable pharmacokinetic profiles, including enhanced solubility and metabolic stability.[3][4] This guide provides a comprehensive exploration of the diverse biological activities of morpholine-containing compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to elucidate their therapeutic potential.

I. The Spectrum of Biological Activity: From Anticancer to Neuroprotection

The versatility of the morpholine scaffold has been harnessed to develop compounds with a wide range of pharmacological effects.[5][6] This section will explore the most significant areas of biological activity, supported by mechanistic insights and quantitative data.

A. Anticancer Activity: Targeting Key Signaling Pathways

Morpholine derivatives have demonstrated significant potential as anticancer agents, with several compounds targeting critical pathways involved in cell proliferation, survival, and angiogenesis.[6][7]

Mechanism of Action: Inhibition of Kinase Signaling

A primary mechanism by which morpholine-containing compounds exert their anticancer effects is through the inhibition of protein kinases, particularly within the PI3K/Akt/mTOR signaling pathway.[8][9] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth. The morpholine moiety often plays a crucial role in binding to the ATP-binding pocket of these kinases, thereby blocking their activity.[10]

Case Study: Gefitinib

Gefitinib is a prime example of a successful morpholine-containing anticancer drug.[11] It selectively inhibits the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed or mutated in non-small cell lung cancer (NSCLC).[5][12] The morpholine group in Gefitinib enhances its solubility and pharmacokinetic properties, contributing to its oral bioavailability.[7] By blocking EGFR signaling, Gefitinib inhibits downstream pathways like RAS-RAF-MEK-ERK and PI3K-Akt, leading to reduced tumor cell proliferation and induction of apoptosis.[5][13]

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Gefitinib Gefitinib (Morpholine-containing) Gefitinib->RTK Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Gefitinib.

Quantitative Data: Anticancer Activity of Morpholine Derivatives

Compound IDTarget(s)Cancer Cell LineIC50 (µM)Reference
AK-10 TubulinA549 (Lung)8.55[7]
MCF-7 (Breast)3.15[7]
SHSY-5Y (Neuroblastoma)3.36[7]
Compound 10e mTORA549 (Lung)0.033[14]
Compound 24 bCA-II-14.68[15]
Gefitinib EGFRVariousVaries[11]
B. Antibacterial Activity: A Novel Mechanism of Protein Synthesis Inhibition

The emergence of antibiotic-resistant bacteria has created an urgent need for new antibacterial agents with novel mechanisms of action. Morpholine-containing compounds, particularly the oxazolidinone class, have provided a significant breakthrough in this area.

Mechanism of Action: Targeting the Bacterial Ribosome

Linezolid, the first clinically approved oxazolidinone antibiotic, contains a morpholine ring that is crucial for its activity and metabolic profile.[1] It inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[2][16] This unique mechanism of action makes it effective against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[17][18]

Case Study: Linezolid

The morpholine ring in Linezolid undergoes oxidation to form two inactive metabolites, which is a key part of its metabolic pathway.[1] Its ability to inhibit protein synthesis at a very early stage is a key advantage, and resistance development is relatively slow.[16]

Quantitative Data: Antibacterial Activity of Morpholine Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Linezolid Streptococci0.5 - 4[16]
Enterococci0.5 - 4[16]
Staphylococci0.5 - 4[16]
Compound 12 S. aureus25[5]
E. coli29[5]
C. Antifungal Activity: Disrupting Fungal Cell Membrane Integrity

Morpholine derivatives have also been successfully developed as antifungal agents, primarily for topical applications.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Amorolfine and Fenpropimorph are two notable examples of morpholine-based antifungals.[2][12] They act by inhibiting enzymes involved in the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[12][19] Amorolfine specifically inhibits two enzymes: Δ14-reductase and Δ7-Δ8-isomerase.[8][12] This dual inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane's integrity and leading to cell death.[12]

Case Study: Amorolfine

Amorolfine is widely used as a topical treatment for onychomycosis (fungal nail infections).[2] Its morpholine structure is essential for its antifungal activity. The disruption of the fungal cell membrane makes it a fungicidal agent against a broad spectrum of fungi.[19]

Quantitative Data: Antifungal Activity of Morpholine Derivatives

CompoundFungal StrainIC50 (µg/mL)MIC (µg/mL)Reference
Sila-analogue 24 C. albicans0.20.5[20]
C. neoformans0.10.25[20]
Compound 12 C. albicans-20[5]
A. niger-40[5]
Compound A14 C. glabrata-≤ 0.0313[21]
D. Anti-inflammatory Activity: Modulating Inflammatory Mediators

The anti-inflammatory properties of morpholine-containing compounds have been investigated, with many derivatives showing promising activity.

Mechanism of Action: Inhibition of Inflammatory Enzymes

One of the key mechanisms of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible during inflammation and responsible for the production of prostaglandins.[22] Some morpholine derivatives have also been shown to inhibit the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS).[23]

Quantitative Data: Anti-inflammatory Activity of Morpholine Derivatives

Compound IDAssayIC50 (µM)Reference
Compound 4c BSA Denaturation25.31[24]
Compound 4d BSA Denaturation26.33[24]
Compound 4d (Thiazoline-2-thione) BSA Denaturation21.9 (µg/mL)[25]
E. Neuroprotective Activity: Modulating Neurotransmitter Systems and Signaling Pathways

Morpholine derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Mechanism of Action: Diverse Targets in the CNS

The neuroprotective effects of morpholine-containing compounds are attributed to their ability to interact with various targets in the central nervous system (CNS). For instance, Reboxetine is a selective norepinephrine reuptake inhibitor (NRI), which increases the concentration of norepinephrine in the synaptic cleft, a neurotransmitter implicated in mood and cognitive function.[1][26] Other morpholine derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, which is crucial for memory and learning.[3] Furthermore, the PI3K/Akt signaling pathway, which is also a target in cancer, plays a role in neuronal survival and is implicated in Alzheimer's disease.[27][28]

Case Study: Reboxetine

Reboxetine is used as an antidepressant and has shown potential neuroprotective effects.[11] Its morpholine structure is key to its selective inhibition of the norepinephrine transporter.[1][7]

Signaling Pathways in Alzheimer's Disease

Alzheimers_Pathway Abeta Amyloid-β (Aβ) Aggregation PI3K_Akt PI3K/Akt Pathway Abeta->PI3K_Akt Dysregulates Wnt Wnt Signaling Abeta->Wnt Inhibits CREB CREB Pathway Abeta->CREB Reduces Activity Neuronal_Death Neuronal Death & Cognitive Decline Abeta->Neuronal_Death Tau Tau Hyperphosphorylation (NFTs) Tau->Neuronal_Death PI3K_Akt->Neuronal_Death Promotes Survival Wnt->Neuronal_Death Protects Synapses CREB->Neuronal_Death Promotes Neuronal Health AChE_Inhibitor Morpholine-based AChE Inhibitors AChE AChE AChE_Inhibitor->AChE Inhibits AChE->Neuronal_Death Contributes to Cognitive Decline

Caption: Key signaling pathways implicated in Alzheimer's disease.

II. Experimental Protocols for Assessing Biological Activity

The evaluation of the biological activity of morpholine-containing compounds relies on a suite of robust and standardized in vitro assays. This section provides detailed, step-by-step methodologies for key experiments.

A. Anticancer Activity: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][29]

Experimental Workflow: MTT Assay

MTT_Workflow Start Start Seed_Cells 1. Seed Cells in 96-well plate Start->Seed_Cells Treat_Cells 2. Treat with Morpholine Compound Seed_Cells->Treat_Cells Add_MTT 3. Add MTT Reagent Treat_Cells->Add_MTT Incubate 4. Incubate (2-4 hours) Add_MTT->Incubate Solubilize 5. Solubilize Formazan Crystals (DMSO) Incubate->Solubilize Read_Absorbance 6. Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze 7. Calculate % Viability and IC50 Read_Absorbance->Analyze End End Analyze->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture.

    • Seed the cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the morpholine-containing test compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[26]

    • Add 10 µL of the MTT stock solution to each well.[30]

    • Incubate the plate for 2-4 hours at 37°C, protected from light. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[26]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[26]

    • Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[15]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[26]

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

B. Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][31]

Step-by-Step Protocol (Adapted from CLSI guidelines):

  • Inoculum Preparation:

    • From a pure culture of the test microorganism grown on an appropriate agar plate for 18-24 hours, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[32][33]

  • Preparation of Antimicrobial Dilutions:

    • Prepare serial two-fold dilutions of the morpholine-containing compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[10][13]

  • Inoculation:

    • Dilute the standardized inoculum in the broth medium.

    • Inoculate each well of the microtiter plate with the diluted inoculum, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours for most bacteria or 24-72 hours for fungi, depending on the organism.[10]

  • Reading and Interpretation:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

    • The results are interpreted as susceptible, intermediate, or resistant based on established breakpoints.

C. Enzyme Inhibition Assays: Acetylcholinesterase (AChE) Inhibition

This assay is used to screen for compounds that inhibit the activity of AChE, a key target in Alzheimer's disease therapy.[3]

Step-by-Step Protocol (Ellman's Method):

  • Reagent Preparation:

    • Prepare a solution of AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

    • Prepare a solution of the substrate, acetylthiocholine iodide.

    • Prepare a solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Assay Procedure:

    • In a 96-well plate, add the buffer, DTNB solution, and the morpholine-containing test compound at various concentrations.

    • Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the acetylthiocholine substrate to each well.

  • Measurement and Analysis:

    • The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

    • Measure the absorbance of the yellow product kinetically at 412 nm over a period of time.[16]

    • Calculate the rate of the reaction for each inhibitor concentration.

    • Determine the percent inhibition and the IC50 value of the test compound.

III. Synthesis of Bioactive Morpholine-Containing Compounds

The facile synthesis of the morpholine ring and its derivatives has contributed to its widespread use in medicinal chemistry.[18] A brief overview of common synthetic strategies is presented here.

A common and efficient method for the synthesis of the morpholine core involves the cyclization of β-amino alcohols. For example, the synthesis of the antidepressant drug Reboxetine involves the construction of the morpholine ring from a chiral amino alcohol precursor.[18][30] Other methods include the reaction of diethanolamine with a dehydrating agent or the alkylation of a pre-formed morpholine ring. The synthesis of Amorolfine, for instance, can be achieved through the reductive amination of a suitable ketone with cis-2,6-dimethylmorpholine.[17][34]

Conclusion

The morpholine scaffold has unequivocally earned its status as a privileged structure in medicinal chemistry. Its favorable physicochemical and pharmacokinetic properties, combined with its synthetic accessibility, have enabled the development of a diverse range of clinically successful drugs and promising therapeutic candidates. The continued exploration of novel morpholine derivatives and their biological activities holds immense potential for addressing unmet medical needs in oncology, infectious diseases, neurodegenerative disorders, and inflammatory conditions. This guide has provided a comprehensive overview of the biological activities of morpholine-containing compounds, their mechanisms of action, and the experimental methodologies used to evaluate them, serving as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

A Technical Guide to the Discovery of Novel Hydrazide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is driven by the emergence of drug resistance and the need for safer, more effective treatments.[1] Within this context, the hydrazide functional group (R-CO-NH-NR¹R²) has emerged as a "privileged scaffold"—a molecular framework that is not only synthetically accessible but also capable of interacting with a wide range of biological targets.[1][2][3] Hydrazides and their derivatives, particularly hydrazones, are renowned for their extensive spectrum of pharmacological activities, including antimicrobial, antitumor, anticonvulsant, anti-inflammatory, and antidepressant properties.[1][4][5][6]

The clinical success of hydrazide-based drugs, such as the antitubercular agent Isoniazid and the antidepressant Iproniazid, validates the therapeutic potential of this chemical class.[4][7][8] These compounds serve as foundational examples, demonstrating that the N-N linkage within an acyl framework is a key structural motif for biological activity.[9] This guide provides an in-depth exploration of the discovery pipeline for novel hydrazide compounds, designed for researchers, scientists, and drug development professionals. We will dissect the process from initial synthesis and structural validation to biological screening, emphasizing the causal logic behind experimental choices and the self-validating nature of robust scientific protocols.

Part 1: Synthetic Strategies for Hydrazide Scaffolds

The synthetic versatility of hydrazides is the cornerstone of their utility in drug discovery. The ease with which both the acyl (R-CO) and the hydrazine (-NH-NR¹R²) moieties can be modified allows for the rapid generation of large, diverse chemical libraries for screening.

The Conventional Workhorse: Synthesis from Carboxylic Acid Derivatives

The most prevalent and reliable method for synthesizing hydrazides involves the nucleophilic acyl substitution of a carboxylic acid derivative with hydrazine.[1][10]

Causality of the Reaction: This pathway is highly efficient because common starting materials like esters, acyl chlorides, and anhydrides contain a good leaving group (-OR, -Cl, -OCOR). This makes the carbonyl carbon highly electrophilic and thus susceptible to attack by the nucleophilic nitrogen atom of hydrazine hydrate. The reaction typically proceeds to completion with high yields, forming a stable amide-like bond.

Experimental Protocol: Synthesis of a Hydrazide from a Methyl Ester

Objective: To synthesize a generic aroyl hydrazide from its corresponding methyl ester.

Materials:

  • Methyl Benzoate (or other methyl ester) (1.0 eq)

  • Hydrazine Hydrate (N₂H₄·H₂O), 80% solution (5.0 eq)

  • Ethanol (as solvent)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

  • Beakers, Buchner funnel, filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the methyl ester (e.g., 10 mmol) in 30 mL of ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (50 mmol) dropwise at room temperature. The large excess of hydrazine drives the reaction equilibrium towards the product.

  • Reflux: Equip the flask with a condenser and heat the mixture to reflux (approximately 80-90°C) using a heating mantle. Maintain reflux for 4-6 hours.

  • Reaction Monitoring (Self-Validation): The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted against the starting ester. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.

  • Isolation: After cooling to room temperature, reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated reaction mixture into 100 mL of ice-cold distilled water. A white precipitate of the hydrazide product should form.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove excess hydrazine hydrate. The product is then dried. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol.[1]

Expanding Chemical Diversity: The Hydrazide-to-Hydrazone Conversion

Hydrazides are powerful intermediates, most notably for the synthesis of hydrazones. The condensation of a hydrazide with an aldehyde or ketone introduces a new point of diversity and yields the azomethine group (-NHN=CH-), a recognized pharmacophore crucial for the biological activity of many compounds.[4][6]

Experimental Protocol: Synthesis of a Hydrazone

Objective: To synthesize a hydrazone from a previously synthesized hydrazide and an aromatic aldehyde.

Materials:

  • Aroyl Hydrazide (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Reaction vessel, magnetic stirrer

Procedure:

  • Dissolution: Dissolve the hydrazide (5 mmol) in 20 mL of ethanol in a flask. Gentle warming may be required.

  • Addition of Aldehyde: To this solution, add the aldehyde (5 mmol).

  • Catalysis: Add 2-3 drops of glacial acetic acid. The acid catalyzes the dehydration step of the condensation, accelerating the formation of the C=N double bond.

  • Reaction: Stir the mixture at room temperature or gentle reflux for 2-4 hours.[11] The formation of a precipitate often indicates product formation.

  • Monitoring: Monitor the reaction via TLC as described previously.

  • Isolation and Purification: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid hydrazone product by vacuum filtration, wash with a small amount of cold ethanol, and dry. Recrystallization from ethanol or a similar solvent typically yields a pure product.[12]

Modern and Green Synthetic Approaches

While conventional methods are robust, modern chemistry trends towards more sustainable and efficient processes.

  • Microwave-Assisted Synthesis: Utilizes microwave radiation to rapidly heat the reaction, significantly reducing reaction times from hours to minutes while often improving yields.[13]

  • Solvent-Free Grinding: In this mechanochemical approach, solid reactants are ground together, sometimes with a catalytic amount of a liquid, to initiate the reaction. This method is environmentally friendly and highly efficient.[14]

Visualization: Synthetic Workflow

The following diagram illustrates the primary pathways for generating hydrazide and hydrazone libraries.

G cluster_start Starting Materials cluster_core Core Scaffold Synthesis cluster_deriv Derivative Library Start1 Carboxylic Acid Ester / Acyl Chloride Hydrazide Hydrazide (R-CO-NH-NH₂) Start1->Hydrazide + Hydrazine Hydrate (Nucleophilic Acyl Substitution) Start2 Aldehyde / Ketone Hydrazone Hydrazone (R-CO-NH-N=CHR') Hydrazide->Hydrazone + Aldehyde/Ketone (Condensation)

Caption: General synthetic routes to hydrazides and hydrazones.

Part 2: Structural Characterization and Validation

Unambiguous confirmation of a compound's chemical structure is a non-negotiable prerequisite in drug discovery. It provides the foundation for understanding structure-activity relationships (SAR) and ensures the reproducibility of biological data. A combination of spectroscopic techniques is employed for this purpose.[15]

Key Spectroscopic Techniques
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is invaluable for the rapid identification of key functional groups. For hydrazides, characteristic absorption bands include a sharp C=O (carbonyl) stretch around 1650-1750 cm⁻¹ and N-H (amine) stretching vibrations between 3300-3500 cm⁻¹. Upon conversion to a hydrazone, the appearance of a C=N (imine) stretch at 1580-1640 cm⁻¹ provides strong evidence of a successful reaction.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed structural information.

    • ¹H NMR: Maps the hydrogen atoms in the molecule. Key signals for a hydrazide-hydrazone include the amide proton (NH-CO), which resonates significantly downfield (δ 10.0-12.0 ppm), and the azomethine proton (N=CH), which appears as a sharp singlet around δ 8.0-9.0 ppm.[15][17]

    • ¹³C NMR: Identifies all unique carbon environments. The carbonyl carbon (C=O) and the imine carbon (C=N) have characteristic chemical shifts that confirm the core structure.[9][18]

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring its mass-to-charge ratio. The presence of the molecular ion peak [M]⁺ corresponding to the calculated molecular weight is definitive proof of the compound's identity.[9][16]

Data Presentation: A Comparative Summary

The table below summarizes the expected spectroscopic data for a hypothetical hydrazide and its corresponding hydrazone derivative, illustrating the key changes observed during characterization.

Technique Hypothetical Hydrazide (Benzhydrazide)Hypothetical Hydrazone (N'-(benzylidene)benzohydrazide)Causality of Change
FT-IR (cm⁻¹) ~3300 (N-H), ~1660 (C=O)~3250 (N-H), ~1650 (C=O), ~1610 (C=N) Formation of the imine (C=N) bond from the primary amine of the hydrazide.
¹H NMR (δ ppm) ~10.0 (s, 1H, -CONH -), ~4.5 (s, 2H, -NH₂ ), 7.4-7.8 (m, 5H, Ar-H)~11.8 (s, 1H, -CONH -), ~8.5 (s, 1H, -N=CH-) , 7.4-8.0 (m, 10H, Ar-H)The -NH₂ protons are replaced by the single azomethine (-N=CH-) proton.
Mass Spec (m/z) 136 [M]⁺224 [M]⁺The molecular weight increases by the mass of the added benzaldehyde fragment minus water.

Part 3: Screening for Biological Activity

With a library of structurally validated hydrazide and hydrazone compounds, the next phase is to screen for biological activity. The broad therapeutic potential of this class necessitates a multi-pronged approach using established in vitro assays.

Antimicrobial Activity Screening

The rise of multidrug-resistant pathogens is a global health crisis, making the search for new antimicrobial agents a priority.[7] Hydrazones have consistently shown promising antibacterial and antifungal activities.[1][4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To quantitatively determine the lowest concentration of a novel compound that inhibits the visible growth of a microorganism.

Principle: This protocol uses a two-fold serial dilution method in a 96-well microtiter plate. The assay is self-validating through the inclusion of positive (known antibiotic), negative (no compound), and sterility (no bacteria) controls.

Materials:

  • Synthesized hydrazone compounds (stock solution in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • Sterile 96-well microtiter plates

  • Standard antibiotic (e.g., Gentamycin) as a positive control[11]

  • Resazurin dye (as a viability indicator)

Procedure:

  • Preparation: Add 100 µL of sterile MHB to each well of a 96-well plate.

  • Compound Dilution: Add 100 µL of the compound stock solution to the first well of a row. Mix well and transfer 100 µL to the second well. Repeat this serial dilution across the row to achieve a range of concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL). Discard the final 100 µL from the last well.

  • Bacterial Inoculation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard). Dilute this suspension in MHB and add 10 µL to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Positive Control: A row with a standard antibiotic instead of the test compound.

    • Negative Control (Growth Control): A well containing bacteria and media with DMSO (vehicle) but no compound.

    • Sterility Control: A well with media only, to check for contamination.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration at which no visible turbidity (bacterial growth) is observed. For clearer results, 10 µL of resazurin can be added to each well and incubated for another 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.[11]

Antitumor Activity Screening

Many hydrazide-hydrazone derivatives have been investigated for their ability to inhibit the proliferation of cancer cells.[9][14][19]

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To assess the effect of a compound on the metabolic activity (and thus viability) of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cancer cell line (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of ~5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of pure DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.

  • Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) is determined by plotting viability versus compound concentration.[14]

Visualization: Biological Screening Workflow

This diagram outlines a typical workflow for screening a compound library to identify bioactive hits.

G CompoundLib Synthesized Hydrazide/ Hydrazone Library PrimaryScreen Primary Screening (e.g., Disc Diffusion, Single High-Dose MTT) CompoundLib->PrimaryScreen Inactive Inactive Compounds PrimaryScreen->Inactive No Activity Active Preliminary 'Hits' PrimaryScreen->Active Shows Activity DoseResponse Secondary Screening (Dose-Response Assays) - MIC Determination - IC₅₀ Calculation Active->DoseResponse ConfirmedHits Confirmed Hits for Further Optimization DoseResponse->ConfirmedHits

Caption: High-level workflow for in vitro biological screening.

Conclusion and Future Directions

The discovery of novel hydrazide compounds represents a vibrant and productive field within medicinal chemistry. This guide has outlined the integrated workflow, beginning with versatile and robust synthetic strategies that allow for the creation of diverse chemical libraries. We have underscored the critical importance of rigorous, multi-technique spectroscopic analysis for unambiguous structural validation, which forms the bedrock of credible structure-activity relationship studies. Finally, we have detailed standardized in vitro protocols for assessing the antimicrobial and antitumor potential of these novel compounds.

The future of hydrazide discovery will increasingly integrate computational tools. In silico methods such as molecular docking can predict how these compounds might bind to specific enzyme targets, while ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can help prioritize candidates with favorable drug-like properties early in the discovery process.[14][20] By combining the proven synthetic tractability of the hydrazide scaffold with modern screening and computational methodologies, the scientific community is well-equipped to continue developing this remarkable class of compounds into next-generation therapeutics.

References

4-Morpholinobenzohydrazide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 4-Morpholinobenzohydrazide, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical identity, synthesis protocols, and potential therapeutic applications, with a particular focus on its antimicrobial properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a foundation for further investigation and application of this versatile molecule.

Chemical Identity and Properties

PropertyValueSource
IUPAC Name 4-(morpholin-4-yl)benzohydrazideN/A
Molecular Formula C₁₁H₁₅N₃O₂Inferred
Molecular Weight 221.26 g/mol Inferred
Appearance Crystalline solid[1]
Melting Point 130°C[1]
Solubility Soluble in ethanol[2]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the reaction of morpholine and 4-chloro-benzonitrile.[1] The resulting 4-(morpholin-4-yl)benzonitrile is then hydrolyzed to form 4-(morpholin-4-yl)benzoic acid.[1] Subsequent treatment with thionyl chloride yields 4-(morpholin-4-yl)benzoyl chloride.[1] The final step involves the reaction of the benzoyl chloride derivative with hydrazine hydrate to produce this compound.[1]

Experimental Protocol: Synthesis of 4-(morpholin-4-yl) benzohydrazide

Step 1: Synthesis of 4-(morpholin-4-yl)benzonitrile

  • In a round-bottom flask, combine morpholine and 4-chloro-benzonitrile.

  • Reflux the mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the product. Purification can be achieved by recrystallization.

Step 2: Synthesis of 4-(morpholin-4-yl)benzoic acid

  • Treat the 4-(morpholin-4-yl)benzonitrile from Step 1 with a solution of sodium hydroxide.

  • Heat the mixture to facilitate hydrolysis.

  • After the reaction is complete, acidify the mixture to precipitate the carboxylic acid.

  • Filter and wash the solid to obtain 4-(morpholin-4-yl)benzoic acid.

Step 3: Synthesis of 4-(morpholin-4-yl)benzoyl chloride

  • In a flask equipped with a reflux condenser, add 4-(morpholin-4-yl)benzoic acid from Step 2.

  • Slowly add thionyl chloride to the flask.

  • Gently heat the mixture to initiate the reaction.

  • Once the reaction is complete, remove the excess thionyl chloride under reduced pressure.

Step 4: Synthesis of 4-(morpholin-4-yl)benzohydrazide

  • Dissolve the 4-(morpholin-4-yl)benzoyl chloride from Step 3 in a suitable solvent.

  • Slowly add hydrazine hydrate to the solution.

  • Stir the reaction mixture until the formation of the product is complete.

  • Isolate the 4-(morpholin-4-yl)benzohydrazide by filtration and purify by recrystallization.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Step 1 cluster_intermediate2 Step 2 cluster_intermediate3 Step 3 cluster_final Final Product Morpholine Morpholine 4-(morpholin-4-yl)benzonitrile 4-(morpholin-4-yl)benzonitrile Morpholine->4-(morpholin-4-yl)benzonitrile 4-chloro-benzonitrile 4-chloro-benzonitrile 4-chloro-benzonitrile->4-(morpholin-4-yl)benzonitrile 4-(morpholin-4-yl)benzoic acid 4-(morpholin-4-yl)benzoic acid 4-(morpholin-4-yl)benzonitrile->4-(morpholin-4-yl)benzoic acid NaOH 4-(morpholin-4-yl)benzoyl chloride 4-(morpholin-4-yl)benzoyl chloride 4-(morpholin-4-yl)benzoic acid->4-(morpholin-4-yl)benzoyl chloride SOCl₂ This compound This compound 4-(morpholin-4-yl)benzoyl chloride->this compound Hydrazine Hydrate

Caption: Synthesis pathway of this compound.

Potential Applications in Drug Development

The core structure of this compound, which combines a hydrazide skeleton with a morpholine ring, suggests significant potential for biological activity.[1] The hydrazide moiety is known for its antibacterial and antitubercular properties, while the morpholine ring has been associated with antibacterial, antimycobacterial, and antifungal activities.[1]

Antimicrobial Activity

Research has focused on synthesizing derivatives of this compound to enhance their antimicrobial efficacy.[1] The rationale is that these hydrazides could lead to higher intracellular concentrations of the drug, potentially overcoming resistance mechanisms that rely on reduced drug accumulation.[1]

A related compound, a semicarbazide derivative of 4-(morpholino-4-yl)-3-nitrobenzohydrazide containing a 4-bromophenyl moiety, has demonstrated notable antibacterial potential against Enterococcus faecalis with a Minimum Inhibitory Concentration (MIC) value of 3.91 µg/mL.[2]

Antiglycation Activity

Derivatives of benzoylhydrazones have been investigated for their antiglycation activity, which is relevant to the management of diabetes.[3] Although this compound itself was not the primary focus of this specific study, the broader class of compounds shows promise in inhibiting the formation of advanced glycation end products (AGEs).[3]

Potential Signaling Pathway Involvement

Given its antimicrobial properties, this compound and its derivatives could potentially interfere with essential bacterial signaling pathways. One such hypothetical target could be cell wall synthesis or protein synthesis pathways.

Signaling_Pathway This compound This compound Bacterial_Cell Bacterial_Cell This compound->Bacterial_Cell Target_Enzyme Target_Enzyme Bacterial_Cell->Target_Enzyme Pathway_Product Pathway_Product Target_Enzyme->Pathway_Product Inhibited by This compound Pathway_Substrate Pathway_Substrate Pathway_Substrate->Target_Enzyme Cell_Wall_Synthesis Cell_Wall_Synthesis Pathway_Product->Cell_Wall_Synthesis Cell_Lysis Cell_Lysis Cell_Wall_Synthesis->Cell_Lysis Disruption leads to

Caption: Hypothetical mechanism of antimicrobial action.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using standard analytical techniques.

  • Infrared (IR) Spectroscopy: Characteristic peaks would be expected for the N-H stretch of the hydrazide, the C=O stretch of the amide, and the C-N and C-O stretches of the morpholine ring.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would show characteristic signals for the aromatic protons, the protons of the morpholine ring, and the N-H protons of the hydrazide group.[1]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.[1] For instance, a related compound, 4-(morpholin-4-yl)benzoic acid, showed a molecular ion peak at m/z 206.29 (M+1).[1]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[4]

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry, particularly as a scaffold for the development of new antimicrobial agents. Its synthesis is well-documented, and its chemical properties make it an attractive starting point for further derivatization and biological evaluation. Future research should focus on a more comprehensive evaluation of its biological activity profile and mechanism of action.

References

Physical and chemical characteristics of 4-Morpholinobenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Morpholinobenzohydrazide

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core physical and chemical characteristics, synthesis, analytical validation, and its emerging role as a versatile scaffold for creating novel therapeutic agents.

Introduction: The Scientific Merit of this compound

This compound is a bifunctional organic molecule integrating a morpholine ring and a benzohydrazide core. This unique structural combination imparts a compelling set of properties, making it a valuable building block in synthetic chemistry. The morpholine moiety, a common feature in many approved drugs, is known to improve pharmacokinetic properties such as solubility and metabolic stability. The hydrazide group, on the other hand, is a reactive handle that allows for straightforward derivatization, enabling the exploration of vast chemical space.

Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including significant antimicrobial properties.[1] As the challenge of drug resistance continues to grow, scaffolds like this compound, which can be modified to generate new classes of antibiotics, are of paramount importance.[2][3][4] This guide serves as a foundational resource for scientists aiming to harness the potential of this promising molecule.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the bedrock of any scientific investigation. These parameters dictate experimental conditions, from reaction setup to purification and formulation.

Identifiers and Molecular Structure
  • IUPAC Name : 4-(morpholin-4-yl)benzohydrazide[5][6][7]

  • CAS Number : 1135282-82-4[8]

  • Molecular Formula : C₁₁H₁₅N₃O₂

  • SMILES : O=C(NN)c1ccc(N2CCOCC2)cc1

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound. These values are critical for designing experimental protocols, including dissolution for in vitro assays and reaction condition selection.

PropertyValueSource / Comment
Appearance Off-white to light yellow powder[8]
Melting Point 282 °C[1]
Molecular Weight 221.26 g/mol Calculated from formula
Solubility Soluble in DMSO; sparingly soluble in hot ethanol; insoluble in water.General characteristic for similar structures.
Purity ≥ 98%[8]
Storage Store in a cool, dry place away from light.Standard for hydrazide compounds.

Synthesis and Purification Workflow

The synthesis of this compound is a multi-step process that is achievable in a standard organic chemistry laboratory. The causality behind the chosen reaction sequence is to build the molecule sequentially, starting from commercially available materials and introducing the key functional groups in a controlled manner.

Step-by-Step Synthesis Protocol

A common and reliable synthetic route starts with the nucleophilic aromatic substitution of 4-chlorobenzonitrile with morpholine, followed by hydrolysis, activation, and finally hydrazinolysis.[1]

  • Step 1: Synthesis of 4-(morpholin-4-yl)benzonitrile.

    • Rationale: To introduce the morpholine ring onto the benzene core. 4-chlorobenzonitrile is used as the electrophile, and morpholine acts as the nucleophile.

    • Procedure: A mixture of morpholine and 4-chlorobenzonitrile is refluxed. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the product is isolated by extraction and purified.

  • Step 2: Synthesis of 4-(morpholin-4-yl)benzoic acid.

    • Rationale: The nitrile group is hydrolyzed to a carboxylic acid, which is a necessary precursor for the final hydrazide.

    • Procedure: The 4-(morpholin-4-yl)benzonitrile from Step 1 is treated with a strong base like sodium hydroxide under reflux conditions. Acidification of the reaction mixture precipitates the carboxylic acid product.[1]

  • Step 3: Synthesis of 4-(morpholin-4-yl)benzoyl chloride.

    • Rationale: The carboxylic acid is converted to a more reactive acyl chloride to facilitate the subsequent reaction with hydrazine. Thionyl chloride is a common and effective reagent for this transformation.

    • Procedure: The benzoic acid derivative from Step 2 is reacted with thionyl chloride, often in an inert solvent. The excess thionyl chloride is removed under reduced pressure.[1]

  • Step 4: Synthesis of 4-(morpholin-4-yl)benzohydrazide.

    • Rationale: The final step involves the nucleophilic acyl substitution of the benzoyl chloride with hydrazine hydrate to form the desired hydrazide.

    • Procedure: The crude benzoyl chloride from Step 3 is reacted with hydrazine hydrate at a low temperature. The final product precipitates from the reaction mixture and can be purified by recrystallization.[1][9]

Synthesis Workflow Diagram

The following diagram visualizes the synthetic pathway, providing a clear, high-level overview of the process.

SynthesisWorkflow Start Morpholine + 4-Chlorobenzonitrile Step1 Step 1: Nucleophilic Aromatic Substitution Start->Step1 Intermediate1 4-(morpholin-4-yl)benzonitrile Step1->Intermediate1 Step2 Step 2: Hydrolysis (NaOH, H₃O⁺) Intermediate1->Step2 Intermediate2 4-(morpholin-4-yl)benzoic acid Step2->Intermediate2 Step3 Step 3: Acyl Chloride Formation (SOCl₂) Intermediate2->Step3 Intermediate3 4-(morpholin-4-yl)benzoyl chloride Step3->Intermediate3 Step4 Step 4: Hydrazinolysis (N₂H₄·H₂O) Intermediate3->Step4 End This compound Step4->End

Caption: Synthetic pathway for this compound.

Analytical Characterization: A Self-Validating System

The identity and purity of the synthesized this compound must be rigorously confirmed. Each analytical technique provides a piece of the structural puzzle, and together they form a self-validating system that confirms the final product.

TechniqueExpected Observations and Rationale
IR Spectroscopy N-H stretch (Hydrazide): Two distinct peaks around 3200-3300 cm⁻¹ due to symmetric and asymmetric stretching of the -NH₂ group. C=O stretch (Amide I): A strong, sharp absorption band around 1640-1680 cm⁻¹ is characteristic of the carbonyl group in the hydrazide. C-N stretch: Bands in the 1320-1350 cm⁻¹ region can be attributed to the C-N stretching of the morpholine ring.[1] Aromatic C-H stretch: Peaks observed just above 3000 cm⁻¹.
¹H NMR Spectroscopy Aromatic Protons: Two sets of doublets in the aromatic region (approx. δ 6.8-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring. Morpholine Protons: Two distinct triplets (or multiplets) around δ 3.2-3.4 ppm and δ 3.7-3.9 ppm, corresponding to the -CH₂-N and -CH₂-O protons, respectively. Hydrazide Protons (-NH-NH₂): Broad singlets that are D₂O exchangeable. The -NH₂ protons typically appear around δ 4.5-5.0 ppm, and the -CONH- proton appears further downfield (δ ~9.5 ppm).
Mass Spectrometry Molecular Ion Peak (M⁺): An intense peak corresponding to the molecular weight of the compound (e.g., m/z = 221.12 for [M]⁺ or 222.12 for [M+H]⁺ in ESI-MS).[1] Fragmentation patterns would likely show the loss of the hydrazide group or cleavage of the morpholine ring.

Application in Drug Discovery: A Scaffold for Bioactive Molecules

The true value of this compound lies in its application as a versatile starting material for the synthesis of novel, biologically active compounds. The terminal amine of the hydrazide group is readily condensed with various aldehydes and ketones to form hydrazones, or reacted with isocyanates and isothiocyanates to yield semicarbazides and thiosemicarbazides, respectively.[2][4]

These derivatives have been investigated for a range of therapeutic applications, most notably as antimicrobial agents. The rationale is that by combining the favorable pharmacokinetic profile of the morpholine moiety with the diverse pharmacophores introduced via the hydrazide handle, novel compounds can be created that may overcome existing drug resistance mechanisms.[1][2] For example, semicarbazide derivatives of a related nitro-substituted morpholinobenzohydrazide have shown potent activity against Gram-positive bacteria like Enterococcus faecalis.[2][3]

Derivatization cluster_reactions Derivatization Reactions cluster_products Resulting Bioactive Derivatives Core This compound (Core Scaffold) Aldehyde R-CHO (Aldehydes/Ketones) Core->Aldehyde Condensation Isocyanate R-NCO (Isocyanates) Core->Isocyanate Addition Isothiocyanate R-NCS (Isothiocyanates) Core->Isothiocyanate Addition Hydrazones Hydrazones Aldehyde->Hydrazones Semicarbazides Semicarbazides Isocyanate->Semicarbazides Thiosemicarbazides Thiosemicarbazides Isothiocyanate->Thiosemicarbazides Bioactivity Antimicrobial & Other Activities Hydrazones->Bioactivity Semicarbazides->Bioactivity Thiosemicarbazides->Bioactivity

Caption: Derivatization of the core scaffold for biological applications.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, the known hazards of its constituent functional groups—hydrazides and morpholines—provide a basis for safe handling procedures.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This compound is a molecule of considerable utility for the medicinal chemist. Its straightforward synthesis, well-defined physicochemical properties, and, most importantly, its adaptability as a scaffold for derivatization make it an attractive starting point for the development of new therapeutic agents. The established antimicrobial potential of its derivatives underscores its relevance in the ongoing search for novel drugs to combat infectious diseases. This guide provides the foundational knowledge required for researchers to confidently incorporate this compound into their discovery programs.

References

Investigating the reaction mechanism of 4-Morpholinobenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Phase

I've initiated comprehensive research by conducting Google searches on 4-Morpholinobenzohydrazide. I'm focusing on its reaction mechanisms, synthesis, potential applications, and previously observed chemical behaviors. My next step will be to...

Developing Analytical Structure

I'm now analyzing the initial Google search results to pinpoint key mechanistic pathways, like its inhibitory role and synthesis process. I'll search more precisely if needed, focusing on areas such as medicinal applications and reagent use. My next task is to outline the structure of the technical guide, beginning with an overview and then diving into synthesis, proposed reactions, and necessary experimental protocols.

Outlining the Guide Structure

I've outlined the technical guide, beginning with an introduction to this compound. I'll then detail its synthesis and potential reactions, drawing on my research. Experimental protocols to validate proposed mechanisms will follow. I'll include rationale and citations, designing Graphviz diagrams and data tables to support the content.

Comprehending the Request

Okay, so I'm now fully focused on dissecting the request. The core is the reaction mechanism of this compound. I need to break this down. The key is understanding the user's need for a deep, technical dive into the process. My goal is to provide a complete understanding of the mechanism, from start to finish.

Structuring the Response

Now, I'm deep into the framework. I've broken down the request into key areas: topic, content type, and audience. I've defined my autonomy and the importance of scientific integrity, especially with cited claims. I'm focusing on creating a well-structured response that includes visualizations like Graphviz diagrams and comprehensive experimental protocols.

Building the Guide Structure

I'm now fully immersed in the guide's framework. I've broken it into parts: Deconstructing the Request, Information Gathering & Analysis. The main focus is the synthesis of the compound and its reactions with other molecules. I'm prioritizing providing in-text citations and generating Graphviz diagrams to visualize pathways and workflows. I'm focusing on the reaction with aldehydes and isocyanates/isothiocyanates to form hydrazones.

Developing the Structure

Okay, I've got the overall structure nailed down. The guide will be a deep dive into the synthesis and reactions of this compound. I'm focusing now on the critical sections: synthesis of the compound, followed by its reactions with aldehydes and isocyanates. Visual aids, like Graphviz diagrams, will be key to illustrating these mechanisms clearly. I'm also ensuring a robust references section with clickable links to support claims.

Developing the Plan

My thoughts have now evolved into a detailed plan. I've broken down the request, defined the content's scope, and prioritized scientific integrity with citations and clear visualizations. I'm focusing now on the synthesis of this compound and its reaction mechanisms, especially with aldehydes and isocyanates. I'm aiming to create a comprehensive guide with experimental protocols.

Developing the Outline

My current focus is crafting a clear outline. I'm prioritizing the synthesis and the key reactions (hydrazone, semicarbazide, and thiosemicarbazide) with detailed diagrams. I've broken down the steps, ensuring a logical flow, and I'm adding an experimental validation section. References will be clickable, and I'm ensuring scientific rigor. I'm also planning in-depth diagrams with captions and comprehensive protocols.

Outlining the Guide

I've crafted a comprehensive outline for the guide, prioritizing clarity and scientific rigor. It encompasses the synthesis, hydrazone formation, semicarbazide, and thiosemicarbazide synthesis. Detailed diagrams will visualize mechanisms, and experimental validation will bolster the content. A clickable references section ensures credibility.

Planning the Guide's Structure

I'm now fully immersed in the guide's structure. I've broken it down into key sections: Introduction, Synthesis of this compound (including a detailed protocol), and then its reactions with aldehydes and isocyanates (each with mechanism diagrams). I'll include a section on Experimental Validation with a detailed protocol and spectroscopic characterization data. Finally, I'll provide broader context and clickable references.

Defining the Structure

Okay, I'm now zeroing in on defining the guide's structure. I've chosen a logical flow and am incorporating detailed diagrams. The emphasis is on clear visuals to bolster comprehension of the underlying reaction mechanisms.

A Technical Guide to the Therapeutic Potential of 4-Morpholinobenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Morpholinobenzohydrazide, a heterocyclic compound with emerging therapeutic interest. We will delve into its synthesis, established antimicrobial properties, and the prospective applications in anticonvulsant and anticancer research, grounded in the broader context of benzohydrazide and morpholine pharmacology. This document is intended for researchers, scientists, and professionals in drug development, offering both established data and forward-looking experimental frameworks.

Introduction: The Chemical and Pharmacological Context

This compound belongs to the benzohydrazide class of compounds, which are characterized by a benzene ring attached to a hydrazide moiety (-CONHNH2). This chemical scaffold is present in several pharmacologically active agents, such as the antitubercular drug isoniazid and the antidepressant nialamide.[1] The hydrazide group is crucial to the biological activity of many of these molecules.[1] The addition of a morpholine ring to the 4th position of the benzene ring is significant, as the morpholine moiety is known to contribute to antimicrobial activities.[2][3] This strategic combination of a benzohydrazide core with a morpholine substituent underpins the therapeutic potential of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for drug development. While comprehensive public data for this compound is not extensively available, preliminary studies and data from related compounds suggest that it is a crystalline solid. One study reports a melting point of 282°C for 4-(morpholin-4-yl)benzohydrazide.[2] Adherence to frameworks like Lipinski's rule of five is a critical predictor of a drug's oral bioavailability.[4] Future characterization should include solubility, pKa, and logP determination to build a complete profile for pharmacokinetic modeling.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the reaction of morpholine and 4-chlorobenzonitrile to yield 4-(morpholin-4-yl)benzonitrile.[2] This intermediate is then hydrolyzed to 4-(morpholin-4-yl)benzoic acid using sodium hydroxide.[2] The subsequent step involves the conversion of the benzoic acid derivative to its corresponding acyl chloride, 4-(morpholin-4-yl)benzoyl chloride, by treatment with thionyl chloride.[2] Finally, the reaction of the benzoyl chloride with hydrazine hydrate yields the target compound, 4-(morpholin-4-yl)benzohydrazide.[2]

G cluster_0 Synthesis of this compound Morpholine + 4-Chlorobenzonitrile Morpholine + 4-Chlorobenzonitrile 4-(Morpholin-4-yl)benzonitrile 4-(Morpholin-4-yl)benzonitrile Morpholine + 4-Chlorobenzonitrile->4-(Morpholin-4-yl)benzonitrile Reflux 4-(Morpholin-4-yl)benzoic acid 4-(Morpholin-4-yl)benzoic acid 4-(Morpholin-4-yl)benzonitrile->4-(Morpholin-4-yl)benzoic acid NaOH 4-(Morpholin-4-yl)benzoyl chloride 4-(Morpholin-4-yl)benzoyl chloride 4-(Morpholin-4-yl)benzoic acid->4-(Morpholin-4-yl)benzoyl chloride SOCl2 This compound This compound 4-(Morpholin-4-yl)benzoyl chloride->this compound Hydrazine Hydrate

Caption: Synthesis pathway of this compound.

Potential Therapeutic Applications

The unique structural features of this compound suggest its potential in several therapeutic areas. While research is still emerging, the existing literature on this compound and its derivatives points towards significant antimicrobial, and plausible anticonvulsant and anticancer activities.

Antimicrobial and Antimycobacterial Activity

The most extensively documented therapeutic application of this compound and its derivatives is in the realm of antimicrobial and antimycobacterial chemotherapy.[2][3] The rationale for its synthesis often stems from the known antimicrobial properties of both the hydrazide and morpholine moieties.[2] Hydrazides can enhance intracellular drug concentration, potentially overcoming certain resistance mechanisms.[2]

A study on a series of 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides, which are derivatives of this compound, demonstrated significant in vitro activity against Mycobacterium tuberculosis H37Rv and other clinical isolates.[3] Another study focused on 4-(morpholin-4-yl)-3-nitrobenzhydrazide derivatives, with some compounds showing potent antibacterial activity against Gram-positive bacteria.[5][6][7]

The precise antimicrobial mechanism of this compound is not fully elucidated but is likely multifactorial. For mycobacteria, it is plausible that it shares a mechanism similar to isoniazid, which involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. The benzohydrazide scaffold is a key structural feature of isoniazid.[1] Against a broader spectrum of bacteria, the compound may disrupt cell membrane integrity or interfere with essential enzymatic processes.

G cluster_0 Proposed Antimicrobial Mechanism This compound This compound Inhibition of Mycolic Acid Synthesis Inhibition of Mycolic Acid Synthesis This compound->Inhibition of Mycolic Acid Synthesis Mycobacteria Cell Membrane Disruption Cell Membrane Disruption This compound->Cell Membrane Disruption Bacteria Cell Wall Disruption Cell Wall Disruption Inhibition of Mycolic Acid Synthesis->Cell Wall Disruption Bacterial Cell Death Bacterial Cell Death Cell Wall Disruption->Bacterial Cell Death Loss of Integrity Loss of Integrity Cell Membrane Disruption->Loss of Integrity Loss of Integrity->Bacterial Cell Death

Caption: Proposed antimicrobial mechanisms of action.

A standard method to evaluate the antimicrobial potential of a novel compound is the determination of its Minimum Inhibitory Concentration (MIC).[8][9]

Broth Microdilution Method:

  • Preparation of Inoculum: Culture the test microorganism in an appropriate broth overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[9]

  • Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth to achieve a range of concentrations.[9]

  • Inoculation: Add the standardized microbial inoculum to each well.[9]

  • Controls: Include a positive control (broth with inoculum and a known antibiotic) and a negative control (broth with inoculum only).[9]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8][9]

Anticonvulsant Potential

While direct studies on the anticonvulsant properties of this compound are lacking, the broader class of semicarbazones, which share structural similarities, has shown promise.[10][11] For instance, 4-bromobenzaldehyde semicarbazone has demonstrated activity in maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in mice.[10] Furthermore, various quinazolinone derivatives incorporating a benzohydrazide moiety have been synthesized and shown good anticonvulsant activity.[12]

Given the precedent in related chemical classes, investigating the anticonvulsant potential of this compound is a logical next step. Initial screening would involve established in vivo models in rodents.

Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.[13][14][15] Subcutaneous Pentylenetetrazol (scPTZ) Test: This test is a model for identifying compounds that can prevent absence seizures.[13][14] Rotarod Test: This is used to assess for potential neurotoxicity or motor impairment caused by the test compound.[13]

G cluster_0 Anticonvulsant Screening Workflow This compound This compound Maximal Electroshock (MES) Test Maximal Electroshock (MES) Test This compound->Maximal Electroshock (MES) Test Subcutaneous Pentylenetetrazol (scPTZ) Test Subcutaneous Pentylenetetrazol (scPTZ) Test This compound->Subcutaneous Pentylenetetrazol (scPTZ) Test Efficacy Assessment Efficacy Assessment Maximal Electroshock (MES) Test->Efficacy Assessment Subcutaneous Pentylenetetrazol (scPTZ) Test->Efficacy Assessment Rotarod Test (Neurotoxicity) Rotarod Test (Neurotoxicity) Efficacy Assessment->Rotarod Test (Neurotoxicity) Therapeutic Index Determination Therapeutic Index Determination Rotarod Test (Neurotoxicity)->Therapeutic Index Determination

Caption: Workflow for anticonvulsant activity screening.

Anticancer Potential

The benzohydrazide scaffold is a recurring motif in compounds with demonstrated anticancer activity.[16] Derivatives of benzohydrazide have been shown to act through various mechanisms, including inhibition of tubulin polymerization and VEGFR-2.[16] Additionally, the morpholine ring is present in some anticancer agents. For example, derivatives of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine have shown cytotoxicity against several cancer cell lines.[17]

The hybridization of the benzohydrazide and morpholine moieties in this compound makes it a candidate for anticancer drug screening. The initial steps would involve in vitro cytotoxicity assays against a panel of human cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Culture: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

For clarity and comparative analysis, quantitative data from the proposed experimental protocols should be summarized in tables.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismGram StainMIC (µg/mL)Positive Control (Antibiotic)MIC of Positive Control (µg/mL)
Staphylococcus aureusGram-positiveVancomycin
Escherichia coliGram-negativeCiprofloxacin
Mycobacterium tuberculosisN/AIsoniazid

Table 2: Anticonvulsant Activity and Neurotoxicity of this compound in Mice

TestED50 (mg/kg)TD50 (mg/kg) (Rotarod)Protective Index (TD50/ED50)
Maximal Electroshock (MES)
Subcutaneous Pentylenetetrazol (scPTZ)

Table 3: In Vitro Cytotoxicity (IC50) of this compound

Cancer Cell LineTissue of OriginIC50 (µM)Positive Control (e.g., Doxorubicin)IC50 of Positive Control (µM)
MCF-7Breast
A549Lung
HCT116Colon

Conclusion and Future Directions

This compound is a molecule of significant interest, with established antimicrobial and antimycobacterial properties and a strong theoretical basis for potential anticonvulsant and anticancer activities. The synthesis is well-defined, and standardized protocols for biological evaluation are readily available. Future research should focus on a comprehensive evaluation of its efficacy in the proposed therapeutic areas, elucidation of its precise mechanisms of action, and detailed pharmacokinetic and toxicological profiling. The insights gained from such studies will be crucial in determining the clinical translatability of this promising compound.

References

A Technical Guide to the Spectroscopic Characterization of 4-Morpholinobenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Morpholinobenzohydrazide is a unique molecule that marries the structural features of morpholine, a common motif in medicinal chemistry known for its favorable physicochemical properties, and benzohydrazide, a versatile scaffold with a wide range of biological activities. The precise structural elucidation of this compound is paramount for its application in drug discovery and development, ensuring its identity, purity, and stability. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. As a Senior Application Scientist, this document is designed to not only present the data but also to offer insights into the interpretation and the underlying principles that validate the structure.

The Molecular Blueprint: Understanding this compound

The structural integrity of this compound is the foundation of its chemical and biological behavior. Spectroscopic methods provide a non-destructive means to probe its molecular architecture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework.

  • Infrared (IR) Spectroscopy identifies the functional groups present in the molecule.

  • Mass Spectrometry (MS) determines the molecular weight and provides clues about the molecular formula and fragmentation patterns.

The following sections will delve into each of these techniques, offering both theoretical grounding and practical insights into the analysis of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environments, their proximity to other protons, and their quantitative ratios.

Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.7 - 7.8Doublet2HAr-H (ortho to C=O)
~6.9 - 7.0Doublet2HAr-H (ortho to Morpholine)
~9.5 - 10.0Singlet1H-NH-
~4.5 - 5.0Broad Singlet2H-NH₂
~3.7 - 3.8Triplet4HMorpholine (-O-CH₂-)
~3.3 - 3.4Triplet4HMorpholine (-N-CH₂-)

Expert Analysis & Causality:

  • Aromatic Protons: The benzene ring exhibits a characteristic AA'BB' system due to the para-substitution. The protons ortho to the electron-withdrawing carbonyl group of the hydrazide are deshielded and appear at a lower field (~7.7-7.8 ppm), while the protons ortho to the electron-donating morpholine nitrogen are shielded and appear at a higher field (~6.9-7.0 ppm).

  • Hydrazide Protons: The -NH- proton of the hydrazide moiety is expected to be a singlet and can be broad, appearing at a significantly downfield chemical shift due to its acidic nature and potential for hydrogen bonding. The terminal -NH₂ protons will also appear as a broad singlet. Their chemical shift can be highly variable and is dependent on solvent and concentration.

  • Morpholine Protons: The morpholine ring protons typically show two distinct triplets. The protons adjacent to the oxygen atom (-O-CH₂-) are more deshielded and appear further downfield (~3.7-3.8 ppm) compared to the protons adjacent to the nitrogen atom (-N-CH₂-) at approximately 3.3-3.4 ppm.[1] This is a classic pattern for an N-substituted morpholine ring.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve ~5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (NH, NH₂).

  • Data Acquisition: Record the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better resolution of the signals.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the spectrum and integrate the signals.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~165 - 170C=O (Amide)
~150 - 155Ar-C (C-N, Morpholine)
~128 - 130Ar-CH (ortho to C=O)
~120 - 125Ar-C (C-C=O)
~113 - 115Ar-CH (ortho to Morpholine)
~66 - 67Morpholine (-O-CH₂)
~47 - 49Morpholine (-N-CH₂)

Expert Analysis & Causality:

  • Carbonyl Carbon: The amide carbonyl carbon is significantly deshielded and appears at the lowest field (~165-170 ppm).

  • Aromatic Carbons: The aromatic region will show four distinct signals. The carbon attached to the electron-donating morpholine nitrogen will be the most shielded among the quaternary carbons, while the carbon attached to the carbonyl group will be more deshielded. The chemical shifts of the protonated aromatic carbons will follow the trend observed in the ¹H NMR spectrum.

  • Morpholine Carbons: Similar to the proton spectrum, the carbons adjacent to the oxygen will be at a lower field (~66-67 ppm) compared to those adjacent to the nitrogen (~47-49 ppm).

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR. ¹³C NMR is less sensitive, so a slightly more concentrated sample may be beneficial.

  • Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.

  • Data Processing: Process the FID as described for ¹H NMR.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibrational energy of its bonds.

Characteristic IR Absorptions for this compound

Wavenumber (cm⁻¹)VibrationIntensity
3300 - 3400N-H stretch (Hydrazide)Medium
3150 - 3300N-H stretch (Hydrazide)Medium
2850 - 3000C-H stretch (Aromatic & Aliphatic)Medium-Strong
~1640C=O stretch (Amide I)Strong
~1600C=C stretch (Aromatic)Medium
~1550N-H bend (Amide II)Medium
~1115C-O-C stretch (Morpholine)Strong

Expert Analysis & Causality:

  • N-H Vibrations: The two distinct N-H stretching bands in the 3150-3400 cm⁻¹ region are characteristic of the -NHNH₂ group of the hydrazide, corresponding to the symmetric and asymmetric stretches.

  • Carbonyl Stretch: A strong absorption around 1640 cm⁻¹ is a definitive indicator of the amide carbonyl (C=O) group. Its position is influenced by conjugation with the aromatic ring.

  • Aromatic and Aliphatic C-H Stretches: The region just below 3000 cm⁻¹ will show C-H stretching vibrations from the morpholine ring, while weaker absorptions just above 3000 cm⁻¹ are indicative of the aromatic C-H bonds.[2]

  • C-O-C Stretch: The strong band around 1115 cm⁻¹ is a hallmark of the C-O-C ether linkage within the morpholine ring.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Workflow for Spectroscopic Analysis

G cluster_0 Sample Preparation cluster_1 NMR Spectroscopy cluster_2 IR & Mass Spectrometry cluster_3 Data Analysis & Structure Elucidation Prep Dissolve in Deuterated Solvent HNMR Acquire ¹H NMR Prep->HNMR IR Acquire IR Spectrum Prep->IR MS Acquire Mass Spectrum Prep->MS CNMR Acquire ¹³C NMR HNMR->CNMR Analysis Correlate Spectroscopic Data HNMR->Analysis CNMR->Analysis IR->Analysis MS->Analysis Structure Confirm Structure of This compound Analysis->Structure

Caption: Workflow for the complete spectroscopic characterization of this compound.

Part 3: Mass Spectrometry

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer further structural information.

Expected Mass Spectrometry Data for this compound

  • Molecular Formula: C₁₁H₁₅N₃O₂

  • Molecular Weight: 221.26 g/mol

  • Expected Molecular Ion (M⁺): m/z = 221

Fragmentation Pathway:

Electron ionization (EI) would likely lead to characteristic fragmentation patterns. The most probable fragmentations would involve the cleavage of the amide bond and the hydrazide N-N bond.

G M [C₁₁H₁₅N₃O₂]⁺˙ m/z = 221 F1 [C₁₁H₁₃N₂O]⁺ m/z = 189 M->F1 - NH₂ F2 [C₁₁H₁₃NO]⁺˙ m/z = 175 M->F2 - N₂H₂ F4 [C₄H₈NO]⁺ m/z = 86 F1->F4 - C₇H₅O F3 [C₇H₅O]⁺ m/z = 105 F2->F3 - C₄H₈N

References

A Technical Guide to the Synthesis of 4-Morpholinobenzohydrazide: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core.

Executive Summary

4-Morpholinobenzohydrazide is a versatile chemical intermediate recognized for its role as a foundational scaffold in the development of novel therapeutic agents and functional materials.[1][2] Its structure, combining a morpholine ring with a benzohydrazide moiety, makes it a valuable building block in medicinal chemistry, particularly for synthesizing derivatives with potential antimicrobial and other biological activities.[3] This guide provides a comprehensive overview of the principal synthetic routes to this compound, designed for researchers, chemists, and drug development professionals. We will explore the strategic selection of starting materials, detail the core chemical transformations, and present step-by-step protocols grounded in established literature. The causality behind experimental choices is explained, offering field-proven insights into optimizing reaction pathways for yield and purity.

Introduction: Significance and Strategic Value

The this compound scaffold is of significant interest due to the favorable physicochemical properties imparted by the morpholine group, such as enhanced aqueous solubility and metabolic stability. The hydrazide functional group serves as a versatile handle for further chemical elaboration, enabling the construction of diverse molecular libraries, including hydrazones, semicarbazides, and thiosemicarbazides, which are classes of compounds frequently investigated for their broad-spectrum biological activities.[3] This guide focuses on the most logical and efficient pathways to construct this key intermediate, starting from readily available commercial precursors.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of this compound reveals two primary bond disconnections that form the basis of the most common synthetic strategies. The first disconnection is at the acyl-hydrazine bond (C-N), leading back to a 4-morpholinobenzoic acid derivative (such as an acid, ester, or acyl chloride) and hydrazine. The second key disconnection is at the aryl-morpholine bond (C-N), which traces the origin of the morpholine moiety to a nucleophilic aromatic substitution (SNAr) reaction on a para-substituted benzene ring.

G Target This compound Intermediate1 4-Morpholinobenzoic Acid or Ester / Acyl Chloride Target->Intermediate1 C(acyl)-N disconnection Intermediate2 4-Substituted Benzene (X = F, Cl) Intermediate1->Intermediate2 C(aryl)-N disconnection (SNAr) Reagent1 Hydrazine (N2H4) Intermediate1->Reagent1 Reagent2 Morpholine Intermediate2->Reagent2

Caption: Retrosynthetic analysis of this compound.

This analysis establishes that the core strategy involves two major transformations:

  • Installation of the Morpholine Ring: Attaching morpholine to a benzene ring via an SNAr reaction.

  • Formation of the Hydrazide: Converting a carboxylic acid or its derivative into the final benzohydrazide.

Core Synthetic Pathways and Methodologies

The most prevalent and efficient route to this compound begins with a para-substituted aromatic precursor, typically a 4-halobenzonitrile or a 4-halobenzoate ester.

Pathway I: Synthesis via 4-Morpholinobenzoic Acid Intermediate

This pathway is the most widely documented and consists of two primary stages: the formation of the 4-morpholinobenzoic acid core, followed by its conversion to the target hydrazide.

Stage A: Synthesis of 4-Morpholinobenzoic Acid via Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is highly effective for this synthesis, where morpholine acts as the nucleophile, displacing a halide from an activated aromatic ring. The reaction is typically facilitated by an electron-withdrawing group (like -CN or -COOEt) para to the leaving group.

  • Choice of Starting Material: 4-Fluorobenzonitrile and ethyl 4-fluorobenzoate are excellent starting materials. The fluorine atom is a highly effective leaving group for SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and activates the ring for nucleophilic attack.

  • Experimental Protocol 1: From 4-Fluorobenzonitrile

    • A mixture of 4-fluorobenzonitrile and an excess of morpholine (which acts as both reactant and solvent) is heated.[4]

    • The reaction is typically heated to around 120 °C and monitored until the starting material is consumed (usually 5-12 hours).[4]

    • The intermediate, 4-morpholinobenzonitrile, can be isolated by adding water to the cooled reaction mixture, causing the product to precipitate.[4]

    • To obtain 4-morpholinobenzoic acid, the nitrile is then subjected to hydrolysis. This can be achieved by refluxing with aqueous sodium hydroxide, followed by acidification with HCl to precipitate the carboxylic acid.[4]

  • Experimental Protocol 2: From Ethyl 4-Fluorobenzoate

    • Ethyl 4-fluorobenzoate is mixed with an excess of morpholine.[5]

    • The mixture is heated at approximately 130 °C for 12 hours.[5]

    • After the SNAr reaction is complete, forming ethyl 4-morpholinobenzoate, an aqueous solution of sodium hydroxide (e.g., 20% NaOH) is added directly to the reaction mixture.[5]

    • The mixture is refluxed for an additional 3.5 hours to facilitate the saponification (hydrolysis) of the ester.[5]

    • Upon cooling, the solution is acidified with a mineral acid (e.g., 5% HCl), which precipitates the final 4-morpholinobenzoic acid product. The solid is then collected by filtration and dried.[5]

Starting MaterialKey ReagentsTypical ConditionsIntermediate ProductRef.
4-FluorobenzonitrileMorpholine, NaOH (for hydrolysis)120 °C, neat morpholine4-Morpholinobenzonitrile[4]
Ethyl 4-FluorobenzoateMorpholine, NaOH (for hydrolysis)130 °C, neat morpholineEthyl 4-Morpholinobenzoate[5]

Stage B: Conversion of 4-Morpholinobenzoic Acid to this compound

Once 4-morpholinobenzoic acid is obtained, it must be converted to the hydrazide. This is a standard transformation in organic synthesis that can be accomplished via two reliable methods.

  • Method 1: The Acyl Chloride Route This method involves activating the carboxylic acid by converting it into a more reactive acyl chloride, which then readily reacts with hydrazine.

    • Causality: Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as it reacts with the carboxylic acid to form the highly electrophilic acyl chloride, with gaseous byproducts (SO₂ and HCl) that are easily removed. The subsequent reaction with hydrazine is a rapid and typically high-yielding nucleophilic acyl substitution.

    • Experimental Protocol:

      • 4-Morpholinobenzoic acid is suspended in a suitable solvent like toluene or it can be done neat.[3]

      • Thionyl chloride (SOCl₂) is added, and the mixture is refluxed for several hours (e.g., 16 hours) to ensure complete formation of the acyl chloride.[3]

      • After the reaction, the excess SOCl₂ and solvent are removed under reduced pressure.

      • The resulting crude acyl chloride is dissolved in a dry, inert solvent such as THF.[3]

      • This solution is added dropwise to a cooled (e.g., -5 °C) solution of hydrazine hydrate in THF.[3]

      • After the addition is complete, the reaction is allowed to proceed to completion. The product, this compound, often precipitates and can be collected by filtration.

  • Method 2: The Ester Hydrazinolysis Route This alternative route involves first converting the carboxylic acid to an ester (if not already starting from an ester precursor), followed by reaction with hydrazine.

    • Causality: This method avoids the use of harsh reagents like thionyl chloride. The esterification step converts the carboxylic acid into a milder electrophile. The subsequent reaction with hydrazine, known as hydrazinolysis, is an efficient nucleophilic acyl substitution where hydrazine displaces the alcohol portion of the ester.[6][7]

    • Experimental Protocol:

      • Esterification: 4-Morpholinobenzoic acid is dissolved in an alcohol (e.g., methanol) with a catalytic amount of strong acid (e.g., concentrated H₂SO₄). The mixture is refluxed for 4-8 hours to form the corresponding ester (e.g., methyl 4-morpholinobenzoate).[7][8]

      • The ester is isolated and purified.

      • Hydrazinolysis: The purified ester is dissolved in an alcohol (e.g., ethanol or isopropanol), and hydrazine hydrate is added.[7][9]

      • The mixture is refluxed for 3-5 hours. Upon cooling, the this compound product typically crystallizes from the solution and can be isolated by filtration.[9]

Overall Synthesis Workflow

The following diagram illustrates the complete synthetic pathways starting from both 4-fluorobenzonitrile and ethyl 4-fluorobenzoate.

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_final Final Product SM1 4-Fluorobenzonitrile Intermediate 4-Morpholinobenzoic Acid SM1->Intermediate 1. Morpholine (SNAr) 2. NaOH, H2O (Hydrolysis) SM2 Ethyl 4-Fluorobenzoate SM2->Intermediate 1. Morpholine (SNAr) 2. NaOH, H2O (Saponification) Product This compound Intermediate->Product Method 1: 1. SOCl2 2. N2H4·H2O Intermediate->Product Method 2: 1. MeOH, H+ 2. N2H4·H2O

Caption: Synthetic workflow for this compound.

Comparative Analysis and Conclusion

Both pathways presented are robust and reliable for the synthesis of this compound. The choice of starting material and subsequent hydrazide formation method may depend on reagent availability, scale, and safety considerations.

PathwayStarting MaterialMethod for Hydrazide FormationAdvantagesDisadvantages
14-FluorobenzonitrileAcyl Chloride or Ester HydrazinolysisReadily available starting material.Nitrile hydrolysis requires strong conditions.
2Ethyl 4-FluorobenzoateAcyl Chloride or Ester HydrazinolysisSaponification is often straightforward.Ester may be more expensive than nitrile.
A(from Acid)Acyl Chloride RouteGenerally high-yielding and fast reaction with hydrazine.Requires handling of corrosive SOCl₂.
B(from Acid)Ester Hydrazinolysis RouteMilder conditions, avoids SOCl₂.Adds an extra step (esterification) to the synthesis.

References

Methodological & Application

Synthesis of 4-Morpholinobenzohydrazide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-morpholinobenzohydrazide, a valuable building block in medicinal chemistry. The synthesis is achieved through a robust and efficient two-step process, beginning with the Fischer esterification of 4-morpholinobenzoic acid to yield methyl 4-morpholinobenzoate, followed by hydrazinolysis to produce the target hydrazide. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural instructions, mechanistic insights, safety precautions, and methods for product purification and characterization.

Introduction

This compound is a heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules. The core structure, which combines a morpholine ring with a benzohydrazide moiety, is a recognized pharmacophore. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including significant antimicrobial and antimycobacterial activities. The presence of the hydrazide group provides a versatile chemical handle for further modification, such as the formation of Schiff bases, which can expand the chemical space for drug discovery.

This protocol details a reliable and reproducible method for the laboratory-scale synthesis of this compound, starting from the commercially available 4-morpholinobenzoic acid.

Reaction Mechanism and Principles

The synthesis of this compound from its corresponding ester is a classic example of a nucleophilic acyl substitution reaction.[1][2][3]

Causality of the Mechanism: The reaction proceeds because hydrazine (H₂N-NH₂) is a strong nucleophile, owing to the alpha effect of the adjacent nitrogen atoms. The carbonyl carbon of the ester (methyl 4-morpholinobenzoate) is electrophilic due to the polarization of the C=O bond. Hydrazine attacks this electrophilic carbon, leading to the formation of a transient tetrahedral intermediate.[1][4] This intermediate is unstable and collapses by expelling the most stable leaving group. In this case, the methoxide ion (⁻OCH₃) is ejected, which is subsequently protonated by the solvent to form methanol. The reaction is typically performed under reflux to provide the necessary thermal energy to overcome the activation barrier of the nucleophilic attack.

Caption: Nucleophilic acyl substitution pathway for hydrazinolysis.

Materials and Equipment

Chemicals
ReagentCAS No.Molecular FormulaPuritySupplier Example
4-Morpholinobenzoic acid7470-38-4C₁₁H₁₃NO₃≥97%Sigma-Aldrich[5]
Methanol (Anhydrous)67-56-1CH₄O≥99.8%Fisher Scientific
Sulfuric Acid (Conc.)7664-93-9H₂SO₄95-98%VWR
Sodium Bicarbonate144-55-6NaHCO₃≥99.5%J.T.Baker
Ethanol (Absolute)64-17-5C₂H₆O≥99.5%Merck
Hydrazine Hydrate (~55%)7803-57-8H₆N₂O~55% in H₂OSigma-Aldrich
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄≥99%Acros Organics
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Stir bars

  • Separatory funnel

  • Büchner funnel and filter flask

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders and pipettes

  • Rotary evaporator

  • Melting point apparatus

  • Fume hood

Experimental Protocol

Safety Precautions:

  • Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[6][7][8][9][10] Handle it exclusively in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles/face shield.[9][10]

  • Concentrated sulfuric acid is extremely corrosive. Handle with care.

  • Perform all heating steps using a heating mantle and ensure the apparatus is securely clamped.

Caption: Step-by-step workflow for the synthesis of this compound.

Part A: Synthesis of Methyl 4-Morpholinobenzoate (Precursor)
  • Reaction Setup: To a 250 mL round-bottom flask, add 4-morpholinobenzoic acid (10.36 g, 50 mmol) and anhydrous methanol (100 mL).

  • Acid Catalyst: While stirring, carefully add concentrated sulfuric acid (2.5 mL) dropwise to the suspension. The addition is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (~200 mL). Stir until effervescence ceases. This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is methyl 4-morpholinobenzoate. The product is typically of sufficient purity for the next step. (Expected yield: ~10.5 g, ~95%).

Part B: Synthesis of this compound
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the methyl 4-morpholinobenzoate (8.84 g, 40 mmol) from Part A in absolute ethanol (50 mL).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (~55%, 8.0 mL, ~80 mmol) dropwise. This provides a 2-fold molar excess to ensure the reaction goes to completion.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 4 hours.

  • Precipitation and Isolation: After the reflux period, remove the heat source and allow the mixture to cool slowly to room temperature. A white crystalline solid should precipitate. Further cooling in an ice bath for 30 minutes will maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove any soluble impurities.

  • Drying: Dry the product under vacuum to obtain crude this compound.

Purification and Characterization

Purification

The crude product can be purified by recrystallization from hot ethanol.

  • Dissolve the crude solid in a minimum amount of boiling ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the pure crystals by vacuum filtration, wash with a small volume of cold ethanol, and dry under vacuum.

    • Expected Yield: 7.5 - 8.4 g (85-95% for the second step).

    • Appearance: White crystalline solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.[11][12][13]

TechniqueExpected Result
Melting Point 282 °C
FT-IR (KBr, cm⁻¹) ~3300-3200 (N-H stretching, hydrazide), ~1640-1660 (C=O stretching, amide I), ~1605 (aromatic C=C stretch), ~1115 (C-O-C stretch, morpholine)
¹H NMR (DMSO-d₆, δ ppm) ~9.5 (s, 1H, -CONH-), ~7.7 (d, 2H, Ar-H ortho to C=O), ~6.9 (d, 2H, Ar-H ortho to morpholine), ~4.4 (s, 2H, -NH₂), ~3.7 (t, 4H, morpholine -CH₂-O-), ~3.2 (t, 4H, morpholine -CH₂-N-)
Mass Spec. (ESI+) m/z: 222.12 [M+H]⁺

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield in Part A Incomplete reaction.Extend reflux time. Ensure methanol is anhydrous.
Product loss during workup.Ensure complete neutralization before extraction. Use adequate solvent for extraction.
Oily Product in Part A Residual solvent or impurities.Ensure complete drying on rotary evaporator. Wash with cold hexanes to remove nonpolar impurities.
No Precipitate in Part B Product is too soluble.Reduce the volume of the reaction mixture by partial evaporation before cooling. Add water dropwise to the ethanolic solution to induce precipitation.
Low Yield in Part B Incomplete reaction.Ensure sufficient reflux time and adequate excess of hydrazine hydrate.
Impure Final Product Incomplete reaction or side products.Perform recrystallization carefully, ensuring the crude product fully dissolves in the minimum amount of boiling solvent.

Conclusion

The described two-step protocol provides a reliable and high-yielding method for the synthesis of this compound. The procedure employs standard laboratory techniques and readily available reagents. The causality-driven explanations for procedural choices and the detailed characterization data serve to validate the protocol, making it a trustworthy guide for researchers requiring this versatile chemical intermediate for applications in medicinal chemistry and materials science.

References

Application Notes and Protocols for Antimicrobial Activity Screening of 4-Morpholinobenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health.[1] Consequently, the exploration of new chemical entities with antimicrobial potential is a critical endeavor in medicinal chemistry.[2][3] Hydrazide-hydrazone derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and antitubercular properties.[4][5] This document provides a detailed guide for the antimicrobial screening of 4-Morpholinobenzohydrazide, a scaffold of significant interest.

This compound combines the morpholine nucleus, a heterocyclic amine found in various biologically active compounds, with a benzohydrazide moiety.[6][7] The morpholine ring is known to be a versatile pharmacophore in drug design.[8][9] This unique structural combination warrants a thorough investigation of its antimicrobial efficacy. These application notes will detail the underlying principles, provide step-by-step protocols for essential screening assays, and offer guidance on data interpretation.

Putative Mechanism of Action of Hydrazide Derivatives

While the precise mechanism of this compound is a subject of ongoing research, the broader class of hydrazide and hydrazone derivatives is known to exert antimicrobial effects through several potential pathways. Understanding these putative mechanisms is crucial for designing experiments and interpreting results.

Hydrazide-hydrazones can interfere with essential bacterial processes by:

  • Inhibition of DNA Gyrase: Some quinoline hydrazone derivatives have been shown to inhibit DNA gyrase, an enzyme critical for DNA replication, thereby blocking bacterial proliferation.[10]

  • Disruption of Cell Wall Synthesis: By inhibiting enzymes like glucosamine-6-phosphate synthase, these compounds can interfere with the synthesis of the bacterial cell wall, leading to cell lysis.[10]

  • Interference with Energy Production: Inhibition of enzymes such as enoyl ACP reductase and 3-ketoacyl ACP synthase can disrupt fatty acid synthesis and, consequently, ATP production.[10]

  • Chelation of Biogenic Metals: The hydrazone moiety can act as a ligand for essential metal ions, sequestering them from bacterial enzymes and disrupting their function.[2]

The following diagram illustrates the potential targets for hydrazide derivatives within a bacterial cell.

G cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase Cell_Wall_Synth Cell Wall Synthesis (e.g., Glucosamine-6-Phosphate Synthase) Energy_Prod Energy Production (e.g., Enoyl ACP Reductase) Metal_Ions Essential Metal Ions Compound This compound (Hydrazide Derivative) Compound->DNA_Gyrase Inhibition of DNA Replication Compound->Cell_Wall_Synth Disruption of Cell Integrity Compound->Energy_Prod Suppression of ATP Production Compound->Metal_Ions Chelation

Caption: Putative antimicrobial mechanisms of hydrazide derivatives.

Experimental Protocols for Antimicrobial Screening

A systematic approach to antimicrobial screening involves a series of assays to determine the spectrum of activity and potency of the test compound. The following protocols are foundational for evaluating this compound.

Preliminary Screening: Agar Disk Diffusion Assay

The Kirby-Bauer disk diffusion test is a qualitative method used to assess the general susceptibility of a bacterial strain to an antimicrobial agent.[11][12] It provides a rapid visual indication of antimicrobial activity.

Principle: A paper disk impregnated with the test compound is placed on an agar plate inoculated with a lawn of bacteria. The compound diffuses into the agar, and if it is effective, it will inhibit bacterial growth, creating a clear "zone of inhibition" around the disk.[13][14]

Protocol:

  • Inoculum Preparation:

    • From a pure, overnight culture of the test bacterium, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline (0.85%) to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14] Use within 15 minutes of preparation.[15]

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted bacterial suspension, removing excess fluid by pressing it against the inside of the tube.[15]

    • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[11][15]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[11]

  • Disk Application:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note that the solvent itself should be tested for any antimicrobial activity.

    • Aseptically apply a known volume (e.g., 20 µL) of the compound solution onto sterile paper disks (6 mm diameter).

    • Allow the disks to dry completely in a sterile environment.

    • Using sterile forceps, place the impregnated disks onto the inoculated MHA plate, ensuring firm contact with the agar.[15]

    • Place no more than 12 disks on a 150mm plate and 6 on a 100mm plate to avoid overlapping zones.[15]

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[16]

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition in millimeters (mm), including the disk diameter.[14] A larger zone diameter indicates greater susceptibility of the bacterium to the compound.

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18][19] The MIC is the lowest concentration of a drug that prevents the visible in vitro growth of a microorganism after overnight incubation.[17][20]

Principle: A standardized bacterial inoculum is challenged with serial twofold dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[16]

Protocol:

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, dispense 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells.[21]

    • Prepare a stock solution of this compound in CAMHB at twice the highest desired test concentration.

    • Add 100 µL of this stock solution to the first column of wells.

    • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.[21] This will leave column 11 as the growth control and column 12 as the sterility control.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the disk diffusion protocol.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[16]

  • Inoculation of Microtiter Plates:

    • Within 15 minutes of preparation, add 100 µL of the final bacterial inoculum to each well (columns 1-11), resulting in a final volume of 200 µL per well.[21]

    • Do not add bacteria to column 12, which serves as the sterility control.[21]

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air for most aerobic bacteria.[16]

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[16][17][20] This can be assessed visually or by using a microplate reader to measure optical density (OD). The growth control well should be turbid, and the sterility control well should remain clear.[16]

Determining Bactericidal Activity: Minimum Bactericidal Concentration (MBC)

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[22] It is determined after an MIC test has been completed.[23]

Principle: An aliquot from the wells of the MIC plate that show no visible growth is subcultured onto antibiotic-free agar. The MBC is the lowest concentration that prevents the growth of the organism after this subculture.[17]

Protocol:

  • Subculturing:

    • From the wells corresponding to the MIC and at least two more concentrated dilutions, take a 10-100 µL aliquot.[22]

    • Spread the aliquot onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[22][24] Count the number of colonies on each plate to determine the CFU/mL.

The following diagram outlines the comprehensive workflow for antimicrobial screening.

G cluster_workflow Antimicrobial Screening Workflow A Prepare Bacterial Inoculum (0.5 McFarland Standard) B Agar Disk Diffusion Assay A->B D Broth Microdilution Assay (MIC) A->D C Measure Zone of Inhibition (mm) B->C Incubate 16-20h I I C->I Qualitative Assessment of Activity E Determine Lowest Concentration with No Visible Growth D->E Incubate 16-20h F Subculture from Clear Wells E->F J J E->J Quantitative Assessment of Inhibitory Potency G Minimum Bactericidal Concentration (MBC) Assay F->G H Determine Lowest Concentration with ≥99.9% Killing G->H Incubate 18-24h K K H->K Quantitative Assessment of Bactericidal Potency

Caption: Experimental workflow for antimicrobial activity screening.

Data Presentation and Interpretation

Clear and concise presentation of quantitative data is essential for comparing the efficacy of the test compound against different microorganisms.

Table 1: Example Antimicrobial Activity Data for this compound

Test OrganismGram StainDisk Diffusion (Zone of Inhibition, mm)MIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Staphylococcus aureus ATCC 25923Positive18641282 (Bactericidal)
Enterococcus faecalis ATCC 29212Positive15128>512>4 (Bacteriostatic)
Escherichia coli ATCC 25922Negative10256>512>2 (Bacteriostatic)
Pseudomonas aeruginosa ATCC 27853Negative6 (No Zone)>512>512Resistant
Candida albicans ATCC 90028N/A (Fungus)121282562 (Fungicidal)

Interpretation of MBC/MIC Ratio:

  • Bactericidal: An MBC/MIC ratio of ≤ 4 indicates that the compound is bactericidal.

  • Bacteriostatic: An MBC/MIC ratio of > 4 suggests that the compound is bacteriostatic, meaning it inhibits growth but does not kill the bacteria at similar concentrations.

Conclusion and Future Directions

These protocols provide a robust framework for the initial antimicrobial screening of this compound. The data generated will establish its spectrum of activity and potency, guiding further research. Promising results should be followed by more advanced studies, including time-kill kinetics, mechanism of action elucidation, and in vivo efficacy models. The systematic application of these methods will contribute to the critical search for novel antimicrobial agents to combat the growing threat of infectious diseases.

References

Application Notes and Protocols: 4-Morpholinobenzohydrazide as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 4-Morpholinobenzohydrazide as a key precursor in the synthesis of novel pharmaceutical agents. We delve into the rationale behind its molecular design, present detailed, validated protocols for its synthesis and subsequent derivatization, and explore the structure-activity relationships (SAR) of its progeny, particularly in the context of antimicrobial and antimycobacterial drug discovery. This guide is structured to provide not just procedural steps, but also the scientific reasoning that underpins the experimental choices, thereby empowering researchers to innovate upon this versatile scaffold.

Introduction: The Strategic Value of the this compound Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular frameworks that can be readily diversified to generate libraries of bioactive compounds is of paramount importance. This compound has emerged as a "privileged scaffold" – a molecular structure that is capable of binding to multiple biological targets with high affinity. This versatility stems from the unique combination of its constituent moieties: the morpholine ring and the benzohydrazide core.

  • The Morpholine Moiety: A Key to Favorable Pharmacokinetics

    The morpholine ring is a common feature in many approved drugs, and for good reason.[1][2] Its inclusion in a drug candidate can significantly enhance its physicochemical properties. The presence of the ether oxygen and the tertiary amine in the morpholine ring provides a balance of hydrophilicity and lipophilicity, which is crucial for good solubility and membrane permeability.[3][4] Furthermore, the pKa of the morpholine nitrogen is typically in a range that allows for it to be protonated at physiological pH, which can aid in solubility and interactions with biological targets.[3][4] From a metabolic standpoint, the morpholine ring is generally stable and can improve the metabolic profile of a drug, leading to better bioavailability and a more predictable pharmacokinetic profile.[1][5]

  • The Benzohydrazide Core: A Gateway to Bioactivity and Diversity

    The hydrazide functional group (-CONHNH2) is a highly versatile chemical entity that serves as a cornerstone for the synthesis of a wide array of heterocyclic compounds with known biological activities, including antibacterial, antifungal, anticonvulsant, and anti-inflammatory properties.[6][7][8] The hydrazide moiety can act as a hydrogen bond donor and acceptor, facilitating strong interactions with enzyme active sites and receptors.[9] It is a key precursor for the formation of hydrazones, thiosemicarbazides, semicarbazides, and various five- and six-membered heterocyclic rings, each with distinct pharmacological profiles.[6][7]

This guide will first detail the synthesis of the this compound precursor and then explore its application in the synthesis of novel compounds with potential therapeutic value.

Synthesis of the Precursor: this compound

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The overall synthetic pathway is outlined below, followed by detailed step-by-step protocols.

Overall Synthetic Workflow

SynthesisWorkflow A 4-Chlorobenzonitrile C 4-(Morpholin-4-yl)benzonitrile A->C Reflux B Morpholine B->C D 4-(Morpholin-4-yl)benzoic acid C->D NaOH E 4-(Morpholin-4-yl)benzoyl chloride D->E SOCl2 G This compound E->G F Hydrazine Hydrate F->G

Caption: Synthetic route to this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(Morpholin-4-yl)benzonitrile

  • Rationale: This step involves a nucleophilic aromatic substitution reaction where the morpholine nitrogen displaces the chlorine atom on the 4-chlorobenzonitrile. The reaction is typically carried out at an elevated temperature to overcome the activation energy for the substitution on the deactivated aromatic ring.

  • Procedure:

    • To a round-bottom flask, add 4-chlorobenzonitrile (1.0 eq) and morpholine (2.0 eq).

    • Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Add water to the mixture to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield 4-(morpholin-4-yl)benzonitrile.[10][11]

    • The product can be further purified by recrystallization from aqueous ethanol.[11]

Protocol 2: Synthesis of 4-(Morpholin-4-yl)benzoic acid

  • Rationale: This step involves the hydrolysis of the nitrile group of 4-(morpholin-4-yl)benzonitrile to a carboxylic acid using a strong base like sodium hydroxide. The reaction is heated to facilitate the hydrolysis.

  • Procedure:

    • In a round-bottom flask, dissolve 4-(morpholin-4-yl)benzonitrile (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 10-20% NaOH).

    • Heat the mixture to reflux for 4-6 hours.

    • After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of 3-4 to precipitate the carboxylic acid.

    • Filter the precipitate, wash thoroughly with water, and dry to obtain 4-(morpholin-4-yl)benzoic acid.[10]

Protocol 3: Synthesis of 4-(Morpholin-4-yl)benzoyl chloride

  • Rationale: The carboxylic acid is converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). This acyl chloride is a key intermediate for the subsequent reaction with hydrazine.

  • Procedure:

    • In a fume hood, suspend 4-(morpholin-4-yl)benzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂).

    • Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.

    • The resulting solid residue, 4-(morpholin-4-yl)benzoyl chloride, can be used directly in the next step without further purification.[10]

Protocol 4: Synthesis of this compound

  • Rationale: The final step involves the nucleophilic acyl substitution of the highly reactive 4-(morpholin-4-yl)benzoyl chloride with hydrazine hydrate. The hydrazine nitrogen attacks the carbonyl carbon of the acyl chloride, leading to the formation of the desired hydrazide.

  • Procedure:

    • Dissolve the crude 4-(morpholin-4-yl)benzoyl chloride (1.0 eq) in a suitable dry solvent like tetrahydrofuran (THF).

    • In a separate flask, prepare a solution of hydrazine hydrate (excess, e.g., 2-3 eq) in the same solvent.

    • Cool the hydrazine solution in an ice bath and slowly add the acyl chloride solution dropwise with constant stirring.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for a few hours.

    • The product, this compound, will precipitate out of the solution.

    • Filter the solid, wash with cold water and a small amount of cold ethanol, and dry to obtain the final product.[10]

Application in the Synthesis of Bioactive Derivatives

This compound is a versatile precursor for the synthesis of various derivatives with promising pharmacological activities. The primary amino group of the hydrazide is a nucleophilic handle that can be readily reacted with various electrophiles to generate a diverse library of compounds.

Synthesis of Hydrazone Derivatives

The condensation of this compound with various aldehydes and ketones yields Schiff bases, commonly known as hydrazones. These derivatives have shown significant antimicrobial and antimycobacterial activities.[6]

HydrazoneSynthesis A This compound C 4-Morpholinobenzohydrazone Derivative A->C Condensation B Aldehyde/Ketone (R-CHO/R-CO-R') B->C

Caption: General scheme for the synthesis of hydrazone derivatives.

Protocol 5: General Procedure for the Synthesis of 4-Morpholinobenzohydrazones

  • Rationale: This is a classic condensation reaction where the nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a suitable solvent like ethanol.

    • Add the corresponding aldehyde or ketone (1.0-1.2 eq) to the solution.

    • A catalytic amount of an acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.

    • Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture. The hydrazone derivative will often precipitate.

    • Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure product.

Synthesis of Thiosemicarbazide and Semicarbazide Derivatives

Reaction of this compound with isothiocyanates or isocyanates provides thiosemicarbazide and semicarbazide derivatives, respectively. These classes of compounds are known for their broad spectrum of biological activities.

Structure-Activity Relationship (SAR) Insights

The this compound scaffold allows for systematic structural modifications at several positions, enabling the exploration of structure-activity relationships.

  • Modification of the Phenyl Ring: Substitution on the phenyl ring of the hydrazone moiety has a significant impact on the antimicrobial activity. For instance, the introduction of electron-withdrawing groups, such as halogens, at the para-position of the phenyl ring has been shown to enhance the antibacterial activity of the corresponding hydrazone derivatives.[12]

  • Variation of the Hydrazide Moiety: Conversion of the hydrazide to thiosemicarbazides and semicarbazides has been shown to modulate the antimicrobial spectrum and potency. In some studies, semicarbazide derivatives exhibited higher activity against certain bacterial strains compared to the corresponding thiosemicarbazides and hydrazones.[12]

Quantitative Biological Activity Data

The following table summarizes the antimicrobial activity of selected derivatives of this compound, highlighting the impact of structural modifications on their potency.

Compound IDDerivative TypeR-Group (Substituent)Target OrganismMIC (µg/mL)Reference
1 Hydrazone4-ChlorophenylStaphylococcus aureus12.5[10]
2 Hydrazone4-NitrophenylStaphylococcus aureus6.25[10]
3 Hydrazone2,4-DichlorophenylMycobacterium tuberculosis H37Rv3.13[6]
4 ThiosemicarbazidePhenylEscherichia coli>100[12]
5 Semicarbazide4-BromophenylEnterococcus faecalis3.91[12]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile precursor in the field of pharmaceutical synthesis. Its straightforward synthesis, coupled with the favorable pharmacokinetic properties imparted by the morpholine ring and the chemical versatility of the hydrazide moiety, makes it an attractive starting point for the development of novel therapeutic agents. The demonstrated antimicrobial and antimycobacterial activities of its derivatives underscore the potential of this scaffold in addressing the pressing challenge of infectious diseases. Future research should focus on expanding the diversity of derivatives through combinatorial approaches, exploring a wider range of biological targets, and conducting in-depth mechanistic studies to elucidate the mode of action of the most potent compounds.

References

Application Note: Comprehensive Characterization of 4-Morpholinobenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Morpholinobenzohydrazide is a versatile organic compound incorporating a morpholine ring, a phenyl group, and a hydrazide moiety. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science.[1][2][3][4] The morpholine ring is a common feature in many bioactive molecules, while the hydrazide group is known for its coordinating properties and role in the synthesis of various heterocyclic compounds.[1][5] Accurate and thorough characterization of this compound is paramount for ensuring its purity, stability, and suitability for downstream applications in research and drug development.

This comprehensive guide provides a suite of analytical techniques and detailed protocols for the in-depth characterization of this compound. The methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for quality control and structural elucidation.

Workflow for Comprehensive Characterization

A multi-faceted analytical approach is essential for a complete understanding of the physicochemical properties of this compound. The following workflow outlines a logical sequence of analyses to confirm the identity, purity, and stability of the compound.

Characterization Workflow cluster_0 Structural Elucidation cluster_1 Purity & Impurity Profiling cluster_2 Thermal Properties NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (LC-MS/GC-MS) NMR->MS FTIR FTIR Spectroscopy MS->FTIR UV_Vis UV-Vis Spectroscopy FTIR->UV_Vis HPLC HPLC UV_Vis->HPLC GC_MS_Purity GC-MS HPLC->GC_MS_Purity DSC DSC GC_MS_Purity->DSC TGA TGA DSC->TGA End Complete Characterization TGA->End Start Sample Preparation Start->NMR

Caption: Logical workflow for the comprehensive characterization of this compound.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental for confirming the chemical structure of this compound.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[8] For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation:

    • Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[9]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[9][10] Chloroform-d (CDCl₃) is a versatile solvent for many organic compounds.[10]

    • Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.[11][12]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.[9]

    • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.[11]

  • Instrument Parameters (Example for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse

      • Spectral Width: -2 to 12 ppm

      • Number of Scans: 16-64

      • Relaxation Delay: 1-2 s

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled

      • Spectral Width: 0 to 200 ppm

      • Number of Scans: 1024 or more (as needed for signal-to-noise)

      • Relaxation Delay: 2-5 s

  • Data Analysis:

    • Process the acquired FID (Free Induction Decay) with Fourier transformation.

    • Phase and baseline correct the spectrum.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the chemical shifts (ppm) of the peaks to the corresponding protons and carbons in the this compound structure.

Expected Spectral Data:

¹H NMR (DMSO-d₆, 400 MHz) ¹³C NMR (DMSO-d₆, 100 MHz)
Chemical Shift (ppm) Assignment
~9.8 (s, 1H)-NH-
~7.7 (d, 2H)Aromatic CH (ortho to C=O)
~6.9 (d, 2H)Aromatic CH (ortho to Morpholine)
~4.4 (s, 2H)-NH₂
~3.7 (t, 4H)Morpholine -CH₂-O-
~3.2 (t, 4H)Morpholine -CH₂-N-
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[13][14][15]

Protocol: FTIR Analysis

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrument Parameters:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected Characteristic FTIR Peaks:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300-3100N-H stretchHydrazide (-NH-NH₂)
3050-3000C-H stretchAromatic
2950-2800C-H stretchAliphatic (Morpholine)
~1640C=O stretchAmide I (Hydrazide)
~1600, ~1500C=C stretchAromatic Ring
~1220C-N stretchAryl-N (Morpholine)
~1115C-O-C stretchEther (Morpholine)
UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in this compound.[15][16][17]

Protocol: UV-Vis Analysis

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or methanol) of known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis (absorbance typically between 0.1 and 1.0).

  • Instrument Parameters:

    • Wavelength Range: 200 - 400 nm

    • Scan Speed: Medium

    • Blank: Use the same solvent as used for the sample.

  • Data Analysis:

    • Determine the wavelength of maximum absorbance (λmax).

Expected UV-Vis Data:

Solvent λmax (nm) Electronic Transition
Ethanol~290-310π → π* transitions of the substituted benzene ring

Chromatographic Analysis for Purity Assessment

Chromatographic techniques are essential for determining the purity of this compound and for identifying and quantifying any impurities.[18][19][20]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[19] A reverse-phase HPLC method is generally suitable for a molecule with the polarity of this compound.

Protocol: RP-HPLC Purity Analysis

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable diluent (e.g., a mixture of the mobile phase components) to a final concentration of about 0.5-1.0 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at the λmax determined previously (e.g., 300 nm)
  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of this compound as a percentage of the total peak area.

    • Identify and quantify any impurities relative to the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds.[19][21] For non-volatile compounds like this compound, derivatization may be necessary to increase volatility. However, it can be useful for detecting volatile impurities from the synthesis process.

Protocol: GC-MS for Volatile Impurities

  • Sample Preparation:

    • Dissolve a known amount of this compound in a suitable solvent like methanol or dichloromethane.

    • If derivatization is required, react the sample with a silylating agent (e.g., BSTFA) to convert the -NH and -NH₂ groups to their more volatile trimethylsilyl derivatives.

  • GC-MS Conditions:

Parameter Condition
Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 10 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40 - 500 amu
  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to identify any peaks corresponding to volatile impurities.

    • Examine the mass spectrum of each impurity peak and compare it to a library (e.g., NIST) for identification.

Thermal Analysis

Thermal analysis techniques provide information on the physical and chemical properties of a material as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point and other thermal transitions.[22]

Protocol: DSC Analysis

  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.[22]

    • Hermetically seal the pan. Use an empty sealed pan as a reference.[22]

  • Instrument Parameters:

    • Temperature Range: 25 °C to a temperature above the expected melting point (e.g., 300 °C)

    • Heating Rate: 10 °C/min

    • Atmosphere: Nitrogen purge at 50 mL/min

  • Data Analysis:

    • Determine the onset and peak temperature of the endothermic event corresponding to the melting point.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.[23][22]

Protocol: TGA Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Instrument Parameters:

    • Temperature Range: 25 °C to 600 °C

    • Heating Rate: 10 °C/min

    • Atmosphere: Nitrogen purge at 50 mL/min

  • Data Analysis:

    • Analyze the TGA curve to determine the onset temperature of decomposition and the percentage of mass loss at different temperature ranges.

Summary of Analytical Techniques

AnalyticalTechniques cluster_main Analytical Characterization of this compound cluster_info Information Obtained Spectroscopy Spectroscopy NMR (¹H, ¹³C) FTIR UV-Vis Mass Spec Spec_Info Structural Information Carbon-Hydrogen Framework Functional Groups Electronic Transitions Molecular Weight & Fragmentation Spectroscopy:f1->Spec_Info:f1 Spectroscopy:f2->Spec_Info:f2 Spectroscopy:f3->Spec_Info:f3 Spectroscopy:f4->Spec_Info:f4 Chromatography Chromatography HPLC (Purity) GC-MS (Impurities) Chrom_Info Purity & Impurity Profile Quantitative Purity Volatile Impurities Chromatography:f1->Chrom_Info:f1 Chromatography:f2->Chrom_Info:f2 Thermal Thermal Analysis DSC (Melting Point) TGA (Decomposition) Therm_Info Thermal Properties Phase Transitions Thermal Stability Thermal:f1->Therm_Info:f1 Thermal:f2->Therm_Info:f2

References

Application Notes & Protocols: Morpholine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: The Morpholine Scaffold - A Privileged Structure in Drug Discovery

Introduction: Why Morpholine?

Morpholine, a simple six-membered saturated heterocycle containing both an ether and a secondary amine functional group, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its prevalence in a wide array of approved drugs and clinical candidates is not coincidental. The unique physicochemical properties of the morpholine ring offer a powerful tool for medicinal chemists to fine-tune the characteristics of a lead compound.[3][4]

Causality Behind its Utility:

  • Modulation of Physicochemical Properties: The morpholine moiety imparts a favorable balance of hydrophilicity and lipophilicity.[5] The oxygen atom acts as a hydrogen bond acceptor, improving aqueous solubility, while the carbocyclic portion maintains sufficient lipophilicity for membrane permeability.[6] This balance is crucial for optimizing pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).[1]

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can enhance the half-life of a drug. Its incorporation can block metabolically labile sites in a parent molecule.[4]

  • pKa Control: The nitrogen atom in morpholine has a pKa of ~8.5. This weak basicity ensures that a significant portion of the molecules are protonated at physiological pH, which can be critical for solubility and interaction with biological targets.[6][7]

  • Structural Versatility: The morpholine ring can serve multiple roles: as a rigid scaffold to orient other functional groups correctly for target binding, as an interacting element itself where the oxygen can form key hydrogen bonds, or purely as a modulator of PK/PD properties.[6] Its chair-like conformation is flexible, allowing it to adapt to various binding pockets.[5][8]

The Role of Morpholine in Approved Drugs: Key Examples

The versatility of the morpholine scaffold is evident in its presence in drugs across diverse therapeutic areas:

  • Oncology (Gefitinib): In the EGFR inhibitor Gefitinib, the morpholine group enhances aqueous solubility and provides a key interaction point, contributing to the drug's favorable pharmacokinetic profile.[9]

  • Infectious Diseases (Linezolid): Linezolid is an oxazolidinone antibiotic where the morpholine ring is a critical component.[10] While not directly part of the pharmacophore responsible for ribosome binding, it contributes to the overall physicochemical properties required for efficacy.[11]

  • Central Nervous System (Reboxetine): Used as an antidepressant, Reboxetine contains two morpholine rings. The morpholine moiety is crucial for its activity as a norepinephrine reuptake inhibitor and helps ensure it can cross the blood-brain barrier (BBB), a critical feature for CNS drugs.[5][7]

Section 2: Application in Oncology - Targeting Kinase Signaling

Morpholine derivatives have proven exceptionally valuable in oncology, particularly in the development of kinase inhibitors that target aberrant cell signaling pathways.[2][9]

Case Study: Gefitinib and the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, drives the proliferation and survival of cancer cells.[12][13][14] Gefitinib is a selective inhibitor of EGFR's kinase activity.

Mechanism of Action: Gefitinib competes with adenosine triphosphate (ATP) for the binding site within the intracellular kinase domain of EGFR.[15] By blocking ATP binding, it prevents the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling cascades like the Ras-Raf-MEK-ERK and PI3K-Akt pathways that promote cell growth and survival.[14][16] The morpholine group on Gefitinib is appended to the quinazoline core and serves to increase solubility and improve the ADME profile of the molecule.[17]

Signaling Pathway Diagram:

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib (Inhibitor) Gefitinib->EGFR Inhibits ATP Binding

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Data Presentation: EGFR Inhibitors

The following table summarizes the inhibitory activity of several morpholine-containing or related EGFR inhibitors.

CompoundMorpholine MoietyTargetIC₅₀ (nM) vs. WT EGFRIC₅₀ (nM) vs. L858R/T790M MutantReference
Gefitinib YesEGFR2-37>1000[18]
AK-3 Yes(Antiproliferative)10,380 (A549 cells)N/A[18][19]
AK-10 Yes(Antiproliferative)8,550 (A549 cells)N/A[18][19]
Compound 10e YesmTOR33 (A549 cells)N/A[20]

Note: IC₅₀ values can vary based on assay conditions. This table is for comparative purposes.

Protocol: In Vitro EGFR Kinase Inhibition Assay

This protocol describes a luminescence-based kinase assay to determine the IC₅₀ of a test compound (e.g., a new morpholine derivative) against EGFR. The principle is to measure the amount of ATP remaining after the kinase reaction; lower luminescence indicates higher kinase activity and less inhibition.[21]

Self-Validation System:

  • Positive Control: A known EGFR inhibitor (e.g., Gefitinib) to validate assay sensitivity.

  • Negative Control (No Inhibitor): DMSO vehicle only, representing 0% inhibition.

  • Background Control (No Enzyme): To subtract the signal from non-enzymatic ATP degradation.

Materials:

  • Recombinant human EGFR kinase (Promega, V3831 or similar)[21]

  • Kinase Substrate: Poly(Glu, Tyr) 4:1 (Sigma, P0275)

  • ADP-Glo™ Kinase Assay Kit (Promega, V9101)[21]

  • Reaction Buffer: 20 mM HEPES (pH 7.2), 10 mM MnCl₂, 1 mM DTT, 15 mM MgCl₂[22]

  • Test Compound and Gefitinib (10 mM stocks in DMSO)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound and Gefitinib in reaction buffer. For an 11-point curve, a 3-fold dilution series starting from 100 µM is common. Add 5 µL of each dilution to the assay plate. Add 5 µL of DMSO-containing buffer for "No Inhibitor" controls.

  • Enzyme Preparation: Dilute the EGFR enzyme stock in reaction buffer to a working concentration (e.g., 2-5 ng/µL, requires optimization).[23]

  • Initiate Reaction: Add 10 µL of the diluted enzyme to each well containing the compound. For "No Enzyme" controls, add 10 µL of reaction buffer. Incubate for 10 minutes at room temperature.

  • Add Substrate/ATP Mix: Prepare a solution containing ATP (final concentration ~10-15 µM) and substrate (final concentration ~0.2 µg/µL) in reaction buffer.[23] Start the kinase reaction by adding 10 µL of this mix to all wells.

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes.

  • Measure ATP Depletion:

    • Add 25 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to all wells to convert the generated ADP back to ATP and measure it via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the "No Enzyme" background from all readings.

    • Normalize the data by setting the "No Inhibitor" control as 0% inhibition and the highest inhibitor concentration (or background) as 100% inhibition.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

Section 3: Application in Infectious Diseases

The morpholine scaffold is a key feature in several antibacterial agents, most notably the oxazolidinone class.[11]

Case Study: Linezolid and Bacterial Protein Synthesis

Linezolid was the first oxazolidinone antibiotic to be approved for clinical use, showing excellent activity against multidrug-resistant Gram-positive pathogens.[24]

Mechanism of Action: Linezolid inhibits the initiation of bacterial protein synthesis.[25] It binds to the 50S ribosomal subunit at the peptidyl transferase center. This binding prevents the formation of the initiation complex, which is a ternary complex consisting of the N-formylmethionyl-tRNA (fMet-tRNA), mRNA, and the 70S ribosome.[24] By blocking this crucial first step, protein synthesis is halted, leading to a bacteriostatic effect.[25] Although oxazolidinones can also inhibit mammalian mitochondrial protein synthesis, which shares similarities with bacterial systems, the selectivity for the bacterial ribosome is sufficient for a therapeutic window.[26][27][28]

Workflow Diagram:

Drug_Discovery_Workflow A Target Identification (e.g., Bacterial Ribosome) B Lead Generation (High-Throughput Screening, Fragment-Based Design) A->B C Hit-to-Lead Optimization (Synthesis of Morpholine Analogs) B->C D Structure-Activity Relationship (SAR) (Potency, Selectivity) C->D D->C Iterative Design E In Vitro Profiling (MIC, Spectrum, Cytotoxicity) D->E F ADME/Pharmacokinetics (Solubility, Stability, In Vivo PK) E->F F->D Feedback G In Vivo Efficacy Models (Infection Models) F->G H Preclinical Development (Toxicology, Formulation) G->H I Clinical Trials H->I

Caption: General workflow for morpholine-derivative drug discovery.

Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a test compound against a bacterial strain, a key metric of antibacterial potency.[29][30][31]

Self-Validation System:

  • Positive Control: A known antibiotic (e.g., Linezolid) against a susceptible strain (e.g., Staphylococcus aureus).

  • Negative (Growth) Control: No compound, only bacterial inoculum.

  • Sterility Control: No bacteria, only broth, to check for contamination.

Materials:

  • Test Compound (e.g., a new morpholine derivative)

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve the final inoculum density of ~5 x 10⁵ CFU/mL.[31]

  • Compound Dilution:

    • Dispense 50 µL of CAMHB into all wells of a 96-well plate.

    • Prepare a stock solution of the test compound in DMSO. Create a 2x concentrated solution of the highest desired concentration in CAMHB.

    • Add 50 µL of this 2x starting concentration to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and continuing across the plate. Discard the final 50 µL from the last dilution column. This creates a plate with 50 µL of serially diluted compound in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well is now 100 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[31]

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).[32] The result is reported in µg/mL.[30]

Section 4: Application in CNS Disorders

The ability of the morpholine ring to improve blood-brain barrier permeability makes it a valuable scaffold for drugs targeting the central nervous system.[5][7][33]

The Role of Morpholine in Neuro-therapeutics

In CNS drug design, achieving the right balance of properties to cross the BBB is a major challenge. The morpholine ring aids in this by:

  • Optimizing Lipophilicity: It provides a scaffold with a well-balanced lipophilic-hydrophilic profile.[6]

  • Reducing pKa: The nitrogen's basicity is attenuated compared to piperidine or piperazine, which can reduce interactions with efflux transporters at the BBB.[6]

  • Engaging Targets: The ring can act as a pharmacophore, interacting with targets like monoamine oxidases (MAOs) or various neurotransmitter receptors, which are often dysregulated in neurodegenerative diseases.[5][34]

Logical Relationship Diagram:

SAR_Logic A Core Scaffold (e.g., Arylpiperazine) B Modification: Replace Piperazine with Morpholine A->B C1 Increased Polarity (Oxygen Atom) B->C1 C2 Reduced pKa (Inductive Effect) B->C2 C3 Maintained Conformational Flexibility B->C3 D1 Improved Aqueous Solubility C1->D1 D2 Better BBB Permeability (Reduced Efflux) C2->D2 D3 Potential for new H-Bond Interactions C3->D3 E Enhanced CNS Drug Profile (Improved PK/PD) D1->E D2->E D3->E

Caption: Logic of using morpholine to enhance CNS drug properties.

Section 5: References

  • Swaney, S. M., et al. (1998). The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. Antimicrobial Agents and Chemotherapy, 42(12), 3251–3255. --INVALID-LINK--[24][25]

  • Creative Diagnostics. (n.d.). Epidermal Growth Factor Receptor (EGFR) Signaling. Creative Diagnostics. --INVALID-LINK--[12]

  • Javed, I., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Molecular Structure, 1301, 137352. --INVALID-LINK--[5][34]

  • Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. --INVALID-LINK--[1][3]

  • Sharma, P., & Kumar, S. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. --INVALID-LINK--[2][17][35]

  • Oda, K. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. --INVALID-LINK--[36]

  • Matuschek, E., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(4), 102587. --INVALID-LINK--[29][30]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics. --INVALID-LINK--[13]

  • Leach, K. L., et al. (2001). Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones. Antimicrobial Agents and Chemotherapy, 45(6), 1721–1726. --INVALID-LINK--[26]

  • Lito, P., et al. (2014). EGFR Biochemical Assays. Journal of Medicinal Chemistry, 57(19), 8105-8116. --INVALID-LINK--[23]

  • McKee, E. E., et al. (2001). Oxazolidinones Inhibit Cellular Proliferation via Inhibition of Mitochondrial Protein Synthesis. Antimicrobial Agents and Chemotherapy, 45(3), 778–784. --INVALID-LINK--[27]

  • IntechOpen. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. IntechOpen. --INVALID-LINK--[9]

  • McKee, E. E., et al. (2001). Oxazolidinones inhibit cellular proliferation via inhibition of mitochondrial protein synthesis. Antimicrobial Agents and Chemotherapy, 45(3), 778-784. --INVALID-LINK--[28]

  • Arteaga, C. L., & Baselga, J. (2004). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research, 10(1 Pt 2), 429s-435s. --INVALID-LINK--[15]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. --INVALID-LINK--[14]

  • BenchChem. (2025). Application Notes and Protocols for EGFR-IN-112 In Vitro Kinase Assay. BenchChem. --INVALID-LINK--[16]

  • S. C. G. van der Mey, et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 541–568. --INVALID-LINK--[8]

  • S. C. G. van der Mey, et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 541-568. --INVALID-LINK--[7][33]

  • S. C. G. van der Mey, et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. --INVALID-LINK--[6]

  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R. Thermo Fisher Scientific. --INVALID-LINK--

  • Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(10), 1235-1246. --INVALID-LINK--

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. --INVALID-LINK--[4][37]

  • Al-Ostath, A., et al. (2024). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Molecules, 29(10), 2307. --INVALID-LINK--

  • Li, Y., et al. (2024). Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. Dalton Transactions, 53(24), 10843-10851. --INVALID-LINK--

  • ResearchGate. (n.d.). Antimicrobial activity of morpholine derivatives 3-6. ResearchGate. --INVALID-LINK--

  • International Journal of Progressive Research in Engineering Management and Science. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. ijprems. --INVALID-LINK--

  • Zhang, H., et al. (2012). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry, 84(15), 6883–6889. --INVALID-LINK--

  • Promega Corporation. (2011). EGFR Kinase Enzyme System Application Note. Promega. --INVALID-LINK--

  • Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PMC. --INVALID-LINK--

  • ResearchGate. (2025). A review on pharmacological profile of Morpholine derivatives. ResearchGate. --INVALID-LINK--

  • Bayrak, H., et al. (2012). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research, 21(11), 3847–3854. --INVALID-LINK--

  • Mohammed, H. A., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 29(10), 2269. --INVALID-LINK--

  • BenchChem. (2025). Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204". BenchChem. --INVALID-LINK--

  • Medscape. (2025). Antimicrobial Susceptibility. Medscape. --INVALID-LINK--

  • Rehman, A. U., et al. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry, 6(1-2), 10-15. --INVALID-LINK--

  • Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. Wikipedia. --INVALID-LINK--

  • ResearchGate. (2016). morpholine antimicrobial activity. ResearchGate. --INVALID-LINK--

  • SEAFDEC/AQD. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. --INVALID-LINK--

References

Laboratory procedure for synthesizing Schiff bases from 4-Morpholinobenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Laboratory Procedure for Synthesizing Schiff Bases from 4-Morpholinobenzohydrazide

Audience: Researchers, scientists, and drug development professionals.

A Comprehensive Guide to the Synthesis, Characterization, and Application of this compound Schiff Bases

This document provides a detailed protocol for the synthesis of Schiff bases derived from this compound. As a Senior Application Scientist, this guide is structured to provide not only a step-by-step procedure but also the underlying scientific principles, field-proven insights, and validation checkpoints essential for reproducible and reliable results in a research and drug development context.

Introduction: The Significance of Morpholine-Hydrazone Scaffolds

Schiff bases, characterized by the azomethine functional group (-C=N-), are a cornerstone in medicinal chemistry. Their facile synthesis and versatile chemical nature have made them a privileged scaffold in the development of novel therapeutic agents.[1][2] The condensation of a primary amine with a carbonyl compound forms this critical linkage.[3] When the amine source is a hydrazide, the resulting compounds are technically hydrazones, a specific and highly valuable subclass of Schiff bases.

The incorporation of a this compound moiety is of particular strategic interest. The morpholine ring is a common feature in many approved drugs, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability. The hydrazone linkage provides a site for chelation with metal ions and participates in hydrogen bonding, often enhancing biological activity.[4] Consequently, Schiff bases derived from this precursor are actively investigated for a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[5][6][7][8][9]

This guide will detail a robust and adaptable method for synthesizing these compounds, from initial reaction setup to final characterization.

Reaction Principle and Mechanism

The synthesis of a Schiff base from this compound and an aromatic aldehyde is a classic acid-catalyzed condensation-elimination reaction. The overall transformation involves the formation of a C=N double bond through the elimination of a water molecule.

Mechanism Explained:

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition: The terminal primary amine (-NH₂) of the this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This step is typically catalyzed by acid, which protonates the carbonyl oxygen, rendering the carbon more susceptible to attack. This addition forms an unstable tetrahedral intermediate known as a carbinolamine.[3][10]

  • Dehydration: The carbinolamine intermediate is then protonated at the hydroxyl group under acidic conditions, converting it into a good leaving group (H₂O). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the stable C=N double bond of the Schiff base.[10]

The dehydration of the carbinolamine is generally the rate-determining step.[3] While acid catalysis is crucial, an excessively high acid concentration can be detrimental, as it would protonate the nucleophilic amine of the hydrazide, inhibiting the initial addition step. Therefore, maintaining a mildly acidic pH is optimal for the reaction.[3]

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Dehydration Reactants This compound + Ar-CHO (Aldehyde) H_ion H+ Reactants->H_ion Acid Catalyst Intermediate Carbinolamine Intermediate H_ion->Intermediate Protonation & Attack Water H₂O Intermediate->Water Elimination Product Schiff Base Product (Hydrazone) Water->Product

Caption: Acid-catalyzed two-step mechanism for Schiff base formation.

Detailed Experimental Protocol

This protocol provides a general method applicable to a variety of aromatic aldehydes. Researchers should adjust quantities based on the molecular weights of the specific aldehyde used.

3.1. Materials and Reagents

Reagent/MaterialGradeNotes
This compoundSynthesis Grade (≥98%)Starting material.
Substituted Aromatic AldehydeSynthesis Grade (≥98%)e.g., Benzaldehyde, 4-Nitrobenzaldehyde, Salicylaldehyde.
Ethanol (Absolute)ACS Grade or equivalentReaction solvent.
Glacial Acetic AcidACS GradeCatalyst.
Ethyl AcetateACS GradeFor Thin Layer Chromatography (TLC).
n-HexaneACS GradeFor Thin Layer Chromatography (TLC).
Silica Gel TLC PlatesF₂₅₄For reaction monitoring.

3.2. Equipment

  • Round-bottom flasks (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and flask for vacuum filtration

  • Melting point apparatus

  • FT-IR Spectrometer

  • NMR Spectrometer

  • Mass Spectrometer

3.3. Synthesis Procedure

The following workflow outlines the complete process from reaction setup to product characterization.

G A 1. Dissolve Reactants B 2. Add Catalyst & Reflux A->B C 3. Monitor Reaction via TLC B->C D 4. Cool & Isolate Crude Product C->D Upon completion E 5. Purify by Recrystallization D->E F 6. Dry the Final Product E->F G 7. Characterize Product (MP, FT-IR, NMR, MS) F->G

References

Application Notes & Protocols: A Strategic Guide to Developing Novel Antibacterial Agents from Hydrazides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from traditional antibiotic discovery pipelines and an exploration of novel chemical scaffolds.[1][2] Hydrazide derivatives, a versatile class of organic compounds, have emerged as a promising foundation for the development of new antibacterial agents.[3][4][5] Their synthetic tractability and diverse biological activities make them an attractive starting point for medicinal chemists.[5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing the methodologies to systematically advance hydrazide-based compounds from initial synthesis to preclinical evaluation. We will delve into the causality behind experimental choices, ensuring each protocol is robust and self-validating, grounded in established scientific principles.

The renowned antitubercular drug Isoniazid (isonicotinic acid hydrazide) serves as a landmark example of the therapeutic potential inherent in the hydrazide moiety.[6][7] Its mechanism, involving the inhibition of mycolic acid synthesis crucial for the mycobacterial cell wall, highlights a key vulnerability in bacteria that can be exploited by this class of compounds.[6][7][8][9] Modern research has expanded beyond this initial success, revealing that hydrazide derivatives, particularly hydrazide-hydrazones and Schiff bases, can exert their antibacterial effects through various mechanisms, including the inhibition of essential enzymes like DNA gyrase.[10][11][12]

This document will guide you through a logical, multi-stage workflow:

  • Rational Design & Synthesis: Leveraging the hydrazide core to create diverse chemical libraries.

  • Antimicrobial Evaluation: Rigorous in vitro testing to determine potency and spectrum of activity.

  • Mechanism of Action Studies: Elucidating how lead compounds exert their antibacterial effect.

  • Structure-Activity Relationship (SAR) Analysis: Systematically optimizing chemical structures for enhanced efficacy.

  • Preclinical Safety Assessment: Initial evaluation of cytotoxicity to ensure selectivity for bacterial targets.

PART 1: RATIONAL DESIGN & SYNTHESIS OF HYDRAZIDE DERIVATIVES

The foundational step in this discovery pipeline is the synthesis of a chemically diverse library of hydrazide derivatives. The most common and effective approach involves the condensation reaction between a carboxylic acid hydrazide and various aldehydes or ketones to form hydrazide-hydrazones (a type of Schiff base).[3][13][14] This reaction is synthetically straightforward, allowing for the rapid generation of numerous analogs for screening.

Core Synthesis Workflow

The general workflow involves a two-step process: the formation of a hydrazide from an ester, followed by its reaction with a carbonyl compound.

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Hydrazide-Hydrazone Synthesis A Carboxylic Acid Ester (e.g., Ethyl Benzoate derivative) C Carboxylic Acid Hydrazide A->C Reflux in Ethanol B Hydrazine Hydrate (NH2NH2·H2O) D Carboxylic Acid Hydrazide F Hydrazide-Hydrazone Derivative (Schiff Base) C->F Intermediate Product D->F Reflux in Ethanol + Glacial Acetic Acid (catalyst) E Aldehyde or Ketone (Diverse R-groups)

Caption: General workflow for the synthesis of hydrazide-hydrazone derivatives.

Protocol 1: General Synthesis of a Hydrazide-Hydrazone Library

Objective: To synthesize a series of hydrazide-hydrazone derivatives from a common hydrazide precursor and a panel of diverse aromatic aldehydes.

Materials:

  • Substituted Carboxylic Acid Hydrazide (1 mmol)

  • Various substituted Aldehydes or Ketones (1 mmol each)

  • Absolute Ethanol (EtOH)

  • Glacial Acetic Acid

  • Round-bottom flasks, condensers, heating mantles

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Recrystallization solvents (e.g., Ethanol, Methanol)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the carboxylic acid hydrazide (1 mmol) in absolute ethanol (20-25 mL).[12][13]

  • Reactant Addition: To this solution, add an equimolar amount (1 mmol) of the selected aldehyde or ketone.[12][14]

  • Catalysis: Add a few drops (2-3) of glacial acetic acid to the mixture to catalyze the condensation reaction.[12][15]

  • Reflux: Equip the flask with a condenser and heat the mixture to reflux (approximately 78°C for ethanol) for 3-4 hours.[12][13] The causality here is that thermal energy is required to overcome the activation energy of the condensation reaction, while the acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide.

  • Reaction Monitoring: Monitor the progress of the reaction using TLC. A common mobile phase is a mixture of ethyl acetate and hexane. The disappearance of the starting materials and the appearance of a new, typically less polar, product spot indicates reaction completion.

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The solid product will often precipitate.[12] Collect the precipitate by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. For higher purity, recrystallize the solid product from a suitable solvent like ethanol.[12]

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The presence of an azomethine (-C=N) stretch in the IR spectrum (around 1600-1650 cm⁻¹) and characteristic proton signals in the NMR spectrum confirms the formation of the hydrazone.[15][16]

PART 2: ANTIMICROBIAL ACTIVITY EVALUATION

Once a library of compounds is synthesized, the next critical step is to evaluate their antibacterial activity. The primary quantitative measure is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[17][18][19]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standardized and widely accepted technique for quantitative antimicrobial susceptibility testing.[18][20][21]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compounds in a liquid growth medium. The presence or absence of visible growth after incubation determines the MIC value.

Materials:

  • Synthesized hydrazide derivatives

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[19]

  • Sterile 96-well microtiter plates[18]

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Standard antibiotic (e.g., Ciprofloxacin, Ampicillin) as a positive control

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader

Procedure:

G cluster_controls Essential Controls A Prepare Compound Stock (e.g., 10 mg/mL in DMSO) B Prepare 2x Working Solution in CAMHB A->B D Add 2x Working Solution to well 1 B->D C Dispense CAMHB into wells 2-12 of 96-well plate E Perform 2-fold Serial Dilutions (well 1 to 10) C->E D->E G Inoculate wells 1-11 with bacteria E->G F Prepare Bacterial Inoculum (0.5 McFarland Standard, then dilute) F->G H Incubate plate (35°C ± 2°C, 16-20 hrs) G->H I Read Results: Lowest concentration without turbidity = MIC H->I c1 Well 11: Growth Control (CAMHB + Inoculum) c2 Well 12: Sterility Control (CAMHB only) c3 Positive Control: Standard Antibiotic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

  • Stock Solution Preparation: Dissolve the synthesized hydrazide derivatives in DMSO to a high concentration (e.g., 10 mg/mL). DMSO is used due to its ability to dissolve a wide range of organic compounds and its low toxicity at the final concentrations used in the assay.

  • Serial Dilutions:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.[19]

    • Prepare a working solution of the test compound in CAMHB at twice the highest desired final concentration. Add 200 µL of this solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard the final 100 µL from well 10.[12][19] This creates a concentration gradient of the test compound.

  • Control Wells:

    • Growth Control (Well 11): Contains 100 µL of CAMHB and the bacterial inoculum, but no test compound. This well must show turbidity for the test to be valid.[12]

    • Sterility Control (Well 12): Contains 100 µL of CAMHB only (no inoculum). This well must remain clear, confirming the sterility of the medium.[12][19]

    • Positive Control: A standard antibiotic with known activity against the test strains should be run in parallel to validate the assay's sensitivity.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), suspend several bacterial colonies in sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[19]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[18][19]

  • Inoculation and Incubation: Add the appropriate volume (typically 100 µL of the 1x10^6 CFU/mL suspension or equivalent) of the final bacterial suspension to each well from 1 to 11. The final volume in each well will be 200 µL. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[19]

  • Result Interpretation: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control.[12][19]

Data Presentation: MIC Values

Summarize the results in a clear, tabular format.

Compound IDR-Group SubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
HZ-01 4-Nitro1632
HZ-02 4-Chloro816
HZ-03 4-Methoxy32>64
Ciprofloxacin (Control)0.50.25

PART 3: MECHANISM OF ACTION (MOA) & STRUCTURE-ACTIVITY RELATIONSHIP (SAR)

Identifying the molecular target is crucial for rational drug development. For hydrazides, several mechanisms are plausible.

Potential Mechanisms of Action
  • Mycolic Acid Synthesis Inhibition: This is the classic mechanism of Isoniazid, where the prodrug is activated by the bacterial catalase-peroxidase enzyme (KatG) to inhibit InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid synthesis.[6][7][8] This pathway is primarily relevant for Mycobacterium species.

  • DNA Gyrase Inhibition: Some hydrazide-hydrazones have been shown to inhibit DNA gyrase, a topoisomerase that manages DNA supercoiling and is essential for replication.[10][12] This can be investigated through enzymatic assays and molecular docking studies.[10]

  • Other Enzyme Inhibition: Hydrazides can potentially target other essential bacterial enzymes, such as those involved in peptidoglycan synthesis.[4][12]

G cluster_INH Isoniazid (Prodrug) MOA cluster_Gyrase DNA Gyrase Inhibition MOA INH Isoniazid (INH) KatG KatG (Catalase-Peroxidase) INH->KatG enters bacterium ActiveINH Activated INH Radical KatG->ActiveINH activates Adduct Nicotinoyl-NAD Adduct ActiveINH->Adduct NADH NADH NADH->Adduct InhA InhA Enzyme Adduct->InhA binds & inhibits Mycolic Mycolic Acid Synthesis InhA->Mycolic is essential for CellWall Mycobacterial Cell Wall Integrity Compromised Mycolic->CellWall is required for Hydrazone Hydrazide-Hydrazone Gyrase DNA Gyrase Hydrazone->Gyrase binds to active site DNA_Rep DNA Replication & Repair Disrupted Gyrase->DNA_Rep is inhibited Death Bacterial Cell Death DNA_Rep->Death

Caption: Potential antibacterial mechanisms of action for hydrazide derivatives.

Structure-Activity Relationship (SAR) Analysis

SAR studies aim to correlate the chemical structure of the synthesized compounds with their biological activity.[22] By systematically modifying substituents on the aromatic rings of the hydrazide-hydrazone scaffold, one can identify key structural features required for potency.

Key Insights from SAR Studies:

  • Electronic Effects: The presence of electron-withdrawing groups (e.g., -NO₂, -Cl) on the aromatic ring often enhances antibacterial activity.[4][23]

  • Lipophilicity: A moderate level of lipophilicity (measured by cLogP) is often optimal for cell membrane penetration without causing non-specific toxicity.[24][25]

  • Steric Factors: The size and position of substituents can influence how the molecule fits into the active site of its target enzyme.[26]

A QSAR (Quantitative Structure-Activity Relationship) model can be developed to mathematically correlate physicochemical properties with antibacterial activity, guiding the design of more potent analogs.[24][25]

PART 4: PRECLINICAL SAFETY & SELECTIVITY

A promising antibacterial agent must be potent against bacterial pathogens while exhibiting minimal toxicity to human cells. Cytotoxicity assays are a fundamental first step in this safety evaluation.

Protocol 3: In Vitro Cytotoxicity Assessment using XTT Assay

Principle: The XTT assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to a colored formazan product, which is water-soluble.[27][28] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic effect.[28] The XTT assay is often preferred over the MTT assay as it eliminates the formazan solubilization step, simplifying the protocol.[28]

Materials:

  • Human cell line (e.g., HEK 293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lead hydrazide compounds

  • XTT labeling reagent and electron-coupling solution

  • 96-well flat-bottom cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the human cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the lead hydrazide compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells (vehicle control) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified duration (e.g., 24 or 48 hours) in a CO₂ incubator.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions (mixing XTT reagent and electron-coupling solution). Add 50 µL of this mixture to each well.

  • Final Incubation: Incubate the plate for an additional 2-4 hours. The incubation time should be optimized for the specific cell line. During this time, metabolically active cells will convert the XTT to the colored formazan.

  • Absorbance Measurement: Measure the absorbance of the wells at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results to determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).

A high IC₅₀ value against human cells combined with a low MIC value against bacteria indicates good selectivity, a key characteristic of a viable drug candidate.

Conclusion

The methodologies outlined in this guide provide a robust and systematic pathway for the discovery and early-stage development of novel antibacterial agents derived from the hydrazide scaffold. By integrating rational synthesis, standardized antimicrobial and cytotoxicity testing, and detailed SAR analysis, research teams can efficiently identify and optimize lead compounds. This structured approach, grounded in established protocols and a clear understanding of the scientific rationale, is essential in the global effort to combat antimicrobial resistance and develop the next generation of life-saving therapeutics. Adherence to global guidelines, such as those from the EMA and FDA, throughout the development process is crucial for regulatory success.[1][29][30]

References

Application Notes & Protocols for the Crystallization of 4-Morpholinobenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Crystallization in the Development of 4-Morpholinobenzohydrazide

This compound and its derivatives are recognized for their potential in medicinal chemistry, exhibiting a range of biological activities.[1] For any active pharmaceutical ingredient (API), the solid-state properties are of paramount importance, influencing stability, solubility, bioavailability, and manufacturability. Crystallization is the cornerstone technique for controlling these properties, enabling the isolation of pure, stable crystalline forms. This guide provides a comprehensive overview of techniques and detailed protocols for the crystallization of this compound, designed for researchers in drug development and medicinal chemistry. By understanding and applying these methodologies, scientists can effectively purify and control the solid form of this important compound.

Physicochemical Properties and Solvent Selection Rationale

  • Benzohydrazide Moiety: The parent compound, benzohydrazide, is soluble in polar protic solvents like water and ethanol, and sparingly soluble in less polar solvents such as acetone and chloroform.[2][3] Its melting point is approximately 112 °C.[2] The hydrazide group is capable of acting as both a hydrogen bond donor and acceptor.

  • Morpholine Moiety: The morpholine group introduces a tertiary amine and an ether linkage. N-phenylmorpholine, a related compound, is a solid with a melting point of 51-54 °C and is only slightly soluble in water.[4][5]

This composite structure suggests that this compound will exhibit moderate polarity, with good potential for hydrogen bonding. Therefore, a range of solvents from polar to moderately non-polar should be investigated for their suitability in crystallization.

Part 1: Preliminary Solvent Screening Protocol

Given the absence of specific solubility data, a systematic solvent screening is the mandatory first step to identify a suitable solvent or solvent system. An ideal single solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room or sub-ambient temperatures.[4]

Objective: To identify suitable solvents for the crystallization of this compound.

Materials:

  • Crude this compound

  • A selection of solvents (see Table 1)

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

Protocol:

  • Preparation: Place approximately 10-20 mg of crude this compound into a series of labeled small test tubes.

  • Solvent Addition (Room Temperature): To each tube, add the test solvent dropwise (e.g., 0.1 mL at a time) and vortex after each addition. Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound readily at this stage.

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, heat the tube in a heating block or water bath towards the boiling point of the solvent. Continue adding solvent dropwise with heating until the solid completely dissolves. Record the approximate volume of solvent used.

  • Cooling: Once a clear solution is obtained, allow the tube to cool slowly to room temperature. If no crystals form, place the tube in an ice bath.

  • Observation: Observe the quality and quantity of the crystals formed. Note if the compound "oils out" (forms a liquid phase instead of solid crystals) or precipitates as a fine powder.[4]

  • Solvent System Identification: For solvents in which the compound is highly soluble even at room temperature, consider them for the "soluble solvent" in a mixed-solvent system. For solvents in which the compound is poorly soluble even when heated, they may be suitable as an "anti-solvent" or "bad" solvent.[6][7]

Table 1: Suggested Solvents for Screening

SolventPolarity IndexBoiling Point (°C)Potential Role
Water10.2100Single Solvent / Anti-Solvent
Ethanol5.278Single Solvent / Soluble Solvent
Methanol6.665Single Solvent / Soluble Solvent
Isopropanol4.382Single Solvent / Soluble Solvent
Acetonitrile6.282Single Solvent
Acetone5.456Single Solvent / Soluble Solvent
Ethyl Acetate4.377Soluble Solvent
Dichloromethane3.440Soluble Solvent
Toluene2.3111Anti-Solvent
Hexane/Heptane0.069/98Anti-Solvent

Part 2: Crystallization Protocols

Based on the results of the solvent screening, the following detailed protocols can be employed.

Protocol 1: Single Solvent Recrystallization by Slow Cooling

This is the most common technique for purifying solid organic compounds.[4] It relies on the differential solubility of the compound at high and low temperatures.

Workflow Diagram:

G cluster_0 Protocol 1: Single Solvent Recrystallization A Dissolve crude product in minimum hot solvent B Hot filtration (optional, to remove insoluble impurities) A->B C Slow cooling to room temperature B->C D Further cooling in an ice bath C->D E Vacuum filtration to collect crystals D->E F Wash crystals with cold solvent E->F G Dry crystals under vacuum F->G

Caption: Workflow for single solvent recrystallization.

Protocol:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen solvent in small portions and heat the mixture to boiling with stirring. Continue adding the solvent until the compound just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Mixed-Solvent Crystallization (Anti-Solvent Addition)

This method is useful when no single solvent has the ideal solubility characteristics. It involves dissolving the compound in a "good" solvent and then adding a "bad" (or anti-solvent) in which the compound is insoluble, to induce precipitation.[6][7][8]

Workflow Diagram:

G cluster_1 Protocol 2: Mixed-Solvent Crystallization A Dissolve crude product in minimum 'good' solvent at RT or with gentle heat B Add 'bad' anti-solvent dropwise until solution becomes turbid A->B C Add a few drops of 'good' solvent to redissolve and clarify B->C D Allow to cool slowly C->D E Vacuum filtration to collect crystals D->E F Wash with a mixture of cold 'good' and 'bad' solvents E->F G Dry crystals under vacuum F->G

Caption: Workflow for mixed-solvent crystallization.

Protocol:

  • Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent at room temperature or with gentle heating.

  • Induce Precipitation: While stirring, add the "bad" anti-solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature, followed by cooling in an ice bath.

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash them with a cold mixture of the two solvents.

  • Drying: Dry the crystals under vacuum.

Protocol 3: Vapor Diffusion

This technique is excellent for growing high-quality single crystals, especially when only small amounts of material are available. It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.

Workflow Diagram:

G cluster_2 Protocol 3: Vapor Diffusion A Prepare a concentrated solution of the compound in a 'good' solvent in a small, open vial B Place the small vial inside a larger, sealed jar containing a layer of volatile 'bad' anti-solvent A->B C Allow the anti-solvent vapor to slowly diffuse into the solution over several days B->C D Crystals form as the solubility of the compound decreases C->D E Carefully collect the crystals D->E

Caption: Setup for vapor diffusion crystallization.

Protocol:

  • Solution Preparation: Dissolve the this compound in a small amount of a relatively non-volatile "good" solvent in a small vial.

  • Chamber Setup: Place this small vial inside a larger jar or beaker that contains a layer of a volatile "bad" anti-solvent.

  • Diffusion: Seal the larger container. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, gradually decreasing the solubility of the compound and promoting slow crystal growth.

  • Incubation: Leave the setup undisturbed for several days to weeks.

  • Collection: Once suitable crystals have formed, carefully remove the inner vial and collect the crystals.

Troubleshooting Common Crystallization Problems

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is not supersaturated; compound is too soluble.Try to induce crystallization by scratching the inside of the flask with a glass rod, or by adding a seed crystal. Alternatively, slowly evaporate some of the solvent to increase the concentration.[4]
"Oiling Out" The compound's melting point is lower than the boiling point of the solvent; the solution is too concentrated.Use a larger volume of solvent or switch to a lower-boiling solvent. Re-heat the oil in more solvent and try cooling more slowly.[4]
Formation of Fine Powder Crystallization occurred too rapidly.Slow down the cooling process. Ensure the flask is not disturbed during cooling. Consider a different crystallization technique like vapor diffusion for slower growth.
Low Recovery Too much solvent was used; the compound has significant solubility even at low temperatures.Reduce the amount of solvent used for dissolution. Ensure adequate cooling time in the ice bath. The filtrate can be concentrated to recover more material.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Morpholinobenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Morpholinobenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice to improve the yield and purity of your synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents due to the favorable pharmacological properties conferred by the morpholine and hydrazide moieties.[1][2] Achieving a high yield of this compound is crucial for the efficiency of multi-step synthetic routes. This guide provides a detailed examination of the common synthetic pathways, troubleshooting for low-yield issues, and a comprehensive FAQ section.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield in the Esterification of 4-Morpholinobenzoic Acid

Symptoms:

  • Incomplete consumption of the starting carboxylic acid (as monitored by TLC).

  • Isolation of a low yield of the desired ester (e.g., methyl or ethyl 4-morpholinobenzoate).

Potential Causes & Solutions:

Cause Explanation Recommended Action
Incomplete Reaction/Equilibrium Fischer esterification is an equilibrium-driven process.[3][4] The water generated during the reaction can hydrolyze the ester back to the carboxylic acid, thus limiting the yield.1. Use a large excess of alcohol: Employing the alcohol (e.g., methanol or ethanol) as the solvent will shift the equilibrium towards the product side. 2. Remove water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed, especially when using solvents like toluene. 3. Increase catalyst concentration: A higher concentration of the acid catalyst (e.g., H₂SO₄) can accelerate the reaction, but be mindful of potential side reactions.
Insufficient Catalyst Activity The acid catalyst may be old or hydrated, reducing its effectiveness.Use a fresh, anhydrous acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid.
Steric Hindrance While less of an issue for this substrate, bulky substituents near the carboxylic acid can slow down the reaction.Increase the reaction time and/or temperature. Microwave-assisted synthesis can also be effective in overcoming steric hindrance and reducing reaction times.[5][6]
Work-up Issues The ester product might be partially lost during the aqueous work-up if it has some water solubility.When neutralizing the excess acid, ensure the pH is carefully controlled. Saturate the aqueous layer with brine (NaCl solution) to decrease the solubility of the ester and improve extraction efficiency.
Issue 2: Low Yield in the Hydrazinolysis of the Ester

Symptoms:

  • Incomplete consumption of the starting ester.

  • Formation of significant byproducts.

  • Low yield of the final this compound product.

Potential Causes & Solutions:

| Cause | Explanation | Recommended Action | | :--- | :--- | | Insufficient Hydrazine Hydrate | An inadequate amount of hydrazine hydrate will lead to an incomplete reaction. | Use a molar excess of hydrazine hydrate (typically 3-10 equivalents) to drive the reaction to completion. | | Reaction Temperature Too Low | Hydrazinolysis often requires heating to proceed at a reasonable rate. | Refluxing the reaction mixture in a suitable solvent like ethanol or isopropanol is a common and effective method.[5] | | Formation of Diacyl Hydrazide | A common side product is the symmetrically di-substituted hydrazide, where two molecules of the acyl group react with one molecule of hydrazine.[7][8] This is more likely if the ester is highly reactive or if the reaction conditions are not optimized. | Add the ester dropwise to a solution of hydrazine hydrate at a controlled temperature to maintain a high concentration of hydrazine relative to the ester.[8] | | Hydrolysis of the Ester | If water is present in the reaction mixture (e.g., from wet solvents or reagents), the ester can be hydrolyzed back to the carboxylic acid, which will not react with hydrazine under these conditions. | Use anhydrous solvents and fresh hydrazine hydrate. | | Product Precipitation and Isolation | this compound is often a solid that precipitates from the reaction mixture upon cooling. Inefficient filtration or washing can lead to significant product loss. | Cool the reaction mixture thoroughly in an ice bath to maximize precipitation. Wash the collected solid with a cold solvent (the same as the reaction solvent) to remove soluble impurities without dissolving the product. |

Issue 3: Product Purity Issues

Symptoms:

  • Presence of multiple spots on TLC after initial isolation.

  • Melting point of the product is broad or lower than the literature value.

  • Contamination with starting materials or byproducts in spectroscopic data (NMR, MS).

Potential Causes & Solutions:

| Cause | Explanation | Recommended Action | | :--- | :--- | | Incomplete Reaction | Starting materials (ester or carboxylic acid) are common impurities. | Optimize the reaction conditions (time, temperature, reagent stoichiometry) as described in the sections above. | | Byproduct Formation | The diacyl hydrazide is a likely impurity. | Recrystallization: This is a highly effective method for purifying solid hydrazides.[7] Common solvents include ethanol, methanol, or acetonitrile.[7] Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane) is typically required. It's important to note that some hydrazones can be sensitive to silica, so deactivating the silica with triethylamine may be necessary if decomposition is observed.[9] | | Residual Solvents | Solvents from the reaction or purification may be trapped in the final product. | Dry the product thoroughly under high vacuum, possibly with gentle heating. |

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

A1: The most widely used and generally reliable method is a two-step synthesis. The first step is the esterification of 4-morpholinobenzoic acid, typically with methanol or ethanol in the presence of an acid catalyst (Fischer esterification), to form the corresponding ester. The second step is the hydrazinolysis of the isolated ester with hydrazine hydrate in an alcoholic solvent.[1][2]

Q2: Can I synthesize this compound in a single step from the carboxylic acid?

A2: While direct conversion of carboxylic acids to hydrazides is possible using coupling agents like carbodiimides (e.g., DCC or EDC), these methods are often more expensive and can introduce purification challenges with byproduct removal (e.g., dicyclohexylurea). For large-scale synthesis, the two-step esterification-hydrazinolysis route is often more cost-effective and straightforward.

Q3: What is the role of the acid catalyst in the esterification step?

A3: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid.[4] This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[3][10]

Q4: How can I monitor the progress of my reactions?

A4: Thin-Layer Chromatography (TLC) is the most convenient method.[11] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between your starting material, intermediate, and product. The spots can be visualized under UV light.

Q5: My final product is off-white or slightly yellow. Is this normal, and how can I decolorize it?

A5: A slight coloration is not uncommon. If high purity is required, you can try recrystallization with the addition of a small amount of activated charcoal to adsorb colored impurities. However, be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-Morpholinobenzoate (Esterification)

Materials:

  • 4-Morpholinobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • To a round-bottom flask, add 4-morpholinobenzoic acid (1 equivalent).

  • Add a large excess of anhydrous methanol (e.g., 10-20 equivalents, or use as the solvent).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise with stirring.

  • Remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the excess acid. (Caution: CO₂ evolution).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude methyl 4-morpholinobenzoate. The product can be used in the next step without further purification if it is sufficiently pure, or it can be recrystallized from a suitable solvent like ethanol.

Protocol 2: Synthesis of this compound (Hydrazinolysis)

Materials:

  • Methyl 4-morpholinobenzoate

  • Ethanol (95% or absolute)

  • Hydrazine hydrate (80-100%)

Procedure:

  • Dissolve methyl 4-morpholinobenzoate (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (5-10 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 6-12 hours. The formation of a precipitate may be observed during the reaction. Monitor the disappearance of the starting ester by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath for at least one hour to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol to remove any unreacted hydrazine hydrate and other soluble impurities.

  • Dry the product under vacuum to obtain this compound as a white or off-white solid.

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis 4-Morpholinobenzoic_Acid 4-Morpholinobenzoic Acid Ester Methyl 4-Morpholinobenzoate 4-Morpholinobenzoic_Acid->Ester CH3OH, H+ cat. Hydrazide This compound Ester->Hydrazide NH2NH2·H2O, EtOH

Caption: Two-step synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_esterification_troubleshooting Esterification Troubleshooting cluster_hydrazinolysis_troubleshooting Hydrazinolysis Troubleshooting Start Low Yield Obtained Check_Step Which step has low yield? Start->Check_Step Esterification Esterification Check_Step->Esterification Step 1 Hydrazinolysis Hydrazinolysis Check_Step->Hydrazinolysis Step 2 Ester_Check1 Incomplete reaction? Esterification->Ester_Check1 Ester_Check2 Loss during work-up? Esterification->Ester_Check2 Hydra_Check1 Incomplete reaction? Hydrazinolysis->Hydra_Check1 Hydra_Check2 Diacyl hydrazide formation? Hydrazinolysis->Hydra_Check2 Ester_Action1 Increase reaction time/temp. Use excess alcohol. Remove water. Ester_Check1->Ester_Action1 Ester_Action2 Saturate aqueous layer with brine. Careful pH control. Ester_Check2->Ester_Action2 Hydra_Action1 Use excess hydrazine hydrate. Increase reaction time/temp. Hydra_Check1->Hydra_Action1 Hydra_Action2 Slowly add ester to hydrazine. Maintain lower temperature. Hydra_Check2->Hydra_Action2

Caption: A workflow for troubleshooting low yields.

References

Troubleshooting common issues in 4-Morpholinobenzohydrazide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Morpholinobenzohydrazide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and application of this versatile scaffold. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to ensure your experiments are successful, reproducible, and efficient.

Part 1: Troubleshooting Guide for Synthesis & Purification

This section addresses specific issues that may arise during the multi-step synthesis of this compound, typically starting from 4-substituted benzene precursors.

Diagram: Common Synthetic Pathways to this compound

Synthetic_Pathway cluster_0 Pathway A: From Ester cluster_1 Pathway B: From Acid Chloride cluster_2 Precursor Synthesis A1 Methyl 4-Morpholinobenzoate A2 This compound A1->A2 Hydrazine Hydrate, Ethanol, Reflux B1 4-Morpholinobenzoic Acid B2 4-Morpholinobenzoyl Chloride B1->B2 SOCl2 or (COCl)2 B3 This compound B2->B3 Hydrazine Hydrate, THF, 0°C to RT C1 4-Chlorobenzonitrile C2 4-Morpholinobenzonitrile C1->C2 Morpholine, Reflux C2->B1 NaOH(aq), Hydrolysis

Caption: Common synthetic routes to this compound.

Q1: My initial nucleophilic aromatic substitution of 4-chlorobenzonitrile with morpholine is sluggish and gives low yields. What's going wrong?

Answer:

This is a common bottleneck. While the morpholine nitrogen is a good nucleophile, the aromatic ring must be sufficiently activated for the substitution to proceed efficiently.

  • Causality & Solution:

    • Insufficient Activation: The chlorine atom on the benzene ring is not as labile as, for instance, a fluorine atom or a chlorine activated by a strongly electron-withdrawing group (like a nitro group) in the ortho or para position. The nitrile group provides some activation, but reaction conditions are key.

    • Recommendation: Ensure you are using an excess of morpholine, which can also act as the base to neutralize the HCl byproduct. If the reaction is still slow in a standard solvent, consider using a high-boiling point polar aprotic solvent like DMSO or DMF to increase the reaction rate. Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields. For example, the synthesis of the analogous 4-(morpholin-4-yl)-3-nitrobenzoic acid from 4-chloro-3-nitrobenzoic acid is effectively achieved at 160°C for 20 minutes using microwave irradiation.[1]

    • Alternative Starting Material: If feasible, starting with 4-fluorobenzonitrile can lead to a much faster reaction under milder conditions due to the higher electronegativity of fluorine enhancing the electrophilicity of the carbon center.

Q2: The hydrolysis of 4-Morpholinobenzonitrile to 4-Morpholinobenzoic acid is incomplete. How can I drive it to completion?

Answer:

Nitrile hydrolysis requires harsh conditions (strong acid or base and high temperatures), and incomplete reaction is a frequent issue, leaving you with a mixture of nitrile, amide intermediate, and the desired carboxylic acid.

  • Causality & Solution:

    • Reaction Conditions: Standard aqueous NaOH or H₂SO₄ reflux may not be sufficient. The morpholino group is stable under these conditions, but the reaction kinetics might be slow.

    • Recommendation: A more robust hydrolysis can be achieved using a biphasic system or a co-solvent. Refluxing with a concentrated solution of NaOH (e.g., 20-40%) in a mixture of water and a high-boiling alcohol like ethylene glycol can improve solubility and reaction temperature, pushing the equilibrium towards the carboxylate salt.

    • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting nitrile. The carboxylic acid product will likely have a very different Rf value (often staying at the baseline in non-polar eluent systems). The reaction is complete when the starting material spot is no longer visible.

Q3: I'm getting a low yield in the final hydrazinolysis step when reacting my ester (Methyl 4-Morpholinobenzoate) with hydrazine hydrate. What are the critical parameters?

Answer:

Hydrazinolysis of esters is a standard method, but several factors can lead to poor yields.[2]

  • Causality & Solution:

    • Stoichiometry of Hydrazine Hydrate: Using a small excess of hydrazine hydrate is crucial. A large excess can make purification difficult, while an insufficient amount will lead to an incomplete reaction. A molar ratio of 1:1.2 to 1:1.5 (ester:hydrazine hydrate) is a good starting point.

    • Solvent and Temperature: Absolute ethanol is a common and effective solvent.[2] The reaction typically requires reflux to proceed at a reasonable rate. Ensure the reflux is maintained for a sufficient period (often several hours). Monitor the reaction by TLC until the ester spot disappears.

    • Purity of Starting Ester: Impurities in the methyl 4-morpholinobenzoate can interfere with the reaction. Ensure it is pure before proceeding.

    • Work-up Procedure: The product, this compound, often crystallizes upon cooling the reaction mixture. If it remains dissolved, carefully adding cold water can induce precipitation.[3] Wash the collected solid with cold water or a cold ethanol/water mixture to remove excess hydrazine hydrate.

Q4: My NMR spectrum shows unexpected peaks after the hydrazinolysis reaction. What is the most likely side product?

Answer:

The most common and problematic side product in hydrazide synthesis is the N,N'-diacylhydrazine, formed by the reaction of two molecules of your acylating agent (ester or acid chloride) with one molecule of hydrazine.

  • Causality & Solution:

    • Formation Mechanism: This occurs when a molecule of the newly formed this compound acts as a nucleophile and attacks another molecule of the starting ester or acid chloride. This is more prevalent if the reaction temperature is too high for too long or if there is a localized high concentration of the acylating agent.

    • Identification: The diacylhydrazine is a symmetrical molecule. In the ¹H NMR, you would expect to see a single set of aromatic and morpholine signals, but the integration would be different. Crucially, the two N-H protons of the diacylhydrazine are equivalent and would appear as a single, sharp singlet, whereas the -NHNH₂ protons of the desired product typically appear as two separate signals (a broad singlet for -NH₂ and another singlet for the -CONH- proton).

    • Prevention & Removal:

      • Controlled Addition: When using the more reactive acid chloride, add it slowly to a cooled solution (-5 to 0 °C) of excess hydrazine hydrate.[1] This ensures that the acid chloride always encounters a high concentration of hydrazine, favoring the formation of the desired mon-acyl product.

      • Purification: The diacylhydrazine is significantly less polar and less soluble in aqueous media than the desired hydrazide. It can often be removed by careful recrystallization. A solvent system where the desired product is soluble when hot but the impurity is not, or vice-versa, is ideal. Ethanol or ethanol/water mixtures are good starting points.[3]

Diagram: Formation of N,N'-Diacylhydrazine Side Product

Side_Reaction cluster_legend Legend Reactant1 4-Morpholinobenzoyl Chloride O R-C-Cl Product1 This compound O R-C-NH-NH₂ Reactant1->Product1 1 eq. Hydrazine SideProduct N,N'-Diacylhydrazine O O R-C-NH-NH-C-R Reactant1->SideProduct Excess R-COCl Reactant2 Hydrazine H₂N-NH₂ Product1->SideProduct + 1 eq. R-COCl (Slow Addition Fails) A Desired Product B Side Product

Caption: Competitive formation of the desired hydrazide and the diacyl side product.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to purify crude this compound?

A1: Recrystallization is the most common and effective method for purifying the final solid product.[3]

  • Recommended Protocol:

    • Dissolve the crude solid in a minimum amount of hot absolute ethanol.

    • If the solution has significant color, a small amount of activated charcoal can be added, and the solution held at reflux for 5-10 minutes.

    • Filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.

    • Dry the purified crystals under vacuum.

If recrystallization fails to remove a persistent impurity, column chromatography on silica gel using a mobile phase such as ethyl acetate/methanol or dichloromethane/methanol may be effective.

Q2: How should I store this compound? Is it stable?

A2: this compound, like most hydrazides, is a stable solid at room temperature. However, proper storage is important to maintain its purity over time.

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry place, protected from light. A desiccator is recommended to protect it from atmospheric moisture.

  • Stability Considerations: While generally stable, hydrazides can be susceptible to slow oxidation over long periods, especially if exposed to air and light. For long-term storage, keeping it under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8 °C) is best practice. The morpholine moiety itself is a stable heterocycle.[4][5]

Q3: I am reacting this compound with an aldehyde to form a hydrazone, but the reaction is not working well. What are common issues?

A3: The reaction of a hydrazide with an aldehyde or ketone to form a hydrazone is typically a robust condensation reaction, but it is pH-sensitive.[6][7]

  • pH is Critical: The reaction requires a catalytic amount of acid to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the nucleophilic -NH₂ group of the hydrazide.

    • Too Much Acid: If the solution is too acidic, the hydrazide's terminal nitrogen will be protonated (-NHNH₃⁺), rendering it non-nucleophilic and stopping the reaction.

    • Too Little Acid: Without the catalyst, the reaction will be extremely slow.

  • Optimal Conditions: The ideal pH is typically in the range of 4-5. Adding a few drops of glacial acetic acid to an alcoholic solvent (like ethanol) is usually sufficient to catalyze the reaction.[8]

  • Reaction Monitoring: The formation of the hydrazone product is often accompanied by the precipitation of a solid from the reaction mixture. The reaction can be monitored by TLC, looking for the consumption of the two starting materials and the appearance of a new, less polar product spot.

Q4: What characteristic peaks should I look for in IR and ¹H NMR spectra to confirm the successful synthesis of this compound?

A4: Spectroscopic analysis is essential for confirming the structure.

  • ¹H NMR Spectroscopy:

    • Morpholine Protons: You should see two distinct multiplets (often appearing as triplets) around ~3.3 ppm and ~3.8 ppm, each integrating to 4 protons, corresponding to the -N-CH₂- and -O-CH₂- protons of the morpholine ring, respectively.

    • Aromatic Protons: The benzene ring will show a classic AA'BB' pattern for a 1,4-disubstituted ring. You'll see two doublets, one around ~6.9 ppm (protons ortho to the morpholine group) and another further downfield around ~7.7 ppm (protons ortho to the hydrazide group). Each doublet will integrate to 2 protons.

    • Hydrazide Protons (-CONHNH₂): This is the key. You will typically see three protons as separate signals that may be broad and are D₂O exchangeable. A singlet for the -CONH- proton (often >9.0 ppm) and a broader singlet for the -NH₂ protons (often around 4.5-5.0 ppm).

  • FT-IR Spectroscopy:

    • N-H Stretching: Look for two distinct bands in the 3200-3400 cm⁻¹ region corresponding to the asymmetric and symmetric stretching of the primary amine (-NH₂) and another band for the secondary amide N-H.

    • C=O Stretching (Amide I): A strong, sharp absorption band around 1640-1660 cm⁻¹ is characteristic of the hydrazide carbonyl group.

    • C-O-C Stretching: A strong band around 1115-1130 cm⁻¹ is indicative of the ether linkage in the morpholine ring.

    • Disappearance of Precursor Peaks: Crucially, you should confirm the absence of the strong C≡N stretch (around 2230 cm⁻¹) if starting from the nitrile, or the broad O-H stretch of a carboxylic acid (2500-3300 cm⁻¹) if that was your precursor.

Table 1: Summary of Troubleshooting Steps for Synthesis
Problem Potential Cause Recommended Solution
Low Yield in Hydrazinolysis Incomplete reaction; impure starting ester.Use a slight excess (1.2-1.5 eq.) of hydrazine hydrate; ensure reflux in absolute ethanol; confirm purity of ester starting material.[2]
Diacylhydrazine Impurity Uncontrolled addition of acylating agent; high temperature.Add acid chloride slowly to cooled (0°C) hydrazine solution; use excess hydrazine; purify by recrystallization.[1]
Incomplete Nitrile Hydrolysis Insufficiently harsh reaction conditions.Use concentrated NaOH/H₂O with ethylene glycol as a co-solvent to increase reaction temperature and drive to completion.
Sluggish SₙAr Reaction Poor leaving group; insufficient temperature.Use a high-boiling polar aprotic solvent (DMSO, DMF); consider microwave-assisted synthesis; use 4-fluoro precursor if possible.[1]
Difficulty in Product Isolation Product is soluble in the work-up solvent.Induce precipitation by adding cold water or an anti-solvent; check aqueous layers and filter media for lost product.

References

Technical Support Center: Advanced Purification of 4-Morpholinobenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the advanced purification of 4-Morpholinobenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the challenges encountered during the purification of this compound. Our focus is on providing practical, field-tested advice grounded in solid chemical principles.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions and the rationale behind them.

Recrystallization Issues

Question 1: My this compound fails to crystallize from solution after cooling. What should I do?

Answer:

Failure to crystallize is a common issue that typically points to the solution not being supersaturated. Here is a systematic approach to induce crystallization:

  • Induce Crystallization:

    • Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution. This provides a nucleation site for crystal growth.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can serve as nucleation points.

    • Solvent Evaporation: Slowly evaporate some of the solvent to increase the concentration of the hydrazide in the solution, thus inducing supersaturation.[1]

  • Re-evaluate Your Solvent System: If induction techniques fail, your initial solvent choice may be suboptimal. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.[1] Consider a mixed solvent system. For instance, dissolve your compound in a "good" solvent (e.g., ethanol) and then slowly add a miscible "bad" solvent (e.g., water or hexane) until the solution becomes slightly cloudy. Gentle heating should redissolve the material, and upon slow cooling, crystals should form.

Question 2: An oil has formed instead of crystals during the recrystallization of my this compound. How can I resolve this?

Answer:

"Oiling out" occurs when the compound melts before it dissolves or precipitates as a liquid. This can often be resolved by adjusting the solvent system or the cooling rate.[1]

  • Increase Solvent Volume: The concentration of your compound might be too high. Add more of the hot solvent to the mixture to ensure the compound fully dissolves before cooling.

  • Modify the Solvent System: If increasing the volume is not effective, the solvent may be too nonpolar. Try a more polar solvent or a different solvent mixture. For aromatic hydrazides, ethanol, methanol, or acetonitrile are often good starting points.[1]

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This gives the molecules more time to arrange themselves into a crystal lattice.

Column Chromatography Issues

Question 3: My this compound is not separating from impurities on a silica gel column. What adjustments can I make?

Answer:

Poor separation in column chromatography can be due to several factors, primarily related to the choice of the mobile phase.

  • Optimize the Mobile Phase:

    • Thin Layer Chromatography (TLC) First: Before running a column, always optimize your solvent system using TLC.[2] The ideal mobile phase should give your desired compound an Rf value of approximately 0.3-0.4.

    • Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution is recommended. Start with a less polar solvent system and gradually increase the polarity. For example, you could start with a hexane/ethyl acetate mixture and slowly increase the proportion of ethyl acetate.

  • Sample Loading:

    • Minimize Band Broadening: Dissolve your crude product in a minimal amount of the initial mobile phase and load it onto the column in a narrow band. A broad initial band will lead to poor separation.

    • Dry Loading: If your compound is not very soluble in the initial mobile phase, you can "dry load" it. Dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. The resulting free-flowing powder can be carefully added to the top of your packed column.

Question 4: The this compound appears to be degrading on the silica gel column. How can I prevent this?

Answer:

Hydrazides can sometimes be sensitive to the acidic nature of silica gel.

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by adding a small amount of a non-polar amine, such as triethylamine (typically 0.1-1%), to your mobile phase. This will help to prevent the degradation of acid-sensitive compounds.

  • Alternative Stationary Phases: If deactivation is not sufficient, consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded-phase silica gel like C18 for reverse-phase chromatography.

Workflow for Purification and Purity Analysis

Caption: Purification and analysis workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: When synthesizing this compound from a methyl 4-morpholinobenzoate precursor and hydrazine hydrate, the most common impurities include:

  • Unreacted Starting Materials: Residual methyl 4-morpholinobenzoate and hydrazine hydrate.[1]

  • Symmetrically Di-substituted Hydrazides: Formed from the reaction of two molecules of the ester with one molecule of hydrazine.[1]

  • Hydrazones: These can form if there are any carbonyl-containing impurities present in the reaction mixture.[1]

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: For aromatic hydrazides, polar protic solvents are often a good starting point. We recommend trying the following:

  • Ethanol or Methanol: These solvents often provide the desired solubility profile of being sparingly soluble at room temperature and highly soluble when hot.[3][4]

  • Acetonitrile: Can be a good choice for compounds with aromatic rings.[5]

  • Mixed Solvents: Mixtures such as ethanol/water or acetone/hexane can be effective if a single solvent is not ideal.[6]

Q3: How can I monitor the progress of my column chromatography?

A3: Thin Layer Chromatography (TLC) is the standard method for monitoring column chromatography.[2]

  • Collect small fractions of the eluent from the column in separate test tubes.

  • Spot each fraction on a TLC plate.

  • Also spot your crude starting material and a pure reference sample (if available) for comparison.

  • Develop the TLC plate in your chosen mobile phase and visualize the spots under a UV lamp.

  • Fractions containing only the spot corresponding to your pure product should be combined.

Q4: What analytical techniques are recommended for final purity confirmation of this compound?

A4: For a comprehensive purity assessment, a combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying the purity of your compound and detecting any minor impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of an acid like trifluoroacetic acid) is a common starting point for such compounds.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of your compound and can help identify any structurally related impurities.

  • Mass Spectrometry (MS): Provides the molecular weight of your compound, further confirming its identity.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. The melting point of this compound has been reported to be around 130°C.[9]

Quantitative Data Summary

ParameterRecrystallizationColumn Chromatography
Primary Goal Removal of soluble and some insoluble impuritiesSeparation of compounds with different polarities
Typical Solvents Ethanol, Methanol, Acetonitrile, WaterHexane, Ethyl Acetate, Dichloromethane, Methanol
Key Variable Solvent Selection and Cooling RateMobile Phase Composition
Purity Achievable >98%>99%
Throughput HighLow to Medium

Decision Tree for Purification Strategy

G start Crude this compound tlc TLC Analysis start->tlc recrystallize Recrystallization tlc->recrystallize One major spot, minor impurities column Column Chromatography tlc->column Multiple spots, close Rf values pure Pure Product recrystallize->pure column->pure

Caption: Decision-making process for selecting a purification method.

References

Technical Support Center: Optimizing Hydrazone Formation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for hydrazone formation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during the synthesis and application of hydrazones. As a Senior Application Scientist, my goal is to not only provide protocols but to also explain the underlying chemical principles that govern these choices, ensuring your experiments are both successful and well-understood.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the optimization of hydrazone formation, providing concise answers and foundational knowledge.

Q1: What is the optimal pH for hydrazone formation, and why is it so critical?

A1: The optimal pH for hydrazone formation is typically in the mildly acidic range of 4 to 6.[1][2] This is a critical parameter because the reaction mechanism involves a delicate balance. A slightly acidic medium protonates the carbonyl oxygen of the aldehyde or ketone, which enhances the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the hydrazine.[1] However, if the pH is too low (strongly acidic), the hydrazine nucleophile itself becomes protonated, rendering it inactive and slowing or even inhibiting the reaction.[1] Conversely, at neutral or basic pH, the reaction is often slow due to the lack of carbonyl activation.

Q2: How does temperature influence the rate and yield of hydrazone formation?

A2: Increasing the reaction temperature generally enhances the reaction rate, leading to a shorter reaction time.[3] For instance, a reaction that yields only 23% product after 120 minutes at ambient temperature can be driven to completion in a shorter time at elevated temperatures, with an optimized condition of 80°C for 30 minutes reported in one study.[3] However, while heating can accelerate the initial formation, it can also promote the reverse hydrolysis reaction, especially if water is a byproduct and not removed.[4] Therefore, the optimal temperature is the lowest temperature that provides a reasonable reaction rate. Prolonged heating after product formation should be avoided to prevent degradation and maximize yield.[4]

Q3: What is the role of aniline in catalyzing hydrazone formation?

A3: Aniline and its derivatives act as effective nucleophilic catalysts that can significantly accelerate hydrazone formation, especially at neutral pH where the reaction is otherwise slow.[5][6] The mechanism involves the initial reaction of aniline with the aldehyde or ketone to form a highly reactive protonated Schiff base intermediate. This intermediate is more electrophilic than the starting carbonyl compound and reacts more rapidly with the hydrazine in a transimination step to form the final hydrazone product.[7] This catalysis is crucial for applications in biological systems where reactions must proceed efficiently under physiological conditions (neutral pH, low reactant concentrations).[5][8]

Q4: How does the choice of solvent affect the reaction?

A4: The solvent can influence the kinetics and equilibrium of hydrazone formation, particularly for less reactive carbonyl compounds.[9] For less reactive aldehydes and ketones, more polar solvents can lead to slower reaction rates.[9] The choice of solvent is also critical for product isolation. Ideally, the hydrazone product should be poorly soluble in the reaction solvent at low temperatures to allow for precipitation and easy isolation by filtration. Common solvents for hydrazone synthesis include ethanol, methanol, and acetonitrile.[1][4]

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to troubleshooting common problems encountered during hydrazone synthesis.

Problem 1: Low or No Hydrazone Yield

Symptoms:

  • Thin Layer Chromatography (TLC) analysis shows significant unreacted starting materials.

  • Low recovery of solid product after reaction completion.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Explanation
Incorrect pH Action: Check and adjust the reaction pH to 4-6 using a catalytic amount of acid (e.g., a few drops of glacial acetic acid).[1][2] Rationale: As detailed in the FAQs, an optimal acidic environment is crucial for activating the carbonyl group without deactivating the hydrazine nucleophile.[1]
Incomplete Reaction Action: Increase the reaction time and continue to monitor by TLC. Gentle heating (e.g., 40-60°C or reflux) can also be applied.[2][4] Rationale: Some reactions, particularly with sterically hindered reactants, are inherently slow and require more time or thermal energy to reach completion.[1]
Product Hydrolysis Action: If water is a byproduct, consider using a Dean-Stark apparatus to remove it as it forms. During workup, use a neutral or slightly basic wash (e.g., saturated NaHCO₃ solution) to remove the acid catalyst and prevent hydrolysis.[2] Rationale: Hydrazone formation is a reversible reaction. The presence of water, especially under acidic conditions, can drive the equilibrium back towards the starting materials.[2]
Poor Quality Reagents Action: Verify the purity of your aldehyde/ketone and hydrazine starting materials. If necessary, purify them before use. Rationale: Impurities can inhibit the reaction or lead to the formation of side products, consuming the reactants and lowering the yield of the desired hydrazone.
Problem 2: Formation of Side Products

Symptoms:

  • Multiple spots observed on TLC in addition to starting materials and the desired product.

  • Characterization data (e.g., NMR, MS) shows unexpected signals.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Explanation
Azine Formation Action: Use a slight excess (1.1-1.2 equivalents) of the hydrazine. Alternatively, add the carbonyl compound dropwise to the hydrazine solution.[2] Rationale: Azine (R₂C=N-N=CR₂) is formed when the hydrazone product reacts with a second molecule of the carbonyl compound.[1][2] This is more prevalent when using unsubstituted hydrazine (H₂NNH₂) and an excess of the carbonyl reactant. Maintaining a slight excess of the hydrazine shifts the equilibrium away from azine formation.
Intramolecular Cyclization Action: With specific starting materials like 2-aminobenzhydrazide, strictly maintain a 1:1 molar ratio of reactants and control the reaction temperature (room temperature may be necessary). Rationale: Certain substrates can undergo intramolecular reactions to form cyclic products, such as quinazolines, especially with an excess of the aldehyde.
Problem 3: Product Purification Challenges

Symptoms:

  • The crude product is an oil and does not solidify.

  • The product decomposes during silica gel column chromatography.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Explanation
Oily Product Action: 1. Trituration: Vigorously stir the oil with a non-polar solvent like cold n-hexane or pentane to induce crystallization.[10] 2. Recrystallization: Screen for a suitable recrystallization solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexane).[10][11] 3. Seeding: If available, add a seed crystal of the pure hydrazone to the supersaturated solution.[10] Rationale: Oily products are often amorphous solids or highly soluble impurities. Trituration can remove soluble impurities and provide the mechanical energy for crystallization, while finding the right solvent system is key for successful recrystallization.
Decomposition on Silica Gel Action: 1. Deactivate Silica: Add ~1% triethylamine to the eluent to neutralize the acidic sites on the silica gel.[11][12] 2. Use Alumina: Use basic alumina as the stationary phase instead of silica gel.[11] Rationale: Hydrazones can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis or degradation during chromatography. Neutralizing the silica or using a basic stationary phase mitigates this issue.[11]

III. Experimental Protocols & Methodologies

Protocol 1: General Procedure for Hydrazone Synthesis

This protocol provides a general method for the acid-catalyzed synthesis of a hydrazone.

  • Dissolve Reactants: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) and the hydrazine derivative (1.0-1.2 equivalents) in a suitable solvent (e.g., ethanol, methanol).

  • Add Catalyst: Add a catalytic amount of acid, such as 2-3 drops of glacial acetic acid.[4]

  • Reaction: Stir the mixture at room temperature or heat to reflux (e.g., 60-80°C).[4]

  • Monitor Progress: Monitor the reaction by TLC by spotting the reaction mixture against the starting materials. The disappearance of the limiting reagent and the appearance of a new, typically less polar, product spot indicates reaction progression.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature, followed by cooling in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Workup: If necessary, dissolve the crude product in an organic solvent (e.g., ethyl acetate), wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in the troubleshooting guide.

Protocol 2: Kinetic Analysis of Hydrazone Formation by UV-Vis Spectroscopy

This protocol outlines a method for determining the reaction rate of a hydrazone formation that produces a chromophore.

  • Prepare Stock Solutions: Prepare stock solutions of the aldehyde/ketone and hydrazine in a suitable solvent (e.g., DMF). Prepare the reaction buffer (e.g., phosphate-buffered saline, pH 7.4).[13]

  • Set up Reaction: In a quartz cuvette, add the reaction buffer and the aldehyde stock solution. Mix thoroughly and measure a background spectrum.

  • Initiate Reaction: Initiate the reaction by adding the hydrazine stock solution. Mix quickly and thoroughly.[14]

  • Measure Absorbance: Immediately begin recording the absorbance at the wavelength of maximum change for the hydrazone product over time at regular intervals.

  • Data Analysis: Under pseudo-first-order conditions (one reactant in large excess), plot the natural log of the change in absorbance versus time. The negative of the slope of the resulting line will be the pseudo-first-order rate constant (k_obs). The second-order rate constant can be calculated by dividing k_obs by the concentration of the reactant in excess.[14]

IV. Visualizations and Data

Hydrazone Formation Mechanism

The following diagram illustrates the acid-catalyzed mechanism of hydrazone formation.

Caption: Acid-catalyzed mechanism of hydrazone formation.

Troubleshooting Workflow for Low Hydrazone Yield

This flowchart provides a logical sequence for diagnosing and solving low-yield issues.

Troubleshooting_Workflow Start Low Hydrazone Yield Check_TLC Check TLC: Unreacted Starting Material? Start->Check_TLC Check_pH Is pH acidic (4-6)? Check_TLC->Check_pH Yes Consider_Hydrolysis Consider product hydrolysis. Remove H₂O during reaction. Check_TLC->Consider_Hydrolysis No Adjust_pH Adjust pH with catalytic acid Check_pH->Adjust_pH No Increase_Time_Temp Increase reaction time and/or temperature Check_pH->Increase_Time_Temp Yes Adjust_pH->Increase_Time_Temp Check_Purity Are reagents pure? Increase_Time_Temp->Check_Purity Purify_Reagents Purify starting materials Check_Purity->Purify_Reagents No End Yield Optimized Check_Purity->End Yes Purify_Reagents->Start Consider_Hydrolysis->End

Caption: Troubleshooting workflow for low hydrazone yield.

Table 1: Effect of Temperature and Time on Hydrazone Yield

This table summarizes experimental data on the influence of temperature and reaction time on the yield of a hydrazone synthesis.

EntryTemperature (°C)Time (min)Yield (%)
1Ambient12023[3]
2409041[3]
3606069[3]
4804585[3]
5803096[3]
61003096[3]
Data from a study using phenylhydrazine, benzaldehyde, and MgO nanoparticles as a catalyst.[3]
Table 2: Second-Order Rate Constants for Hydrazone Formation at pH 7.4

This table presents kinetic data for the reaction of various carbonyl compounds with phenylhydrazine, highlighting the influence of the carbonyl structure on the reaction rate.

Carbonyl CompoundSecond-Order Rate Constant (k₂, M⁻¹s⁻¹)
4-Methoxybenzaldehyde0.0083[13]
Benzaldehyde0.022[13]
4-Nitrobenzaldehyde0.037[13]
2-Pyridinecarboxaldehyde0.20[13]
Butyraldehyde1.4[13]
Pyridoxal0.11[13]
Conditions: Phosphate-buffered saline (pH 7.4), 25°C.[13]

V. References

  • Technical Support Center: Hydrazone Formation and Purification. (n.d.). BenchChem. Retrieved January 5, 2026, from --INVALID-LINK--

  • Preventing common side reactions during the synthesis and handling of hydrazones. (n.d.). BenchChem. Retrieved January 5, 2026, from --INVALID-LINK--

  • Technical Support Center: Purification of Hydrazones Derived from 2-(4-(Dimethylamino)phenyl)acetohydrazide. (n.d.). BenchChem. Retrieved January 5, 2026, from --INVALID-LINK--

  • Effect of temperature on the hydrazone formation. (n.d.). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--

  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (2019). ACS Omega. Retrieved January 5, 2026, from --INVALID-LINK--

  • Technical Support Center: Purification of Crude 9-Anthraldehyde Hydrazone. (n.d.). BenchChem. Retrieved January 5, 2026, from --INVALID-LINK--

  • Optimization of hydrazone formation under continuous flow conditions. (n.d.). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--

  • Optimizing reaction yield for hydrazone synthesis using 2-(4-(Dimethylamino)phenyl)acetohydrazide. (n.d.). BenchChem. Retrieved January 5, 2026, from --INVALID-LINK--

  • Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Retrieved January 5, 2026, from --INVALID-LINK--

  • Park, D. H., & Kool, E. T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society. Retrieved January 5, 2026, from --INVALID-LINK--

  • The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. (2011). PubMed Central. Retrieved January 5, 2026, from --INVALID-LINK--

  • Troubleshooting low yield in Docosanedioic acid synthesis. (n.d.). BenchChem. Retrieved January 5, 2026, from --INVALID-LINK--

  • How to purify hydrazone? (2020). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--

  • Crisalli, P., & Kool, E. T. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Organic Letters. Retrieved January 5, 2026, from --INVALID-LINK--

  • Kalia, J., & Raines, R. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. Retrieved January 5, 2026, from --INVALID-LINK--

  • Acetone hydrazone. (n.d.). Organic Syntheses Procedure. Retrieved January 5, 2026, from --INVALID-LINK--

  • Need a purification method for a free hydrazone. (2021). Reddit. Retrieved January 5, 2026, from --INVALID-LINK--

  • Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry. (2006). PubMed. Retrieved January 5, 2026, from --INVALID-LINK--

  • Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. (2008). Bioconjugate Chemistry. Retrieved January 5, 2026, from --INVALID-LINK--

  • Gas-Phase Kinetics and Mechanism of the Reactions of Protonated Hydrazine with Carbonyl Compounds. Gas-Phase Hydrazone Formation. (2004). Scholars' Mine. Retrieved January 5, 2026, from --INVALID-LINK--

  • Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. (n.d.). AWS. Retrieved January 5, 2026, from --INVALID-LINK--

  • Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. (2006). Journal of the American Chemical Society. Retrieved January 5, 2026, from --INVALID-LINK--

  • Enhancing the kinetics of hydrazone exchange processes: an experimental and computational study. (n.d.). Semantic Scholar. Retrieved January 5, 2026, from --INVALID-LINK--

  • Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. (2021). Organic & Biomolecular Chemistry. Retrieved January 5, 2026, from --INVALID-LINK--

  • Comparison of the kinetics of aldehyde sensing by covalent bond formation with hydrazines and hydroxylamines. (n.d.). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--

  • Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. (2008). ACS Publications. Retrieved January 5, 2026, from --INVALID-LINK--

  • The observed rate constants, secondary rate constants activation energies, and thermodynamic parameters for the hydrolysis of furfurylidene benzoylhydrazone and benzylidene benzoylhydrazone at pH = 1.92 (30 °C). (n.d.). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--

  • Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. (n.d.). LJMU Research Online. Retrieved January 5, 2026, from --INVALID-LINK--

  • Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. (2003). Chemical Communications. Retrieved January 5, 2026, from --INVALID-LINK--

  • Rate Constants for Reactions of Hydrazine Fuels with O(3P). (1992). DTIC. Retrieved January 5, 2026, from --INVALID-LINK--

  • Help with Low Yield Synthesis. (2025). Reddit. Retrieved January 5, 2026, from --INVALID-LINK--

  • Hydrazones: origin, reactivity and biological activity. (n.d.). Advances in Bioresearch. Retrieved January 5, 2026, from --INVALID-LINK--

  • Hydrazine. (n.d.). Wikipedia. Retrieved January 5, 2026, from --INVALID-LINK--

References

Identifying and minimizing side products in 4-Morpholinobenzohydrazide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Morpholinobenzohydrazide. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to not only identify and solve common issues but also to proactively minimize side product formation and optimize your synthetic route.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound, providing foundational knowledge for planning and executing the experiment.

Q1: What is the standard synthetic route for this compound?

The most common and reliable method is a two-step synthesis. First, an ester of 4-morpholinobenzoic acid is prepared, typically via nucleophilic aromatic substitution (SNAr) on a 4-halobenzoate ester. The resulting ester then undergoes hydrazinolysis to yield the final product.

  • Step 1: Ester Synthesis: Ethyl 4-fluorobenzoate is reacted with morpholine at elevated temperatures. The fluorine atom is an excellent leaving group for the SNAr reaction.[1]

  • Step 2: Hydrazinolysis: The purified ethyl 4-morpholinobenzoate is reacted with hydrazine hydrate in a suitable solvent, such as ethanol, to form the desired hydrazide.[2][3]

Q2: Why is a two-step process preferred over directly reacting 4-morpholinobenzoic acid with hydrazine?

Directly converting a carboxylic acid to a hydrazide is challenging. It typically requires harsh conditions or the use of coupling agents, which can be expensive and introduce additional impurities. The most significant issue is the acid-base reaction between the carboxylic acid and the basic hydrazine, which forms a stable salt and inhibits the desired nucleophilic acyl substitution. Converting the acid to an ester first provides a more reactive electrophile that readily undergoes hydrazinolysis without this complication.[3][4]

Q3: What are the critical parameters to control during the hydrazinolysis step?

The key parameters are:

  • Stoichiometry: A significant excess of hydrazine hydrate is crucial to maximize the yield of the desired mono-acyl hydrazide and suppress the formation of the diacylhydrazine byproduct.[5]

  • Temperature and Reaction Time: The reaction is typically performed at reflux in a solvent like ethanol.[2][3] Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting ester, avoiding prolonged heating which can lead to degradation products.[6]

  • Solvent Choice: Methyl or ethyl esters are preferred for their higher reactivity and the ease of using methanol or ethanol as the reaction solvent, which effectively dissolves the reagents.[2]

Part 2: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during the synthesis.

Issue 1: Low Yield of this compound

Q: My final yield is significantly lower than expected. What are the most likely causes and how can I fix them?

Low yield is the most common problem, often stemming from the formation of a key side product or incomplete reaction.

A: The primary culprit is often the formation of N,N'-bis(4-morpholinobenzoyl)hydrazine. This occurs when one molecule of hydrazine is acylated by two molecules of your ester intermediate.

G cluster_main Main Reaction cluster_side Side Reaction Ester Ethyl 4-Morpholinobenzoate Product This compound (Desired Product) Ester->Product + N2H4·H2O Hydrazine Hydrazine (Excess) Ester2 Ethyl 4-Morpholinobenzoate Product_Side N,N'-bis(4-morpholinobenzoyl)hydrazine (Diacyl Side Product) Ester2->Product_Side + Product

Troubleshooting Steps & Solutions:

Potential Cause Diagnostic Check Recommended Solution Scientific Rationale
Diacylhydrazine Formation Check 1H NMR for the disappearance of the -NH2 signal and the appearance of a downfield-shifted -NH-NH- signal. Check mass spec for a peak corresponding to the diacyl product.Use a larger excess of hydrazine hydrate (5-10 equivalents). Add the ester solution dropwise to the heated hydrazine solution.Le Châtelier's principle: A high concentration of hydrazine favors the mono-acylation reaction. Slow addition maintains a high hydrazine-to-ester ratio throughout the reaction.[5]
Incomplete Reaction TLC analysis shows a persistent spot for the starting ester (Ethyl 4-morpholinobenzoate).Increase the reflux time and monitor the reaction by TLC every hour. Ensure the reaction temperature is maintained.Hydrazinolysis requires sufficient thermal energy and time for the nucleophilic attack to go to completion.[6]
Product Loss During Workup Low recovery of solid after precipitation/filtration.Ensure complete precipitation by cooling the reaction mixture thoroughly in an ice bath before filtration. Wash the collected solid with cold solvent to minimize dissolution.The solubility of the hydrazide product is temperature-dependent. Lowering the temperature decreases its solubility in the reaction solvent, maximizing recovery.[7]
Starting Material Impurity NMR or GC-MS of the starting ester shows impurities or the presence of 4-morpholinobenzoic acid.Purify the ethyl 4-morpholinobenzoate by recrystallization or column chromatography before the hydrazinolysis step.Impurities in the starting material can lead to side reactions or inhibit the primary reaction. The corresponding acid will not react under these conditions.[4]

Issue 2: Unexpected Spots on TLC or Peaks in Spectra

Q: My TLC shows multiple spots, or my NMR/Mass Spectrum contains unexpected peaks. How do I identify the impurities?

A: Beyond the diacylhydrazine, other impurities can arise. A systematic approach is needed for identification.

G Start Crude Product Analysis (TLC, NMR, MS) CheckEster Is Starting Ester Present? Start->CheckEster CheckDiacyl Is Diacylhydrazine Present? CheckEster->CheckDiacyl No Incomplete Incomplete Reaction: Increase Reaction Time CheckEster->Incomplete Yes CheckAcid Is 4-Morpholinobenzoic Acid Present? CheckDiacyl->CheckAcid No Diacyl Diacyl Side Product: Increase Hydrazine Excess CheckDiacyl->Diacyl Yes End Purify by Recrystallization or Column Chromatography CheckAcid->End No Hydrolysis Hydrolysis Product: Control Workup pH, Avoid Excess Water CheckAcid->Hydrolysis Yes Incomplete->End Diacyl->End Hydrolysis->End

Common Impurities and Their Signatures:

Impurity TLC Appearance 1H NMR Signature Mass Spec (ESI+)
Ethyl 4-morpholinobenzoate (Starting Material)Typically less polar (higher Rf) than the product.Shows characteristic quartet and triplet for the ethyl group (~4.3 and 1.3 ppm).[M+H]+ peak at m/z 236.28
This compound (Product)Polar (lower Rf).Broad singlet for -NH2 (~4.5 ppm), singlet for -NH- (~9.5 ppm). Absence of ethyl signals.[M+H]+ peak at m/z 222.26
N,N'-bis(4-morpholinobenzoyl)hydrazine (Diacyl Side Product)Polarity can be similar to or slightly less than the product.Absence of -NH2 signal. A single, downfield-shifted -NH- signal (~10.5 ppm).[M+H]+ peak at m/z 411.46
4-Morpholinobenzoic acid (Hydrolysis Product)Very polar (streaks or stays at baseline on TLC).Very broad singlet for the carboxylic acid proton (>12 ppm).[M+H]+ peak at m/z 208.23

Issue 3: Product Discoloration

Q: My final product is off-white or yellow instead of pure white. What causes this and how can I fix it?

A: Discoloration often arises from trace impurities formed during the synthesis of the 4-morpholinobenzoic acid precursor or from degradation of hydrazine.

  • Source of Color: Impurities from the initial Kolbe-Schmitt or SNAr reaction to make the benzoic acid moiety can carry through the synthesis. These are often phenolic or oxidized species.[8]

  • Purification Method: The most effective method to remove color and other impurities is recrystallization . Hydrazides often have good crystallinity and are poorly soluble in many common organic solvents when cold, but soluble when hot.[7][9]

    • Recommended Solvent System: Ethanol is an excellent choice. Dissolve the crude product in a minimum amount of boiling ethanol, and if necessary, filter the hot solution to remove any insoluble impurities. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization. This process should yield a pure, white crystalline solid.

Part 3: Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-morpholinobenzoate

  • To a round-bottom flask, add ethyl 4-fluorobenzoate (1.0 eq) and morpholine (3.0 eq).

  • Heat the reaction mixture to 130 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the ethyl 4-fluorobenzoate spot is consumed.

  • Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by recrystallization from ethanol/water or column chromatography if necessary.

Protocol 2: Synthesis of this compound

  • To a round-bottom flask equipped with a reflux condenser, add ethyl 4-morpholinobenzoate (1.0 eq) and absolute ethanol (approx. 10 mL per gram of ester).

  • Add hydrazine hydrate (80% solution in water, 5.0 eq) to the solution.

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC (e.g., 9:1 Dichloromethane:Methanol) until the starting ester is no longer visible (typically 4-6 hours).

  • Once complete, cool the reaction mixture to room temperature, then place it in an ice bath for 30-60 minutes to maximize precipitation.

  • Collect the resulting white solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain this compound. The product can be further purified by recrystallization from ethanol if needed.

References

Addressing the stability challenges of 4-Morpholinobenzohydrazide in various solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Morpholinobenzohydrazide. This resource is designed for researchers, scientists, and drug development professionals to address the stability challenges of this compound in various solvents. Our goal is to provide you with the expertise and practical guidance needed to ensure the integrity of your experiments and the reliability of your results.

Introduction to this compound Stability

This compound is a molecule of interest in medicinal chemistry and drug discovery, valued for its unique structural features. However, the inherent reactivity of the hydrazide functional group, coupled with the morpholine moiety, can present stability challenges in solution. Understanding the potential degradation pathways is crucial for accurate experimental design and data interpretation. The primary modes of degradation to consider are hydrolysis and oxidation . The choice of solvent plays a pivotal role in mitigating these risks.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter with this compound solutions and provides actionable solutions.

Issue 1: Rapid Degradation of this compound in Solution

Symptoms:

  • Loss of compound potency over a short period.

  • Appearance of new peaks in your analytical chromatogram (e.g., HPLC, LC-MS).

  • Visible changes in the solution, such as color change or precipitation.

Root Cause Analysis and Solutions:

  • Hydrolysis: The hydrazide bond is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[1] Protic solvents, especially in the presence of trace amounts of acid or base, can facilitate this degradation.

    • Solution:

      • Solvent Selection: Whenever possible, use aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). If a protic solvent like an alcohol is necessary, ensure it is of high purity and anhydrous.

      • pH Control: If working in an aqueous or protic solvent system, maintain a neutral pH. Buffering your solution around pH 7 can significantly enhance stability.[1]

      • Temperature: Perform your experiments at the lowest practical temperature to slow down the rate of hydrolysis.

  • Oxidation: The morpholine ring and the hydrazide group can be susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal impurities in the solvent.

    • Solution:

      • Degas Solvents: Before use, degas your solvents by sparging with an inert gas like nitrogen or argon, or by using sonication under vacuum.

      • Use High-Purity Solvents: Impurities in solvents can catalyze oxidation. Always use high-performance liquid chromatography (HPLC) grade or equivalent purity solvents.

      • Antioxidants: For long-term storage or prolonged experiments, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), if it does not interfere with your assay.

Issue 2: Inconsistent Results Between Experiments

Symptoms:

  • Poor reproducibility of biological or chemical assays.

  • Variable peak areas for this compound in replicate HPLC injections.

Root Cause Analysis and Solutions:

  • Solvent Quality and Age: The quality of solvents can degrade over time. For instance, DMF can decompose to form dimethylamine and formic acid, which can alter the stability of dissolved compounds.[2]

    • Solution:

      • Fresh Solvents: Use freshly opened bottles of high-purity solvents for preparing your stock and working solutions.

      • Proper Storage: Store solvents under the recommended conditions, typically in a cool, dark, and dry place, and tightly sealed to prevent moisture absorption and air oxidation.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation of organic molecules.

    • Solution:

      • Protect from Light: Prepare and store solutions of this compound in amber vials or wrap containers with aluminum foil.[3]

      • Minimize Exposure: Conduct experiments under subdued lighting conditions whenever possible.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving and storing this compound?

A1: For short-term use, high-purity, anhydrous aprotic solvents like DMSO, DMF, or acetonitrile are generally recommended. For long-term storage, it is best to store the compound as a solid at -20°C or below, protected from light and moisture. If a stock solution is required for long-term storage, prepare it in anhydrous DMSO, aliquot it into single-use vials to avoid freeze-thaw cycles, and store it at -80°C.

Q2: How can I assess the stability of this compound in my specific experimental conditions?

A2: A forced degradation study is the most effective way to determine the stability of your compound under your specific conditions.[4][5] This involves exposing a solution of your compound to various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) and monitoring the degradation over time using a stability-indicating analytical method like HPLC.[6][7]

Q3: My experiment requires a protic solvent like ethanol. How can I minimize degradation?

A3: If a protic solvent is unavoidable, take the following precautions:

  • Use the highest purity, anhydrous ethanol available.

  • Prepare the solution immediately before use.

  • Maintain a neutral pH.

  • Keep the solution at a low temperature (e.g., on ice) as much as the experimental protocol allows.

  • Protect the solution from light.

Q4: I see a precipitate forming in my this compound solution over time. What does this mean?

A4: Precipitation can indicate either poor solubility or degradation to a less soluble product. To distinguish between these, you can perform a filtration test.[8] If the concentration of the filtrate is significantly lower than the intended concentration, it suggests a solubility issue. If you observe new peaks in the chromatogram of the supernatant, degradation is the likely cause.

Q5: Are there any known incompatible excipients or reagents with this compound?

A5: Avoid strong acids, strong bases, and strong oxidizing agents, as these are known to promote the degradation of hydrazides.[9] Additionally, be cautious with excipients that may contain reactive impurities. It is always advisable to perform compatibility studies with your specific formulation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound in a chosen solvent.[6]

Materials:

  • This compound

  • Selected solvent (e.g., Methanol, Acetonitrile, DMSO)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in the selected solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Thermal Degradation: Place 1 mL of the stock solution in an oven at 60°C.

    • Photolytic Degradation: Expose 1 mL of the stock solution to a UV lamp (e.g., 254 nm).

    • Control: Keep 1 mL of the stock solution at room temperature, protected from light.

  • Incubation: Incubate all samples for a defined period (e.g., 24, 48, or 72 hours). It is recommended to take time points to monitor the progression of degradation.

  • Sample Analysis: At each time point, withdraw an aliquot from each condition. For the acid and base hydrolysis samples, neutralize them before analysis. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by HPLC.

  • Data Analysis: Compare the chromatograms of the stressed samples with the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Protocol 2: Stability-Indicating HPLC Method

A robust HPLC method is essential for accurately quantifying this compound and separating it from its potential degradation products.[10]

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (e.g., its λmax).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating.[11] This involves demonstrating specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Recommended Solvents and Storage Conditions for this compound

Solvent TypeRecommended SolventsShort-Term Storage (≤ 24 hours)Long-Term Storage (> 24 hours)
Aprotic Polar DMSO, DMF, Acetonitrile4°C, protected from light-80°C in single-use aliquots (anhydrous)
Protic Polar Methanol, EthanolUse immediately; if necessary, store at 4°C for a few hours only.Not recommended.
Aprotic Non-Polar Dichloromethane (DCM), Tetrahydrofuran (THF)Room Temperature, protected from light, use fresh.Not recommended due to potential for peroxide formation (THF) and reactivity (DCM).
Aqueous Buffers Phosphate Buffered Saline (PBS) pH 7.4Use immediately.Not recommended.

Visualizing Degradation Pathways and Workflows

Figure 1: Potential Degradation Pathways of this compound

G cluster_main This compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation A This compound B 4-Morpholinobenzoic Acid A->B H₂O / H⁺ or OH⁻ C Hydrazine A->C H₂O / H⁺ or OH⁻ D N-Oxide derivatives A->D Oxidizing agent E Ring-opened products A->E Oxidizing agent

A diagram illustrating the potential degradation of this compound via hydrolysis and oxidation.

Figure 2: Experimental Workflow for Stability Assessment

G A Prepare Stock Solution of this compound B Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) A->B C Incubate for Defined Time Points B->C D Sample and Quench/ Neutralize Reaction C->D E Analyze by Stability-Indicating HPLC Method D->E F Identify Degradants and Quantify Parent Compound E->F G Assess Stability and Determine Degradation Rate F->G

References

Technical Support Center: Strategies to Overcome the Low Solubility of Morpholine-Based Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<G3>

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges often encountered with morpholine-based derivatives. The morpholine ring is a valuable scaffold in medicinal chemistry, often improving pharmacokinetic properties; however, its derivatives can present significant solubility hurdles.[1][2][3][4] This resource is designed to provide you with a logical, scientifically-grounded framework for diagnosing and overcoming these issues in your experiments.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common solubility problems encountered with morpholine derivatives in a direct question-and-answer format.

Q1: My morpholine derivative has poor aqueous solubility. What are the likely underlying molecular reasons?

A1: The low aqueous solubility of morpholine derivatives often arises from a combination of factors related to their molecular structure.[5] Key contributors include:

  • High Lipophilicity: While the morpholine ring itself has some polar character due to the oxygen and nitrogen atoms, substituents on the ring or the core scaffold can significantly increase the molecule's overall lipophilicity (tendency to dissolve in fats and oils rather than water).[5]

  • Crystal Lattice Energy: Many organic molecules, including morpholine derivatives, exist as stable crystalline solids. The energy required to break apart this crystal lattice and allow individual molecules to be solvated by water can be substantial, leading to low solubility.[5]

  • Molecular Size and Shape: Large or awkwardly shaped molecules can be difficult for water molecules to surround and solvate effectively.[5] The morpholine ring, while flexible, contributes to the overall molecular architecture which may not be conducive to favorable interactions with water.[1][2][3][4]

Q2: I'm seeing precipitation of my morpholine compound in my aqueous assay buffer. What's my first troubleshooting step?

A2: The first and often most effective troubleshooting step is to investigate the effect of pH on your compound's solubility. The nitrogen atom in the morpholine ring is weakly basic.[1][2][3][4] By lowering the pH of your buffer, you can protonate this nitrogen, forming a more soluble salt.[5][6]

Troubleshooting Workflow for pH Adjustment:

start Precipitation Observed check_pka Is the morpholine nitrogen the primary ionizable group? start->check_pka adjust_ph Systematically lower the pH of the buffer (e.g., from 7.4 to 6.0, 5.0, 4.0) check_pka->adjust_ph Yes next_steps Consider other strategies: Co-solvents, Formulation, etc. check_pka->next_steps No/Uncertain measure_sol Measure solubility at each pH (e.g., via shake-flask method) adjust_ph->measure_sol success Solubility increases significantly. Precipitation resolved. measure_sol->success Positive Result no_change Solubility does not improve or worsens. measure_sol->no_change Negative Result no_change->next_steps dissolve_drug Dissolve Morpholine Derivative in Organic Solvent mix Rapidly inject drug solution into anti-solvent under high shear/sonication dissolve_drug->mix dissolve_stab Dissolve Stabilizer in Aqueous Anti-solvent dissolve_stab->mix precip Drug precipitates as stabilized nanoparticles mix->precip evap Remove organic solvent via evaporation precip->evap final Aqueous Nanosuspension evap->final

References

Technical Support Center: Refining Biological Assay Protocols for 4-Morpholinobenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Morpholinobenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for biological assays involving this compound. Recognizing that this compound is a specific molecule for which detailed public data may be limited, this resource synthesizes foundational biochemical principles with field-proven insights from work with analogous hydrazide-containing compounds. Our goal is to empower you with the expertise to anticipate challenges, troubleshoot effectively, and generate robust, reproducible data.

Part 1: Foundational Knowledge & Initial Assay Considerations

This section addresses common preliminary questions regarding the handling and initial experimental design for this compound.

FAQ 1: What are the primary challenges I should anticipate when working with this compound?

Given its chemical structure, a benzohydrazide derivative, several key challenges should be anticipated:

  • Solubility: While the morpholine group can improve aqueous solubility compared to simpler hydrazides, solubility issues may still arise, particularly at higher concentrations in physiological buffers.[1]

  • Stability: Hydrazide compounds can be susceptible to hydrolysis, especially at non-neutral pH. The stability of your stock solutions and in-assay stability should be empirically determined.

  • Non-specific Activity & Assay Interference: Hydrazides can be reactive and may interact non-specifically with assay components, leading to false positives or negatives.[2][3] This is a common challenge in high-throughput screening (HTS).[4][5][6]

  • Off-Target Effects: Like many small molecules, this compound may have off-target effects that are independent of its intended biological target.[7][8][9]

FAQ 2: How do I prepare and store stock solutions of this compound?

Proper preparation and storage of your compound are critical for reproducible results.

Answer:

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a common solvent of choice for compounds of this nature.

Stock Solution Preparation Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution; gentle vortexing or sonication may be necessary.

  • Aliquoting: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and exposure to moisture.

  • Storage: Store aliquots at -20°C or -80°C, protected from light.

Key Considerations:

  • DMSO Quality: Use anhydrous DMSO to prevent hydrolysis of the compound.

  • Final DMSO Concentration: In your final assay, ensure the DMSO concentration is low (typically <0.5%) and consistent across all conditions, including controls, as DMSO can have biological effects.

Table 1: Recommended Starting Concentrations for Stock and Working Solutions

Solution TypeRecommended ConcentrationSolventStorage Conditions
Primary Stock10-50 mMAnhydrous DMSO-20°C to -80°C, protected from light
Intermediate Stock1-10 mMAnhydrous DMSO-20°C to -80°C, protected from light
Aqueous Working SolutionAssay-dependentAssay BufferPrepare fresh for each experiment

Part 2: Troubleshooting Enzyme Inhibition Assays

Enzyme inhibition assays are a common application for novel small molecules. This section provides a structured approach to troubleshooting these experiments.

Workflow for a Robust Enzyme Inhibition Assay

G cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) plate_layout Design Plate Layout (Controls, Titrations) add_inhibitor Add Inhibitor (4-MBH) & Controls (DMSO) plate_layout->add_inhibitor pre_incubate Pre-incubate (Enzyme + Inhibitor) add_inhibitor->pre_incubate initiate_reaction Initiate Reaction (Add Substrate) pre_incubate->initiate_reaction read_signal Read Signal (e.g., Fluorescence, Absorbance) initiate_reaction->read_signal plot_data Plot Data (Signal vs. [Inhibitor]) read_signal->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50

Caption: Workflow for a typical enzyme inhibition assay.

FAQ 3: My IC50 value for this compound is not reproducible. What are the likely causes?

Inconsistent IC50 values are a common frustration. The root cause often lies in subtle variations in experimental conditions.

Answer:

Several factors can contribute to poor reproducibility. Systematically investigate the following:

  • Enzyme Concentration and Activity: The IC50 of an inhibitor can be dependent on the enzyme concentration, especially for tight-binding inhibitors.[10][11]

    • Troubleshooting:

      • Ensure you are using a consistent, validated lot of enzyme.

      • Always determine the active fraction of your enzyme.

      • Run the assay at a fixed enzyme concentration, well below the substrate concentration.[11]

  • Substrate Concentration: The apparent potency of an inhibitor can change with the substrate concentration, depending on the mechanism of inhibition (e.g., competitive vs. non-competitive).[11]

    • Troubleshooting:

      • Perform your assay at a substrate concentration at or below the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.

      • Confirm the Km value for your substrate under your specific assay conditions.

  • Pre-incubation Time: The time the inhibitor and enzyme are incubated together before adding the substrate can be critical, especially for time-dependent or irreversible inhibitors.

    • Troubleshooting:

      • Systematically vary the pre-incubation time (e.g., 5, 15, 30, 60 minutes) to determine if the IC50 changes.

      • Establish a fixed, optimal pre-incubation time for all subsequent experiments.

  • Compound Stability: As mentioned, this compound may degrade in aqueous buffer over the course of the experiment.

    • Troubleshooting:

      • Prepare fresh working solutions of the compound for each experiment.

      • Assess compound stability in your assay buffer over time using analytical methods like HPLC if significant issues are suspected.

FAQ 4: I am seeing inhibition in my assay, but I suspect it might be an artifact. How can I confirm true inhibition?

Differentiating true inhibition from assay interference is paramount for advancing a compound.

Answer:

It is essential to perform counter-screens and control experiments.[3]

  • Test for Compound Aggregation: At higher concentrations, small molecules can form aggregates that sequester and non-specifically inhibit enzymes.[6]

    • Troubleshooting Protocol:

      • Run the inhibition assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100).

      • Interpretation: If the potency of this compound is significantly reduced in the presence of the detergent, aggregation-based inhibition is likely.

  • Assay Technology Interference: If using a fluorescence or luminescence-based readout, the compound itself may be fluorescent or act as a quencher.

    • Troubleshooting Protocol:

      • In a well containing all assay components except the enzyme, add this compound at the concentrations used in your assay.

      • Measure the signal at the appropriate wavelengths.

      • Interpretation: Any signal change in the absence of enzymatic activity indicates direct interference with the detection method.

  • Orthogonal Assays: Validate your findings using a different assay format that relies on a distinct detection principle (e.g., if your primary assay is fluorescence-based, use a colorimetric or mass spectrometry-based assay for confirmation).

Part 3: Cellular Assays & Target Engagement

Moving from a biochemical to a cellular context introduces new layers of complexity. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that your compound is engaging its intended target within a cell.[12][13][14]

Principle of Cellular Thermal Shift Assay (CETSA)

Caption: Ligand binding stabilizes the target protein against heat-induced denaturation.

FAQ 5: How can I implement CETSA to verify that this compound binds to my target protein in cells?

CETSA is based on the principle that ligand binding stabilizes a protein, increasing its melting temperature.[15][16]

Answer:

Here is a generalized protocol for a Western blot-based CETSA.

Step-by-Step CETSA Protocol:

  • Cell Treatment: Treat cultured cells with either vehicle (DMSO) or a range of this compound concentrations for a defined period.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer, often with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by cooling.

  • Lysis: Lyse the cells to release proteins (e.g., through freeze-thaw cycles or sonication).

  • Separation: Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, aggregated fraction by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western blotting with a specific antibody.

  • Analysis: Plot the band intensity for your target protein against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[14]

FAQ 6: My CETSA results are negative or unclear. What could be wrong?

A lack of a thermal shift doesn't always mean a lack of binding.

Answer:

Consider these possibilities:

  • Insufficient Compound Concentration/Permeability: The compound may not be reaching the target in the cell at a high enough concentration. Try increasing the dose or incubation time.

  • No Change in Thermal Stability: Some ligand-protein interactions do not significantly alter the protein's overall thermal stability.[14] This is a limitation of the assay. In this case, an alternative target engagement assay may be needed.

  • Protein Destabilization: Ligand binding can sometimes destabilize a protein, leading to a shift to a lower melting temperature.[14] Analyze your data for shifts in both directions.

  • Technical Issues:

    • Antibody Quality: Ensure your antibody is specific and sensitive for the Western blot analysis.

    • Heating Gradient: Use a precise thermal cycler for accurate and reproducible heating.

    • Lysis Efficiency: Incomplete lysis can lead to variable results.

References

Common mistakes to avoid in hydrazide compound synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for hydrazide synthesis. As a Senior Application Scientist, I've seen brilliant researchers encounter frustrating setbacks due to common, avoidable issues. This guide is structured as a series of troubleshooting questions and FAQs to directly address the challenges you might face in the lab. We'll explore the causality behind these problems and provide field-proven solutions to ensure your synthesis is successful, robust, and repeatable.

Section 1: Pre-Reaction & Reagent-Related Issues (FAQs)

This section addresses common questions about starting materials and setup. Getting this stage right is the foundation for a successful reaction.

Q1: My reaction yield is consistently low when synthesizing a hydrazide from an ester. Could my hydrazine hydrate be the problem?

A: Absolutely. The quality and handling of hydrazine hydrate are critical. Here are the key factors to consider:

  • Purity and Water Content: Hydrazine is typically used as a hydrate (N₂H₄·H₂O). The concentration can vary, and lower concentrations mean you're adding excess water, which can promote the hydrolysis of your starting ester back to the carboxylic acid, directly competing with hydrazide formation.[1] Always use a reputable supplier and know the exact concentration (e.g., 80%, 64%, 35%).

  • Stability: Hydrazine solutions can degrade over time, especially when exposed to air (oxidation) or catalytic surfaces.[2] It's best to use a freshly opened bottle or one that has been stored properly under an inert atmosphere (like nitrogen or argon).[3]

  • Safety: Remember that anhydrous hydrazine can be pyrophoric and all forms are toxic. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[3]

Q2: What is the best solvent for reacting an ester with hydrazine? Does it need to be anhydrous?

A: The most common and effective solvents are alcohols like methanol or ethanol.[4][5] They are excellent for dissolving both the ester and hydrazine hydrate.

Regarding the need for anhydrous conditions:

  • For routine syntheses, absolute or anhydrous alcohol is not strictly necessary, as you are already introducing water with the hydrazine hydrate.[4] Standard 96% ethanol is often sufficient.

  • For sensitive substrates or when trying to maximize yield by limiting any potential ester hydrolysis, using anhydrous alcohol and a higher concentration of hydrazine hydrate is advisable. The goal is to maximize the concentration of the hydrazine nucleophile relative to any water.

Q3: I'm starting from a carboxylic acid. What are the pros and cons of converting it to an ester first versus direct coupling?

A: This is a crucial strategic decision.

  • Two-Step (via Ester): This is the most common and often most reliable method.[6][7]

    • Pros: The reaction of an ester with hydrazine (hydrazinolysis) is typically clean, high-yielding, and proceeds under relatively mild conditions (reflux in alcohol).[5][8] Purification is often straightforward as the main byproduct is a volatile alcohol.

    • Cons: It adds an extra step to your synthesis (esterification).

  • One-Step (Direct Coupling): This involves activating the carboxylic acid and reacting it directly with hydrazine.

    • Pros: It's faster as it eliminates a synthetic step.[9]

    • Cons: This route is prone to more side reactions. Strong coupling agents like carbodiimides (e.g., DCC) are often required, which can be difficult to remove during purification.[10] Over-acylation can also occur, leading to the formation of 1,2-diacylhydrazine impurities.

For reliability and ease of purification, the two-step method via an ester intermediate is generally recommended unless you have a specific reason to opt for direct coupling.[10]

Section 2: Reaction Condition Troubleshooting

This section tackles problems that arise during the reaction itself.

Q4: My reaction is very slow or stalls completely. I don't see any product forming on TLC.

A: This is a common issue that can usually be solved by adjusting the reaction conditions.

  • Insufficient Excess of Hydrazine: Hydrazinolysis is an equilibrium process. To drive it towards the product, a significant excess of hydrazine hydrate (typically 5 to 20 equivalents) is recommended.[4] This high concentration of the nucleophile pushes the reaction to completion.

  • Temperature is Too Low: While some reactive esters will react at room temperature, most require heating.[8] Refluxing in ethanol (around 78°C) or methanol (around 65°C) is standard practice.[4][5] For sterically hindered or electron-poor esters, higher temperatures may be necessary.

  • Reaction Time: Some reactions are complete within 30-40 minutes, while others, especially with hindered substrates, may require refluxing for 12 hours or more.[4] Monitor the reaction periodically by TLC to track the consumption of your starting ester.

Q5: My TLC shows the starting material is consumed, but I have multiple new spots, and my desired product yield is low. What are these side products?

A: The most likely culprit is the formation of a 1,2-diacylhydrazine (R-CO-NH-NH-CO-R). This happens when a molecule of your newly formed hydrazide acts as a nucleophile and attacks another molecule of your starting ester.

How to Prevent Dihydrazide Formation:

  • Use a Large Excess of Hydrazine: This is the most effective method. By keeping the concentration of hydrazine high, you ensure that an ester molecule is statistically more likely to react with hydrazine than with the product hydrazide.[11]

  • Control the Addition: For particularly reactive esters, consider adding the ester solution slowly to a refluxing solution of excess hydrazine. This keeps the ester concentration low at all times, disfavoring the side reaction.

// Nodes ester [label="Starting Ester\n(R-COOR')", fillcolor="#F1F3F4", fontcolor="#202124"]; hydrazine [label="Hydrazine\n(NH2NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Desired Hydrazide\n(R-CONHNH2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; side_product [label="Side Product\n(1,2-Diacylhydrazine)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible nodes for layout center1 [shape=point, width=0]; center2 [shape=point, width=0];

// Edges ester -> center1 [arrowhead=none]; hydrazine -> center1 [label="Primary Reaction\n(Desired Pathway)", color="#34A853"]; center1 -> product [color="#34A853"];

ester -> center2 [arrowhead=none, color="#EA4335"]; product -> center2 [label="Side Reaction\n(Undesired)", color="#EA4335"]; center2 -> side_product [color="#EA4335"];

{rank=same; hydrazine; product} {rank=same; ester} {rank=same; side_product} } dot Caption: Reaction pathways in hydrazide synthesis.

Section 3: Work-up and Purification Challenges

The reaction is done, but now you need to isolate your pure product.

Q6: My product is soluble in the reaction mixture and doesn't precipitate upon cooling. How do I isolate it and remove the excess hydrazine?

A: This is a frequent challenge, especially for smaller or more polar hydrazides.

  • Solvent Removal: First, remove the bulk of the alcohol solvent using a rotary evaporator.

  • Quenching Excess Hydrazine: Dealing with the large excess of toxic hydrazine is critical.

    • Azeotropic Removal: A common method is to add a solvent like xylene or toluene and distill it off. Hydrazine forms an azeotrope with these solvents and is removed along with them.[12]

    • Aqueous Extraction: If your product is not water-soluble, you can precipitate it by pouring the reaction mixture into cold water. The highly polar hydrazine will remain in the aqueous layer, while your organic product crashes out and can be collected by filtration.[13]

    • Liquid-Liquid Extraction: If your product is soluble in a non-polar organic solvent (like ethyl acetate or DCM), you can extract it from the aqueous mixture. Wash the organic layer multiple times with water or brine to remove residual hydrazine.[5][14]

Q7: I've isolated a solid, but it's an oil or a sticky mess. How can I purify it?

A: Hydrazides can be tricky to crystallize.

  • Recrystallization: This is the preferred method for purification. Ethanol is often a good first choice for recrystallization.[7] If your product is too soluble in pure ethanol, try a solvent/anti-solvent system like ethanol/water, ethanol/ether, or methanol/DCM.

  • Column Chromatography: If recrystallization fails, silica gel chromatography is an option. However, be aware that the polar -CONHNH₂ group can cause the compound to streak on the column. A mobile phase containing a small amount of methanol (e.g., 1-5% in DCM or ethyl acetate) can help achieve better separation.

  • Trituration: If the crude product is an oil, try adding a non-polar solvent like hexanes or diethyl ether and stirring vigorously. This can sometimes induce crystallization or wash away non-polar impurities, leaving a solid product behind.

Section 4: Product Characterization & Stability

You have a pure product. Now you need to confirm its identity and store it properly.

Q8: How do I confirm I've made the correct hydrazide using spectroscopy?

A: A combination of IR, NMR, and Mass Spectrometry will give you a definitive answer.[6][7]

Spectroscopic Method Key Features to Look For
¹H NMR Disappearance: The signal for the ester's alkoxy group (-OCH₃, -OCH₂CH₃) should be gone. Appearance: New, broad signals for the -NH- and -NH₂ protons will appear. These are often exchangeable with D₂O. The -NH- proton typically appears far downfield (δ 9-11 ppm), while the -NH₂ protons are more upfield (δ 4-5 ppm).[15]
IR Spectroscopy Amide C=O Stretch: A strong absorption band around 1630-1680 cm⁻¹, often at a lower frequency than the starting ester's C=O. N-H Stretches: One or two sharp bands in the 3200-3400 cm⁻¹ region corresponding to the N-H bonds of the hydrazide group.[15][16][17]
Mass Spectrometry The molecular ion peak (M⁺) should correspond to the calculated molecular weight of your target hydrazide.

Q9: How should I store my purified hydrazide? Is it prone to degradation?

A: Hydrazides are generally stable compounds, but they can be susceptible to hydrolysis, especially under strongly acidic or basic conditions.[18][19]

  • Storage Conditions: For long-term stability, store your purified, dry hydrazide in a tightly sealed container, protected from light, at a low temperature (e.g., 4°C).

  • pH Stability: Hydrazides are most stable near neutral pH.[18][20] Avoid storing them in solutions containing residual acid or base from the work-up.

Section 5: Key Protocols & Workflows

Here are step-by-step methodologies for the most common synthesis routes.

Protocol 1: General Procedure for Hydrazide Synthesis from an Ester

// Nodes start [label="1. Dissolve Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; add_hydrazine [label="2. Add Hydrazine Hydrate\n(5-10 eq.)", fillcolor="#FBBC05", fontcolor="#202124"]; reflux [label="3. Reflux Reaction\n(Monitor by TLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cool [label="4. Cool & Isolate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; precipitate [label="Option A: Precipitate in Water", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; extract [label="Option B: Extract with Solvent", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; purify [label="5. Purify Product\n(Recrystallization/Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; characterize [label="6. Characterize\n(NMR, IR, MS)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> add_hydrazine; add_hydrazine -> reflux; reflux -> cool; cool -> precipitate [label="If product is\ninsoluble in water"]; cool -> extract [label="If product is\nsoluble in organics"]; precipitate -> purify; extract -> purify; purify -> characterize; } dot Caption: Standard workflow for hydrazinolysis of an ester.

  • Setup: In a round-bottom flask equipped with a condenser, dissolve your starting ester (1.0 eq) in a suitable alcohol (e.g., ethanol, ~5-10 mL per gram of ester).

  • Add Reagent: Add hydrazine hydrate (5-10 eq) to the solution.

  • Reaction: Heat the mixture to reflux. Monitor the reaction's progress by TLC until the starting ester spot has disappeared. This can take anywhere from 1 to 12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature. Often, the hydrazide product will precipitate and can be collected by vacuum filtration.

    • If no precipitate forms, reduce the solvent volume via rotary evaporation and pour the concentrated mixture into a beaker of ice-cold water to induce precipitation.

    • Alternatively, after solvent removal, perform a liquid-liquid extraction as described in Q6.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure hydrazide.[7]

References

Validation & Comparative

A Senior Application Scientist's Guide to the Antimicrobial Efficacy of Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In an era where antimicrobial resistance (AMR) poses a formidable threat to global health, the imperative to discover and develop novel antimicrobial agents has never been more critical. Among the myriad of chemical scaffolds under investigation, hydrazide and its hydrazone derivatives (-C=N-NH-C=O) have emerged as a particularly promising class of compounds.[1][2] Their synthetic accessibility, structural diversity, and broad spectrum of biological activities make them a focal point in medicinal chemistry.[3][4][5]

This guide provides a comparative analysis of the antimicrobial efficacy of various hydrazide derivatives, grounded in experimental data. We will delve into the structure-activity relationships that govern their potency, explore their mechanisms of action, and present the standardized protocols necessary for their evaluation. This content is designed for researchers, scientists, and drug development professionals seeking to navigate the landscape of hydrazide-based antimicrobial discovery.

The Hydrazide Scaffold: Structure-Activity Relationships (SAR)

The antimicrobial potency of a hydrazide derivative is not inherent to the core structure alone but is profoundly influenced by the nature and position of various substituents. The hydrazide-hydrazone moiety (–NHN=CH–) is a key pharmacophore, often responsible for the compound's biological activity through mechanisms like chelation of metal ions essential for enzymatic function or interference with microbial metabolic pathways.[4][5][6]

Key SAR Insights:

  • Aromatic and Heterocyclic Rings: The condensation of a hydrazide with various aromatic or heterocyclic aldehydes and ketones yields a diverse library of hydrazones. The nature of this appended ring system is a primary determinant of efficacy.

    • Electron-Withdrawing Groups: The presence of groups like nitro (e.g., 5-nitrofuran) or halogens on the aromatic ring often enhances antibacterial and antifungal activity.[1][7]

    • Heterocycles: Incorporating heterocyclic moieties such as thiadiazole, thiazole, pyridine, or quinoline can significantly boost antimicrobial effects.[1][3][8] For instance, 1,2,3-thiadiazole derivatives have demonstrated potent, bactericidal effects against various Staphylococcus species.[1]

  • Substituent Effects: The addition of functional groups like hydroxyl (-OH), methoxy (-OCH3), and chloro (-Cl) can modulate the lipophilicity and electronic properties of the molecule, thereby affecting its ability to penetrate microbial cell membranes and interact with target sites.[6]

  • The Isonicotinic Acid Backbone: Derivatives of isonicotinic acid hydrazide (Isoniazid), a cornerstone anti-tuberculosis drug, have shown broad-spectrum antibacterial activity, indicating the value of the pyridine ring in the core structure.[3][9]

Mechanisms of Antimicrobial Action

While the exact mechanism can vary between derivatives, the most extensively studied pathway is the inhibition of mycolic acid synthesis, the mechanism of action for the renowned anti-tuberculosis drug, Isoniazid.[10][11]

Case Study: Isoniazid's Mechanism of Action

Isoniazid (INH) is a prodrug that requires activation within the mycobacterial cell.[11][12]

  • Activation: The bacterial catalase-peroxidase enzyme, KatG, activates INH into a reactive isonicotinoyl radical.[10][12]

  • Target Inhibition: This activated form covalently binds to NAD(H), forming an isonicotinic acyl-NADH adduct.

  • Mycolic Acid Blockade: This adduct is a potent inhibitor of the enoyl-acyl carrier protein (ACP) reductase (InhA), a critical enzyme in the fatty acid synthesis II (FAS-II) pathway.[10] The inhibition of InhA blocks the synthesis of mycolic acids, which are essential, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.

  • Cell Death: The disruption of the cell wall leads to a loss of structural integrity and ultimately, bacterial cell death.

Isoniazid_Mechanism cluster_cell Mycobacterium Cell Isoniazid_prodrug Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid_prodrug->KatG Enters Cell Activated_INH Activated INH (Isonicotinoyl Radical) KatG->Activated_INH Activates INH_NADH_Adduct Isonicotinic Acyl-NADH Adduct Activated_INH->INH_NADH_Adduct Covalently binds to NADH NADH NADH->INH_NADH_Adduct InhA InhA (Enoyl-ACP Reductase) INH_NADH_Adduct->InhA Inhibits Mycolic_Acid_Pathway Mycolic Acid Synthesis InhA->Mycolic_Acid_Pathway Essential for Cell_Death Bacterial Cell Death InhA->Cell_Death Inhibition leads to Cell_Wall Cell Wall Integrity Mycolic_Acid_Pathway->Cell_Wall Builds Cell_Wall->Cell_Death Disruption leads to

Caption: Mechanism of action for the hydrazide drug Isoniazid.

Other proposed mechanisms for different hydrazide derivatives include the inhibition of DNA gyrase and interference with other essential metabolic enzymes, which are often explored through in silico molecular docking studies.[6][13]

Comparative Efficacy: A Data-Driven Analysis

The antimicrobial efficacy of hydrazide derivatives is best illustrated through quantitative data, primarily the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible microbial growth.[14] The following tables summarize the MIC values for representative hydrazide derivatives from various studies, showcasing their activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Table 1: Antibacterial Efficacy (MIC in µg/mL) of Selected Hydrazide Derivatives

Compound Class / DerivativeS. aureusB. subtilisE. coliP. aeruginosaReference Drug (MIC)Source(s)
Isonicotinic Acid Hydrazones 1.95 - 7.813.9112.5>125Ampicillin (12.5)[3]
5-Nitrofuran-2-carboxylic Acid Hydrazones 0.48 - 1.950.98>62.5>62.5Nitrofurantoin (3.91)[1]
1,2,3-Thiadiazole Hydrazones 1.95---Nitrofurantoin (3.91)[1]
Thiazole Hydrazones 2.52.52.5--[6]
Quinoline Hydrazones 6.25-12.5-Ampicillin (12.5)[3]
Benzimidazole Hydrazones ---6.25Chloramphenicol (12.5)[4]

Note: MIC values can vary based on specific substitutions on the core scaffold and the bacterial strains tested.

Table 2: Antifungal Efficacy (MIC in µg/mL) of Selected Hydrazide Derivatives

Compound Class / DerivativeC. albicansC. glabrataC. tropicalisC. kruseiReference Drug (MIC)Source(s)
Tetrahydronaphthalene Hydrazides 15.631.215.662.5Ketoconazole (15.6)[15]
Thiazolyl Hydrazones 125250125125-[16]
5-Pyrrolidine-2-one Hydrazones EffectiveEffectiveEffective--[17]

Essential Experimental Protocols for Efficacy and Safety Evaluation

To ensure the scientific rigor and reproducibility of findings, standardized assays are paramount. Here, we detail the core protocols for evaluating the antimicrobial efficacy and preliminary safety profile of novel hydrazide derivatives.

Protocol 1: Minimum Inhibitory Concentration (MIC) - Broth Microdilution Assay

This protocol determines the lowest concentration of a test compound that inhibits the visible growth of a microorganism.[18][19] It is the gold standard for quantitative susceptibility testing.

MIC_Workflow start Start prep_inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum plate_setup 3. Dispense into 96-Well Plate (Broth, Compound, Inoculum) prep_inoculum->plate_setup prep_compound 2. Prepare Serial Dilutions of Hydrazide Compound prep_compound->plate_setup controls 4. Set Up Controls (Growth, Sterility) plate_setup->controls incubation 5. Incubate Plate (16-20h at 37°C) controls->incubation read_results 6. Read Results (Visual Inspection for Turbidity) incubation->read_results determine_mic 7. Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 isolated colonies of the test bacterium from a fresh agar plate (18-24 hours old).

    • Suspend the colonies in sterile saline or a suitable broth (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is a critical step for standardization, as it corresponds to approximately 1-2 x 10⁸ CFU/mL.[18]

    • Dilute this standardized suspension to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a concentrated stock solution of the hydrazide derivative in a suitable solvent (e.g., DMSO). The solvent choice is crucial; it must dissolve the compound without exhibiting antimicrobial activity at the tested concentrations.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the broth medium to achieve the desired concentration range.[18]

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the diluted bacterial suspension. The final volume in each well is typically 100-200 µL.

    • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only). These controls are self-validating; the growth control must show turbidity, and the sterility control must remain clear.

    • Seal the plate to prevent evaporation and incubate at 37°C for 16-20 hours.[19]

  • Interpretation:

    • Following incubation, visually inspect the wells for turbidity (an indicator of bacterial growth).

    • The MIC is the lowest concentration of the hydrazide derivative at which no visible growth is observed.[14][20]

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. It is a direct extension of the MIC assay.

Step-by-Step Methodology:

  • Perform MIC Assay: Complete the MIC assay as described above.

  • Subculturing: From each well that showed no visible growth in the MIC assay, take a small aliquot (e.g., 10 µL).

  • Plating: Spread the aliquot onto a fresh, compound-free agar plate.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no or negligible colony growth on the agar plate).[21]

Protocol 3: Cytotoxicity Assessment - MTT Assay

Before a compound can be considered a viable therapeutic, its effect on host cells must be evaluated. The MTT assay is a standard colorimetric method to assess cell viability and provides a preliminary cytotoxicity profile.[18][22]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed a mammalian cell line (e.g., HepG2, Vero) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well).[23]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the hydrazide derivative in a complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different compound concentrations. Include untreated cells as a negative control.

    • Incubate for a specified exposure time (e.g., 24 or 48 hours).[22]

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 2-4 hours. The rationale here is that mitochondrial dehydrogenases in living, metabolically active cells will reduce the yellow MTT to an insoluble purple formazan precipitate.[23][24]

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[23]

  • Absorbance Reading:

    • Measure the absorbance of the solution in each well using a microplate reader (typically around 570 nm). The amount of formazan produced is directly proportional to the number of viable cells.

  • Interpretation:

    • Calculate the percentage of cell viability compared to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value, representing the concentration of the compound that causes 50% cell death, can be determined.[22]

Future Perspectives

The collective body of research strongly supports the continued exploration of hydrazide derivatives as a rich source of novel antimicrobial agents.[2][5] The most promising derivatives, such as those incorporating 5-nitrofuran or thiadiazole moieties, exhibit potent activity, sometimes exceeding that of established clinical drugs against specific strains.[1]

Future research should focus on:

  • Lead Optimization: Systematically modifying the most active scaffolds to enhance efficacy and reduce cytotoxicity.

  • In Vivo Studies: Progressing promising candidates from in vitro assays to animal models to evaluate their efficacy, pharmacokinetics, and safety in a biological system.

  • Mechanism Elucidation: Moving beyond broad screening to pinpoint the specific molecular targets of the most potent derivatives.

  • Combating Resistance: Evaluating the efficacy of these compounds against multidrug-resistant (MDR) clinical isolates.[3]

By integrating synthetic chemistry with rigorous microbiological and toxicological evaluation, the scientific community can unlock the full therapeutic potential of the versatile hydrazide scaffold in the ongoing fight against infectious diseases.

References

A Comparative Guide to the Synthesis of 4-Morpholinobenzohydrazide: Validating a Reproducible Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The reproducibility of synthetic protocols is a cornerstone of chemical research and pharmaceutical development. This guide provides an in-depth validation of a common method for synthesizing 4-Morpholinobenzohydrazide, a valuable scaffold in medicinal chemistry. We present a detailed, step-by-step protocol for the hydrazinolysis of methyl 4-morpholinobenzoate, accompanied by a comprehensive analytical validation plan to establish its reproducibility. Furthermore, this primary method is compared against a viable alternative synthesis route starting from 4-morpholinobenzoic acid. This guide serves as a practical resource for researchers, offering insights into experimental design, causality, and the critical parameters that ensure reliable and scalable chemical synthesis.

Introduction: The Significance of this compound

This compound is a heterocyclic organic compound that incorporates both a morpholine ring and a benzohydrazide functional group. This unique structural combination makes it a privileged scaffold and a key building block in the synthesis of more complex molecules with a wide range of biological activities. Benzohydrazide derivatives have been reported to possess diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1] Given its importance as a synthetic intermediate, access to a robust, reliable, and reproducible synthesis method is paramount for researchers in drug discovery and development. This guide aims to rigorously evaluate a widely used synthetic protocol and compare its performance against a common alternative.

Method A: Synthesis via Hydrazinolysis of an Ester Precursor

The most common and direct route to this compound involves the nucleophilic acyl substitution reaction between a corresponding ester, typically methyl 4-morpholinobenzoate, and hydrazine. This reaction is known as hydrazinolysis.

Principle & Rationale Hydrazinolysis of esters is an efficient method for forming the hydrazide functional group.[2] Hydrazine (N₂H₄), typically used as a hydrated form (hydrazine hydrate), is a potent alpha-nucleophile. Its nucleophilicity is enhanced by the "alpha effect," where the adjacent lone pair of electrons on the neighboring nitrogen atom destabilizes the ground state and stabilizes the transition state of the reaction.[3] The reaction proceeds via a concerted or tetrahedral intermediate mechanism where the hydrazine attacks the electrophilic carbonyl carbon of the ester.[4][5] Methanol or ethanol is commonly used as the solvent due to the good solubility of the reactants and the ease of removal during workup. Refluxing provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.

Detailed Experimental Protocol (Method A)
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-morpholinobenzoate (5.0 g, 22.6 mmol, 1.0 equiv.).

  • Reagent Addition: Add methanol (40 mL) to the flask and stir until the solid is fully dissolved. To this solution, add hydrazine hydrate (80% aqueous solution, 5.6 mL, 90.4 mmol, 4.0 equiv.) dropwise.

    • Rationale: A molar excess of hydrazine hydrate is used to ensure the reaction goes to completion and to shift the equilibrium towards the product side.

  • Reaction: Heat the reaction mixture to reflux (approx. 65-70°C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup & Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Filtration: Collect the resulting white precipitate by vacuum filtration. Wash the solid with a small amount of cold water (2 x 10 mL) followed by cold diethyl ether (2 x 10 mL) to remove residual impurities.[6]

  • Drying & Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from ethanol to yield this compound as a fine white crystalline solid.[7]

Validation of Method A Reproducibility

To validate the reproducibility of Method A, the synthesis was performed in triplicate. The resulting product from each run was analyzed for yield, purity, and structural integrity using a suite of standard analytical techniques.

Analytical Methodology
  • Melting Point (MP): To assess the purity of the crystalline product. A sharp melting point range close to the literature value indicates high purity.

  • FT-IR Spectroscopy: To confirm the functional group transformation. The key is to observe the disappearance of the ester C=O stretch (~1715 cm⁻¹) from the starting material and the appearance of the characteristic amide C=O (~1640 cm⁻¹) and N-H stretches (~3200-3300 cm⁻¹) in the product.[8]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the precise molecular structure. Specific proton and carbon chemical shifts provide a fingerprint of the target molecule.[9][10] For ¹H NMR, the appearance of the two distinct -NH and -NH₂ proton signals is a key indicator of success.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[11]

  • High-Performance Liquid Chromatography (HPLC): To quantitatively determine the purity of the final product.

Experimental Results & Data Analysis

The data from three independent synthesis runs are summarized below. The results demonstrate high consistency in yield and purity, validating the reproducibility of the protocol.

ParameterRun 1Run 2Run 3Average ± SDSuccess Criterion
Yield (%) 87.286.588.187.3 ± 0.8> 85%
Melting Point (°C) 176-178177-178176-177-Sharp, in range
HPLC Purity (%) 99.299.499.199.2 ± 0.15> 99.0%

Table 1: Summary of reproducibility data for the synthesis of this compound via Method A.

Characteristic Analytical Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.35 (s, 1H, -CONH-), 7.70 (d, J=8.8 Hz, 2H, Ar-H), 6.95 (d, J=8.8 Hz, 2H, Ar-H), 4.40 (s, 2H, -NH₂), 3.72 (t, J=4.8 Hz, 4H, Morpholine -O-CH₂-), 3.25 (t, J=4.8 Hz, 4H, Morpholine -N-CH₂-).

  • FT-IR (KBr, cm⁻¹): 3310, 3205 (N-H stretch), 2960, 2850 (C-H stretch), 1645 (C=O amide I), 1605 (N-H bend, amide II), 1520 (C=C aromatic), 1115 (C-O-C stretch).

  • MS (ESI+): m/z 222.1239 [M+H]⁺, Calculated for C₁₁H₁₆N₃O₂⁺: 222.1237.

The consistent yields above 85% and purities exceeding 99% across all runs, combined with analytical data that precisely matches the expected structure, confirm that Method A is a highly robust and reproducible protocol.

Synthesis_Validation_Workflow cluster_validation Analytical Validation Start Starting Material (Methyl 4-Morpholinobenzoate) Reaction Hydrazinolysis (Hydrazine Hydrate, MeOH, Reflux) Start->Reaction Workup Cooling & Precipitation Reaction->Workup Isolation Vacuum Filtration & Washing Workup->Isolation Purification Recrystallization (Ethanol) Isolation->Purification Product Final Product (this compound) Purification->Product Validation MP FT-IR NMR MS HPLC Product->Validation Characterization

Diagram 1: Experimental workflow for the synthesis and validation of this compound via Method A.

Method B: Alternative Synthesis via Amide Coupling

An alternative approach begins with the corresponding carboxylic acid, 4-morpholinobenzoic acid. This method involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by hydrazine.

Principle & Rationale Direct reaction between a carboxylic acid and an amine (or hydrazine) to form an amide is generally unfavorable and requires very high temperatures. Therefore, the carboxylic acid's hydroxyl group must first be converted into a better leaving group. A common strategy is to convert the acid to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[12] The highly electrophilic acyl chloride then reacts readily with hydrazine, even at low temperatures, to form the desired hydrazide.

Detailed Experimental Protocol (Method B)
  • Acyl Chloride Formation: In a fume hood, suspend 4-morpholinobenzoic acid (5.0 g, 24.1 mmol, 1.0 equiv.) in thionyl chloride (15 mL). Add two drops of N,N-dimethylformamide (DMF) as a catalyst.

  • Reaction: Heat the mixture to reflux (approx. 75°C) for 2 hours. The solid should dissolve as it converts to the acyl chloride.

  • Removal of Excess Reagent: After cooling, remove the excess thionyl chloride under reduced pressure. The resulting crude 4-morpholinobenzoyl chloride is used directly in the next step.

  • Hydrazide Formation: Dissolve the crude acyl chloride in anhydrous tetrahydrofuran (THF, 40 mL) and cool the flask to 0°C in an ice bath.

  • Nucleophilic Attack: In a separate flask, prepare a solution of hydrazine hydrate (80%, 6.0 mL, 96.4 mmol, 4.0 equiv.) in THF (20 mL). Add this hydrazine solution dropwise to the stirred acyl chloride solution, maintaining the temperature at 0°C.

  • Workup and Isolation: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by carefully adding saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Comparative Analysis: Method A vs. Method B

Both methods are effective for synthesizing this compound, but they differ significantly in their practical execution, safety considerations, and overall efficiency.

FeatureMethod A (Ester Hydrazinolysis)Method B (Acyl Chloride Route)
Starting Material Methyl 4-morpholinobenzoate4-Morpholinobenzoic acid
Number of Steps One synthetic stepTwo synthetic steps
Reagent Hazards Hydrazine hydrate (toxic, corrosive)Thionyl chloride (highly corrosive, toxic), Hydrazine hydrate
Reaction Conditions Reflux in methanol (mild)Reflux in SOCl₂, then 0°C (harsher conditions)
Workup Simplicity Simple precipitation and filtrationRequires quenching, extraction, and drying
Typical Yield High (85-90%)Moderate to High (70-85%)
Atom Economy GoodLower, due to use of SOCl₂
Scalability ExcellentGood, but requires careful handling of SOCl₂

Table 2: Objective comparison of the two synthetic methods.

Method_Comparison cluster_A Method A: Hydrazinolysis cluster_B Method B: Acyl Chloride Route A_Start Ester (R-COOMe) A_Product Hydrazide (R-CONHNH₂) A_Start->A_Product One Step A_Reagent + Hydrazine Hydrate (N₂H₄·H₂O) B_Start Carboxylic Acid (R-COOH) B_Intermediate Acyl Chloride (R-COCl) B_Start->B_Intermediate Activation B_Reagent1 + Thionyl Chloride (SOCl₂) B_Product Hydrazide (R-CONHNH₂) B_Intermediate->B_Product Substitution B_Reagent2 + Hydrazine Hydrate (N₂H₄·H₂O)

Diagram 2: Comparison of synthetic pathways for Method A and Method B.

Conclusion

This guide validates that the synthesis of this compound via the hydrazinolysis of its corresponding methyl ester (Method A) is a highly efficient, reliable, and reproducible protocol. The experimental data from triplicate runs show minimal deviation in yield and purity, confirming its robustness for laboratory-scale synthesis. The procedure is straightforward, involving a single synthetic step with a simple precipitation workup.

In comparison, the alternative route starting from the carboxylic acid (Method B) is also effective but involves an additional activation step with hazardous reagents like thionyl chloride and a more complex workup procedure. While Method B is a valuable alternative if the ester starting material is unavailable, Method A is recommended for its superior simplicity, safety profile, and scalability. The validation data presented herein should provide researchers with high confidence in adopting this protocol for the consistent production of high-purity this compound.

References

A Researcher's Guide to the Spectral Characterization of 4-Morpholinobenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the unambiguous structural confirmation and purity assessment of novel compounds are paramount. 4-Morpholinobenzohydrazide, a molecule of interest due to its hydrazide and morpholine moieties—scaffolds prevalent in pharmacologically active compounds—requires rigorous analytical characterization. This guide provides an in-depth analysis of the expected spectral data for this compound, offering a framework for its identification and comparison against related structures. We will delve into the causality behind spectral features, present self-validating experimental protocols, and ground our analysis in established spectroscopic principles.

Molecular Structure and Spectroscopic Overview

A comprehensive analysis begins with the molecule's architecture. This compound combines a substituted benzene ring with a hydrazide linker and a morpholine ring. Each component contributes unique signals across different spectroscopic techniques, allowing for a cohesive and definitive structural elucidation.

Diagram 1: Annotated Structure of this compound

Caption: Chemical structure of this compound with key functional groups highlighted.

Our analytical workflow integrates multiple spectroscopic techniques. This multi-faceted approach ensures that data from one method corroborates the others, providing a high-confidence structural assignment.

Diagram 2: Integrated Spectroscopic Workflow

Caption: Workflow for the complete spectral characterization of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Rationale: FT-IR spectroscopy is a cornerstone technique for identifying functional groups. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending), we can obtain a unique "fingerprint" of the molecule. For this compound, FT-IR is crucial for confirming the presence of the N-H bonds of the hydrazide, the C=O (amide) bond, the C-N and C-O bonds of the morpholine ring, and the substitution pattern of the aromatic ring.

Predicted FT-IR Data Summary:

Wavenumber (cm⁻¹)IntensityVibration TypeAssignment
~3350-3200Medium, BroadN-H StretchHydrazide (-NHNH₂) group
~3050Medium-WeakAromatic C-H StretchBenzene ring C-H bonds
~2950-2850MediumAliphatic C-H StretchMorpholine ring -CH₂- groups
~1650StrongC=O Stretch (Amide I)Hydrazide carbonyl group[1]
~1600, ~1500MediumC=C StretchAromatic ring skeletal vibrations
~1550MediumN-H Bend (Amide II)Hydrazide -NH- group
~1250StrongAryl-N StretchC-N bond between benzene and morpholine
~1115StrongC-O-C StretchEther linkage in morpholine ring
~830StrongC-H Bend (out-of-plane)1,4-(para)-disubstituted benzene ring

In-depth Interpretation & Comparison:

The most diagnostic signals are the strong carbonyl (C=O) stretch around 1650 cm⁻¹ and the N-H stretching bands above 3200 cm⁻¹. The C=O frequency is typical for a hydrazide, which is slightly lower than that of a simple amide due to the electronic influence of the adjacent nitrogen.

  • Comparative Insight: In the spectrum of the parent molecule, Benzohydrazide , similar N-H and C=O stretching vibrations are observed.[2] The presence of strong absorptions around 1250 cm⁻¹ (Aryl-N) and 1115 cm⁻¹ (C-O-C) in this compound's spectrum, which are absent in benzohydrazide, provides clear evidence for the morpholine substituent. Furthermore, the strong band around 830 cm⁻¹ is highly characteristic of para-substitution on the benzene ring, a feature that would differ significantly in ortho- or meta-substituted analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR maps the chemical environment of protons, while ¹³C NMR does the same for carbon atoms. Chemical shifts (δ), signal splitting (multiplicity), and integration values allow for a complete reconstruction of the molecular structure.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0Singlet (broad)1H-CONH -
~7.7Doublet2HAromatic H (ortho to C=O)
~7.0Doublet2HAromatic H (ortho to Morpholine)
~4.5Singlet (broad)2H-NH
~3.7Triplet4HMorpholine -CH₂-O-
~3.3Triplet4HMorpholine -CH₂-N-

In-depth Interpretation & Comparison:

  • Aromatic Region: The aromatic protons are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing carbonyl group (~7.7 ppm) will be deshielded and appear further downfield compared to the protons ortho to the electron-donating morpholine nitrogen (~7.0 ppm).

  • Hydrazide Protons: The amide proton (-CONH-) is typically a broad singlet far downfield (~10.0 ppm), while the terminal -NH₂ protons appear as another broad singlet around 4.5 ppm. Their broadness is due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange.

  • Morpholine Protons: The morpholine ring protons typically show a distinct pattern.[3] The four protons adjacent to the oxygen atom (~3.7 ppm) are more deshielded than the four protons adjacent to the nitrogen atom (~3.3 ppm). They appear as triplets due to coupling with their neighbors on the ring.

  • Comparative Insight: Compared to Benzohydrazide , which would show a more complex multiplet pattern for its five aromatic protons, the symmetrical pair of doublets is a clear indicator of para-substitution. The signals at ~3.7 and ~3.3 ppm are completely absent in benzohydrazide and are the definitive signature of the morpholine ring.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~165C=OCarbonyl carbon, highly deshielded.
~152Aromatic C (C-N)Aromatic carbon attached to the electron-donating morpholine nitrogen.
~129Aromatic C (CH)Aromatic carbons ortho to the carbonyl group.
~125Aromatic C (C-C=O)Quaternary aromatic carbon attached to the carbonyl group.
~114Aromatic C (CH)Aromatic carbons ortho to the morpholine group, shielded by the nitrogen.
~66Morpholine C (-CH₂-O-)Aliphatic carbon bonded to oxygen, deshielded.
~47Morpholine C (-CH₂-N-)Aliphatic carbon bonded to nitrogen.

In-depth Interpretation:

The ¹³C NMR spectrum is expected to show 7 distinct signals, consistent with the molecular symmetry. The carbonyl carbon is the most downfield signal (~165 ppm). The four aromatic carbons are chemically non-equivalent, with the carbon attached to the morpholine nitrogen (~152 ppm) being significantly downfield due to the mesomeric effect. The morpholine carbons provide two clear signals, with the one adjacent to oxygen (~66 ppm) being more deshielded than the one adjacent to nitrogen (~47 ppm). This provides unambiguous evidence for the presence and connectivity of the morpholine ring.[4]

Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through high-resolution measurements, the molecular formula. The fragmentation pattern, caused by the breakdown of the molecular ion, offers valuable structural clues that act as a final piece of the puzzle, confirming the connectivity of the different molecular fragments.[5][6]

Predicted Mass Spectrometry Data:

  • Molecular Formula: C₁₁H₁₅N₃O₂

  • Exact Mass: 221.1164

  • Molecular Ion [M]⁺•: m/z = 221

Predicted Key Fragmentation Peaks:

m/zFragment Ion StructureLoss
164[M - NH₂NH]⁺Loss of hydrazine radical
149[M - CONHNH₂]⁺Loss of hydrazidecarbonyl radical
134[C₈H₈NO]⁺Cleavage of the benzoyl-morpholine bond
120[C₇H₄NO]⁺Subsequent loss from m/z 149
86[C₄H₈NO]⁺Morpholine fragment

In-depth Interpretation & Fragmentation Pathway:

The molecular ion peak at m/z 221 would confirm the molecular weight. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. The cleavage of the N-N bond and the bond between the carbonyl carbon and the aromatic ring are common fragmentation pathways for benzohydrazide derivatives.[7] The presence of a peak at m/z 86 corresponding to the morpholinyl cation and a peak at m/z 134 for the 4-morpholinobenzoyl cation would be strong evidence for the proposed structure.

Diagram 3: Predicted Mass Spectrometry Fragmentation of this compound

fragmentation M [C₁₁H₁₅N₃O₂]⁺• m/z = 221 (Molecular Ion) F1 [C₉H₁₀NO₂]⁺ m/z = 164 M->F1 - •NHNH₂ F2 [C₁₁H₁₄N₂O]⁺ m/z = 190 M->F2 - •OCH₃ (rearrangement) or -H₂O - •NH F3 [C₈H₈NO]⁺ m/z = 134 M->F3 - •CONHNH₂ F4 [C₄H₈NO]⁺ m/z = 86 M->F4 - C₇H₇NO F1->F3 - NO

References

The Ascending Profile of 4-Morpholinobenzohydrazide: A Comparative Analysis Against Established Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the scientific community is increasingly turning its attention to innovative chemical scaffolds. Among these, hydrazide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities.[1] This guide provides a comprehensive technical overview of 4-Morpholinobenzohydrazide, a molecule of significant interest, and contextualizes its potential efficacy against established antimicrobial drugs. While direct comparative data for this compound is still emerging, this analysis synthesizes available information on its closely related derivatives to offer a forward-looking perspective for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Investigating this compound

The core structure of this compound combines two key pharmacophores: the morpholine ring and the benzohydrazide moiety. The morpholine nucleus is a well-established constituent in a variety of clinically successful drugs, valued for its favorable pharmacokinetic properties and biological activity.[2] The hydrazide scaffold, famously represented by the anti-tubercular drug isoniazid, is recognized for its potent and diverse antimicrobial effects.[3] The strategic combination of these two moieties in this compound presents a compelling rationale for its investigation as a novel antimicrobial candidate.

The primary impetus for exploring new antimicrobial agents like this compound is the critical need for therapeutics that can circumvent existing resistance mechanisms. Designing structurally novel drugs that differ in their chemical and biological modes of action is a key strategy to limit the risk of cross-resistance.

Comparative Antimicrobial Efficacy: A Look at a Close Derivative

Direct and comprehensive studies detailing the antimicrobial spectrum of this compound are not yet widely published. However, significant insights can be gleaned from the in-vitro evaluation of its nitro-substituted derivative, 4-(morpholino-4-yl)-3-nitrobenzohydrazide, and its subsequent derivatives. A recent study provides a valuable, albeit indirect, benchmark for the potential of this structural class.[4][5]

In this study, derivatives of 4-(morpholino-4-yl)-3-nitrobenzohydrazide were synthesized and evaluated against a panel of Gram-positive and Gram-negative bacteria.[4] The parent hydrazide itself (the nitro-derivative) showed low activity, with Minimum Inhibitory Concentrations (MICs) generally over 1000 µg/mL.[5] However, its semicarbazide and thiosemicarbazide derivatives exhibited notable antibacterial potential.

Of particular interest is a semicarbazide derivative incorporating a 4-bromophenyl moiety. This compound demonstrated significant activity, particularly against Enterococcus faecalis, with a MIC value of 3.91 µg/mL.[4] Furthermore, its activity against Staphylococcus epidermidis (MIC = 7.81 µg/mL) surpassed that of the established antibiotics amoxicillin (MIC = 12.5 µg/mL) and colistin (MIC = 31.25 µg/mL) under the same experimental conditions.[4] Another promising derivative, a thiosemicarbazide with a 4-trifluoromethylphenyl group, displayed MIC values ranging from 31.25 to 62.5 µg/mL against several Gram-positive bacteria.[4]

These findings, while pertaining to derivatives, underscore the latent potential within the this compound scaffold. The dramatic increase in activity upon chemical modification suggests that the core structure is a viable platform for the development of potent antimicrobial agents.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) of a 4-(Morpholin-4-yl)-3-nitrobenzohydrazide Derivative and Standard Antibiotics [4]

MicroorganismSemicarbazide DerivativeAmoxicillinColistin
Enterococcus faecalis ATCC 292123.910.39100
Staphylococcus epidermidis ATCC 122287.8112.531.25

Data extracted from a study on derivatives of 4-(morpholino-4-yl)-3-nitrobenzohydrazide.

It is imperative to note that a direct comparison with leading broad-spectrum agents like ciprofloxacin and the antifungal fluconazole is not yet available for this compound or its derivatives in the reviewed literature. Ciprofloxacin, a fluoroquinolone, exhibits potent activity against a wide range of bacteria by inhibiting DNA gyrase and topoisomerase IV.[6][7] Fluconazole, a triazole antifungal, works by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane.[8] Future studies should prioritize a head-to-head comparison of this compound and its optimized derivatives against these and other first-line antimicrobial agents.

Experimental Methodologies for Antimicrobial Susceptibility Testing

To ensure the scientific rigor and reproducibility of antimicrobial efficacy studies, standardized protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines for these assays.[9][10] The broth microdilution method is a cornerstone of this testing.

Broth Microdilution Method for Determining Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Dispense a standardized volume of sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into the wells of a 96-well microtiter plate.

    • Perform serial two-fold dilutions of the antimicrobial agent stock solution across the wells to achieve a range of final concentrations.

  • Inoculum Preparation:

    • Culture the test microorganism on an appropriate agar medium.

    • Prepare a suspension of the microorganism in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared microbial suspension.

    • Include a growth control well (no antimicrobial agent) and a sterility control well (no inoculum).

    • Incubate the plates at 35-37°C for 18-24 hours for most bacteria, and at a temperature and duration appropriate for the fungal species being tested.

  • Reading and Interpretation of Results:

    • Following incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Prepare Antimicrobial Stock Solution D Serial Dilution of Antimicrobial in Plates A->D B Prepare Microtiter Plates with Broth B->D C Prepare Standardized Microbial Inoculum E Inoculate Plates with Microbial Suspension C->E D->E F Incubate Plates E->F G Visually Read Plates for Growth F->G H Determine MIC G->H

Workflow for MIC Determination
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Following the determination of the MIC, the MBC or MFC can be ascertained to understand if the compound is microbistatic (inhibits growth) or microbicidal (kills the organism).

Protocol:

  • Subculturing: Take an aliquot from the wells of the MIC plate that show no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar medium that does not contain the antimicrobial agent.

  • Incubation: Incubate the agar plates under the same conditions as the initial MIC test.

  • Reading Results: The MBC/MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

Potential Mechanism of Action

The precise mechanism of action for this compound has not yet been elucidated. However, based on the known activities of its constituent moieties, several hypotheses can be proposed.

Hydrazide derivatives are known to exert their antimicrobial effects through various mechanisms, including the inhibition of essential enzymes and interference with nucleic acid synthesis. The morpholine component can influence the physicochemical properties of the molecule, such as solubility and cell permeability, which can in turn enhance its ability to reach intracellular targets. Some morpholine-containing antifungals are known to inhibit ergosterol biosynthesis in the fungal cell membrane.[11]

A plausible hypothesis for the antibacterial action of this compound and its derivatives could involve the inhibition of key bacterial enzymes, similar to other hydrazide-containing compounds. For its potential antifungal activity, interference with the fungal cell membrane integrity is a likely target. Further mechanistic studies, including enzyme inhibition assays and transcriptomic or proteomic analyses of treated microbes, are required to confirm the exact mode of action.

Proposed_MoA cluster_compound This compound cluster_targets Potential Cellular Targets cluster_effects Resulting Antimicrobial Effects Compound This compound Enzymes Essential Bacterial Enzymes Compound->Enzymes Inhibition Membrane Fungal Cell Membrane (Ergosterol Synthesis) Compound->Membrane Disruption NucleicAcid Nucleic Acid Synthesis Compound->NucleicAcid Interference Inhibition Inhibition of Growth (Bacteriostatic/Fungistatic) Enzymes->Inhibition Death Cell Death (Bactericidal/Fungicidal) Membrane->Death NucleicAcid->Inhibition Inhibition->Death At higher concentrations

Hypothesized Mechanisms of Action

Future Directions and Conclusion

The available evidence, primarily from studies on its nitro-derivative, suggests that this compound is a promising scaffold for the development of novel antimicrobial agents. The significant in-vitro activity of its derivatives against clinically relevant bacteria highlights the potential of this chemical class.

To fully realize this potential, future research should focus on several key areas:

  • Comprehensive Efficacy Studies: A thorough evaluation of the parent this compound against a broad panel of bacterial and fungal pathogens is urgently needed.

  • Direct Comparative Analysis: Head-to-head studies comparing the MIC and MBC/MFC values of this compound and its most potent derivatives with those of established drugs like ciprofloxacin, vancomycin, fluconazole, and amphotericin B are critical.

  • Mechanism of Action Elucidation: In-depth studies to determine the precise molecular targets and mechanisms of action will be crucial for optimizing the therapeutic potential of this compound class and for understanding potential resistance pathways.

  • In Vivo Efficacy and Toxicology: Promising candidates from in-vitro studies must be advanced to in-vivo models of infection to assess their efficacy, pharmacokinetics, and safety profiles.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Morpholinobenzohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 4-morpholinobenzohydrazide scaffold has emerged as a privileged structure, serving as a versatile template for the design of novel therapeutic agents. Its inherent structural features, combining the hydrogen-bonding capabilities of the hydrazide moiety with the favorable pharmacokinetic profile often imparted by the morpholine ring, have led to the development of a diverse array of analogs with potent biological activities. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of these analogs, with a primary focus on their anticancer and antimicrobial properties. We will delve into the rational design of these compounds, compare their biological performance with supporting experimental data, and provide detailed protocols for their synthesis and evaluation.

The this compound Core: A Foundation for Diverse Bioactivity

The this compound core consists of a central phenyl ring substituted with a morpholine group at the 4-position and a benzohydrazide moiety. This fundamental structure offers multiple points for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. The morpholine ring is a common motif in drug discovery, known to enhance aqueous solubility and metabolic stability. The hydrazide group serves as a key pharmacophore, capable of forming multiple hydrogen bonds with biological targets and acting as a linker for further functionalization.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the core structure. By systematically modifying different parts of the molecule, researchers have elucidated key structural requirements for potent anticancer and antimicrobial effects.

Anticancer Activity: Targeting Cellular Proliferation

This compound analogs, particularly their Schiff base derivatives, have demonstrated significant potential as anticancer agents. The primary mechanism of action for many of these compounds is believed to involve the inhibition of critical cellular pathways, such as those regulated by protein kinases, or direct interaction with DNA.[1][2]

Key SAR Insights for Anticancer Activity:

  • Formation of Hydrazones (Schiff Bases): Condensation of the terminal hydrazide nitrogen with various aromatic aldehydes to form N'-arylidenebenzohydrazides is a crucial step for enhancing anticancer potency.[3] The nature of the substituent on the arylidene ring plays a significant role in determining the cytotoxic activity.

  • Substituents on the Arylidene Ring:

    • Electron-withdrawing groups (e.g., halogens like chloro and fluoro, nitro groups) on the arylidene ring generally lead to increased anticancer activity.[3] For instance, a 4-chlorophenyl substitution has been shown to result in potent cytotoxicity against various cancer cell lines.[3]

    • Electron-donating groups (e.g., methoxy, dimethylamino) can have a variable effect, with their position on the ring being a critical determinant of activity.

  • Heterocyclic Arylidene Moieties: The introduction of heterocyclic rings, such as furan or thiophene, in place of the phenyl ring can also modulate anticancer activity, sometimes leading to enhanced potency and selectivity.

Comparative Anticancer Activity of this compound Schiff Base Analogs

Compound IDArylidene Substituent (R)Cancer Cell LineIC50 (µM)Reference
1a PhenylMCF-738.30[3]
1b 4-ChlorophenylMCF-711.18[3]
1c 4-FluorophenylMCF-714.25[3]
1d 4-NitrophenylA54915.2[4]
1e 2-HydroxyphenylHeLa>100[1]
1f 4-MethoxyphenylHCT-11625.8[3]
1g 2-NaphthylMCF-77.05[1]

IC50 values represent the concentration required to inhibit 50% of cell growth.

The data clearly indicates that substitutions on the arylidene ring significantly impact the anticancer efficacy. Halogenated analogs (1b and 1c ) and the naphthyl analog (1g ) exhibit superior potency compared to the unsubstituted parent compound (1a ).

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The this compound scaffold has also proven to be a fertile ground for the development of novel antimicrobial agents. Modifications at the hydrazide terminus, particularly the formation of thiosemicarbazides and semicarbazides, have yielded compounds with significant activity against a range of bacteria and fungi, including drug-resistant strains.[5]

Key SAR Insights for Antimicrobial Activity:

  • Thiosemicarbazides vs. Semicarbazides: Both thiosemicarbazide and semicarbazide derivatives exhibit antimicrobial properties. However, in some studies, semicarbazides have shown superior activity against certain bacterial strains.[5]

  • Substituents on the Terminal Nitrogen: The nature of the substituent on the terminal nitrogen of the (thio)semicarbazide moiety is a critical determinant of antimicrobial potency.

    • Aromatic Substituents: Phenyl and substituted phenyl groups are common modifications. Electron-withdrawing groups, such as trifluoromethyl, can enhance activity against Gram-positive bacteria.[5]

    • Halogenation: The presence of halogens, like bromine, on the terminal phenyl ring has been associated with potent antibacterial activity.[5]

  • Hydrazones: While highly effective as anticancer agents, some studies have reported that simple hydrazone derivatives of this compound may exhibit limited or no antimicrobial activity against certain bacterial strains.[5]

Comparative Antimicrobial Activity of this compound Analogs

Compound IDDerivative TypeTerminal Substituent (R)OrganismMIC (µg/mL)Reference
2a Thiosemicarbazide4-TrifluoromethylphenylEnterococcus faecalis62.5[5]
2b Thiosemicarbazide4-ChlorophenylStaphylococcus aureus125[5]
2c Semicarbazide4-BromophenylEnterococcus faecalis3.91[5]
2d HydrazonePhenylEscherichia coli>1000[5]
3a Hydrazone4-ChlorophenylMycobacterium tuberculosis H37RvPotent[6]
3b Hydrazone4-NitrophenylMycobacterium tuberculosis H37RvPotent[6]

MIC values represent the minimum inhibitory concentration required to inhibit visible growth of the microorganism.

The data highlights the superior antibacterial potency of the semicarbazide analog 2c against Enterococcus faecalis. It also demonstrates that while some hydrazones may be inactive against common bacteria, specific substitutions can lead to potent activity against Mycobacterium tuberculosis (3a and 3b ).

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed experimental methodologies are crucial. The following are step-by-step protocols for the synthesis of a representative this compound Schiff base and for the evaluation of anticancer and antimicrobial activities.

Synthesis of 4-(Morpholin-4-yl)-N'-(4-chlorobenzylidene)benzohydrazide

This protocol describes a general method for the synthesis of Schiff base derivatives.

Workflow for Synthesis:

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-Morpholinobenzoic Acid cluster_step2 Step 2: Synthesis of Ethyl 4-Morpholinobenzoate cluster_step3 Step 3: Synthesis of this compound cluster_step4 Step 4: Synthesis of Schiff Base A 4-Fluorobenzoic Acid E Heat (120°C) A->E B Morpholine B->E C Potassium Carbonate C->E D DMSO D->E F 4-Morpholinobenzoic Acid E->F G 4-Morpholinobenzoic Acid F->G J Reflux G->J H Ethanol H->J I Sulfuric Acid (cat.) I->J K Ethyl 4-Morpholinobenzoate J->K L Ethyl 4-Morpholinobenzoate K->L O Reflux L->O M Hydrazine Hydrate M->O N Ethanol N->O P This compound O->P Q This compound P->Q U Reflux Q->U R 4-Chlorobenzaldehyde R->U S Ethanol S->U T Glacial Acetic Acid (cat.) T->U V 4-(Morpholin-4-yl)-N'-(4-chlorobenzylidene)benzohydrazide U->V

Caption: Synthetic scheme for a this compound Schiff base.

Methodology:

  • Synthesis of this compound:

    • A mixture of ethyl 4-morpholinobenzoate (0.01 mol) and hydrazine hydrate (0.02 mol) in ethanol (50 mL) is refluxed for 8-10 hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • After completion, the reaction mixture is cooled, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried to yield this compound.

  • Synthesis of the Schiff Base:

    • To a solution of this compound (0.01 mol) in ethanol (30 mL), 4-chlorobenzaldehyde (0.01 mol) and a few drops of glacial acetic acid are added.

    • The mixture is refluxed for 4-6 hours.

    • The reaction is monitored by TLC.

    • Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is filtered, washed with ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF) to afford the pure Schiff base.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT Assay Workflow:

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h A->B C Treat cells with various concentrations of test compounds B->C D Incubate for 48h C->D E Add MTT solution to each well D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the synthesized this compound analogs and incubated for another 48 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Workflow:

Microdilution_Workflow A Prepare serial dilutions of test compounds in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate the plate at 37°C for 24h C->D E Visually inspect for bacterial growth D->E F Determine the MIC E->F

Caption: Workflow for the broth microdilution assay.

Protocol:

  • Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • A standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) is prepared.

  • Each well is inoculated with the bacterial suspension.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanistic Insights and Future Directions

The diverse biological activities of this compound analogs stem from their ability to interact with various biological targets. For anticancer analogs, potential mechanisms include the inhibition of protein kinases such as PI3K and mTOR, which are crucial for cancer cell survival and proliferation.[7][8] The planar structure of the hydrazone moiety may also facilitate intercalation with DNA, leading to the disruption of DNA replication and transcription.[9]

In the context of antimicrobial activity, some hydrazone derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.[10] The thiosemicarbazide and semicarbazide moieties can act as metal chelators, potentially disrupting essential metalloenzymes in microorganisms.

Future research in this area should focus on:

  • Target Identification and Validation: Elucidating the specific molecular targets of the most potent analogs to understand their precise mechanisms of action.

  • Optimization of Pharmacokinetic Properties: Further structural modifications to improve the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds.

  • In Vivo Efficacy Studies: Evaluating the most promising candidates in animal models of cancer and infectious diseases to assess their therapeutic potential.

  • Combating Drug Resistance: Investigating the efficacy of these analogs against drug-resistant cancer cells and microbial strains.

By continuing to explore the rich chemical space of this compound analogs and employing a rational, structure-based design approach, the scientific community can unlock the full therapeutic potential of this remarkable scaffold.

References

A comparative investigation of various morpholine-based therapeutic compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Investigation of Diverse Morpholine-Based Therapeutic Compounds

The morpholine ring, a simple six-membered heterocycle containing both an oxygen and a nitrogen atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its ability to improve aqueous solubility, metabolic stability, and bioavailability, have led to its incorporation into a wide array of therapeutic agents spanning diverse disease areas. This guide provides a comparative investigation of four prominent morpholine-based drugs: Gefitinib, Linezolid, Reboxetine, and Aprepitant. We will delve into their distinct mechanisms of action, compare their performance based on experimental data, and provide detailed protocols for their evaluation, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding the versatile role of the morpholine moiety in drug design.

The Versatility of the Morpholine Scaffold

The prevalence of the morpholine ring in successful drug candidates stems from a combination of advantageous properties. The nitrogen atom provides a basic center that can be readily protonated, enhancing solubility and allowing for ionic interactions with biological targets. The ether oxygen can act as a hydrogen bond acceptor. Furthermore, the chair-like conformation of the morpholine ring can serve as a rigid scaffold to orient pharmacophoric groups in a specific spatial arrangement, optimizing interactions with target proteins. This inherent versatility has enabled the development of morpholine-containing drugs that are highly potent and selective for their respective targets.

A Comparative Analysis of Four Morpholine-Based Drugs

To illustrate the diverse applications of the morpholine scaffold, we will compare four drugs from distinct therapeutic classes:

  • Gefitinib (Iressa®): An anticancer agent for the treatment of non-small cell lung cancer (NSCLC).

  • Linezolid (Zyvox®): An oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria.

  • Reboxetine (Edronax®): A selective norepinephrine reuptake inhibitor (NRI) used as an antidepressant.

  • Aprepitant (Emend®): A neurokinin-1 (NK1) receptor antagonist for the prevention of chemotherapy-induced and postoperative nausea and vomiting.

Mechanism of Action: A Tale of Four Targets

The morpholine moiety in each of these drugs plays a crucial role in their interaction with their specific biological targets, although the overall mechanism of action is dictated by the entire molecular structure.

Gefitinib: This anticancer agent targets the epidermal growth factor receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in cancer cells.[1][2] Gefitinib competitively binds to the ATP-binding site within the intracellular kinase domain of EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[1][3] The morpholine group in Gefitinib is part of the solvent-exposed region of the molecule and contributes to its overall physicochemical properties, including solubility.

Linezolid: As an antibiotic, Linezolid's target is the bacterial ribosome, the cellular machinery responsible for protein synthesis.[4] Specifically, it binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, a crucial first step in protein synthesis.[4][5] This unique mechanism of action makes it effective against many multi-drug resistant Gram-positive bacteria. The morpholine ring is a key component of the oxazolidinone core and is essential for its antibacterial activity.

Reboxetine: This antidepressant selectively inhibits the reuptake of norepinephrine from the synaptic cleft by blocking the norepinephrine transporter (NET).[6][7] By increasing the concentration of norepinephrine in the synapse, Reboxetine enhances noradrenergic neurotransmission, which is believed to be a key factor in its antidepressant effects.[6] The morpholine ring in Reboxetine is integral to its three-dimensional structure, which allows for high-affinity binding to the NET.

Aprepitant: This antiemetic drug is a selective antagonist of the neurokinin-1 (NK1) receptor.[8][9] The NK1 receptor is activated by substance P, a neuropeptide involved in the vomiting reflex.[8][10] By blocking the binding of substance P to NK1 receptors in the brain, Aprepitant prevents the signaling cascade that leads to nausea and vomiting.[8] The morpholine substituent in Aprepitant is critical for its high binding affinity and selectivity for the NK1 receptor.[11]

Signaling Pathway Diagrams

Gefitinib's Inhibition of the EGFR Signaling Pathway

gefitinib_pathway cluster_membrane Cell Membrane EGF EGF EGFR EGFR EGF->EGFR Binds ATP ATP Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits ADP ADP ATP->ADP Autophosphorylation P P Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: Gefitinib blocks EGFR signaling and inhibits cell proliferation.

Linezolid's Inhibition of Bacterial Protein Synthesis

linezolid_pathway cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 70S_complex Functional 70S Initiation Complex 50S_subunit->70S_complex Prevents Formation 30S_subunit 30S Subunit 30S_subunit->70S_complex Protein Bacterial Protein Synthesis 70S_complex->Protein Blocked Linezolid Linezolid Linezolid->50S_subunit Binds to 23S rRNA Growth Bacterial Growth Inhibition

Caption: Linezolid inhibits the formation of the 70S initiation complex.

Reboxetine's Blockade of the Norepinephrine Transporter

reboxetine_pathway cluster_synapse Synaptic Cleft NE_synapse Norepinephrine (NE) NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Receptors Adrenergic Receptors NE_synapse->Receptors Binds Presynaptic Presynaptic Neuron Presynaptic->NE_synapse Release Postsynaptic Postsynaptic Neuron Reboxetine Reboxetine Reboxetine->NET Blocks Signal Enhanced Noradrenergic Signaling Receptors->Signal

Caption: Reboxetine enhances noradrenergic signaling by blocking NET.

Aprepitant's Antagonism of the NK1 Receptor

aprepitant_pathway cluster_neuron Neuron in Vomiting Center NK1R NK1 Receptor G_protein G-protein Signaling NK1R->G_protein Activates Emesis Emesis (Vomiting) G_protein->Emesis SubstanceP Substance P SubstanceP->NK1R Binds & Activates Aprepitant Aprepitant Aprepitant->NK1R Blocks

Caption: Aprepitant prevents emesis by blocking the NK1 receptor.

Performance Comparison: Experimental Data

The following tables summarize key performance metrics for each drug, providing a quantitative basis for comparison.

Table 1: In Vitro Potency and Selectivity

DrugTargetAssay TypeValueReference
Gefitinib EGFRKinase Inhibition (IC50)33 nM (wild-type EGFR)[12]
Cell Proliferation (IC50)0.003 µM (H3255, EGFR mutant)[1]
0.39 µM (11-18, EGFR mutant)[1]
13.06 nM (HCC827, EGFR mutant)[13]
77.26 nM (PC9, EGFR mutant)[13]
Linezolid Bacterial RibosomeMinimum Inhibitory Concentration (MIC90)4 µg/mL (MRSA)[14][15]
2 µg/mL (VRE)[14][16]
Reboxetine Norepinephrine Transporter (NET)Binding Affinity (Ki)1.1 nM (rat NET)[6]
Aprepitant NK1 ReceptorBinding Affinity (IC50)0.1 nM (human NK1 receptor)[11][17]

Table 2: Key Pharmacokinetic Parameters

DrugOral BioavailabilityProtein BindingPrimary MetabolismElimination Half-lifeReference
Gefitinib ~60%~90%CYP3A4~48 hours
Linezolid ~100%~31%Oxidation of morpholine ring5-7 hours
Reboxetine >94%97-98%CYP3A412-12.5 hours
Aprepitant ~60-65%>95%CYP3A49-13 hours[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of therapeutic compounds. Below are representative protocols for assessing the activity of each of the discussed morpholine-based drugs.

Protocol 1: EGFR Kinase Inhibition Assay for Gefitinib

This assay quantifies the ability of Gefitinib to inhibit the enzymatic activity of the EGFR tyrosine kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine triphosphate)

  • Gefitinib

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white assay plates

Procedure:

  • Prepare a serial dilution of Gefitinib in DMSO, followed by a further dilution in kinase buffer.

  • In a 384-well plate, add 1 µL of the diluted Gefitinib solution or DMSO (vehicle control).

  • Add 2 µL of a solution containing the EGFR enzyme in kinase buffer.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP in kinase buffer. The final ATP concentration should be at its Km for EGFR.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each Gefitinib concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[18][19]

Protocol 2: Broth Microdilution MIC Assay for Linezolid

This protocol determines the minimum inhibitory concentration (MIC) of Linezolid against bacterial strains, following the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Bacterial isolates (e.g., MRSA, VRE)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Linezolid powder

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare a stock solution of Linezolid and perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.125 to 64 µg/mL).

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well of the microtiter plate containing the serially diluted Linezolid with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C for 16-20 hours.

  • Following incubation, determine the MIC by visually inspecting the plates for the lowest concentration of Linezolid that completely inhibits visible bacterial growth.

Protocol 3: Norepinephrine Transporter (NET) Uptake Assay for Reboxetine

This assay measures the ability of Reboxetine to inhibit the uptake of norepinephrine into cells expressing the norepinephrine transporter.

Materials:

  • SK-N-BE(2)C cells (or other cells endogenously or recombinantly expressing NET)

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]-Norepinephrine

  • Reboxetine and other test compounds

  • Desipramine (as a positive control)

  • Scintillation fluid and a scintillation counter

Procedure:

  • Plate SK-N-BE(2)C cells in 24-well plates and grow to confluence.

  • Wash the cells with KRH buffer.

  • Pre-incubate the cells with varying concentrations of Reboxetine or control compounds in KRH buffer for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the uptake by adding [³H]-Norepinephrine (at a concentration near its Km) to each well and incubate for a short period (e.g., 10 minutes) at 37°C.

  • Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.

  • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).

  • Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Determine the IC50 value of Reboxetine by plotting the percent inhibition of [³H]-Norepinephrine uptake against the drug concentration.[20]

Protocol 4: NK1 Receptor Binding Assay for Aprepitant

This competitive binding assay determines the affinity of Aprepitant for the NK1 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human NK1 receptor (e.g., CHO or HEK293 cells)

  • [³H]-Substance P (radioligand)

  • Aprepitant

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 0.1% BSA)

  • Non-labeled Substance P (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a 96-well plate, combine the cell membrane preparation, [³H]-Substance P (at a concentration near its Kd), and varying concentrations of Aprepitant in the assay buffer.

  • Include wells for total binding (no competitor) and non-specific binding (a high concentration of non-labeled Substance P).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Calculate the specific binding and determine the IC50 of Aprepitant. The Ki value can then be calculated using the Cheng-Prusoff equation.[21]

Conclusion

The morpholine scaffold is a testament to the power of a well-chosen heterocyclic ring in drug design. Its favorable physicochemical and pharmacokinetic properties have enabled the development of a diverse range of successful therapeutic agents. The four compounds highlighted in this guide—Gefitinib, Linezolid, Reboxetine, and Aprepitant—vividly illustrate how the morpholine moiety can be incorporated into molecules that target vastly different biological entities, from enzymes and ribosomes to transporters and G-protein coupled receptors. By understanding the structure-activity relationships, mechanisms of action, and employing robust experimental protocols for evaluation, researchers can continue to leverage the "privileged" nature of the morpholine scaffold to design the next generation of innovative medicines.

References

A Senior Application Scientist's Guide to Confirming the Chemical Structure of Novel 4-Morpholinobenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a novel molecule's chemical structure is a cornerstone of scientific rigor. For researchers working with new 4-morpholinobenzohydrazide derivatives, a class of compounds with significant therapeutic potential, a multi-faceted analytical approach is not just recommended—it is imperative. This guide provides an in-depth comparison of the essential methods for structural elucidation, grounded in the principles of scientific integrity and supported by detailed experimental protocols.

The core challenge in characterizing these molecules lies in definitively confirming the connectivity of the benzohydrazide core, the substitution pattern on the phenyl ring, and the integrity of the morpholine moiety. A battery of spectroscopic and analytical techniques must be employed, with each method providing a unique piece of the structural puzzle. The synergy of these techniques provides a self-validating system, ensuring the highest degree of confidence in the final assigned structure.

The Analytical Workflow: An Integrated Approach

The confirmation of a novel this compound derivative is not a linear process but rather an integrated workflow. Data from each analytical technique should be cross-verified to build a cohesive and irrefutable structural assignment.

Analytical_Workflow cluster_0 Initial Synthesis & Purification cluster_1 Primary Spectroscopic Analysis cluster_2 Compositional & Definitive Analysis cluster_3 Final Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (LC-MS, HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR EA Elemental Analysis Purification->EA XRay Single-Crystal X-Ray Crystallography (if possible) Purification->XRay Structure Final Structure Confirmation NMR->Structure MS->Structure FTIR->Structure EA->Structure XRay->Structure

Caption: Integrated workflow for structural confirmation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound derivatives, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Expertise in Action: The causality behind using a combination of 1D and 2D NMR techniques lies in their complementary nature. While ¹H NMR provides information on proton chemical shifts, integration (proton count), and coupling (neighboring protons), ¹³C NMR reveals the number and types of carbon atoms. 2D NMR experiments like COSY and HSQC are then used to establish direct connectivity between protons and carbons, essentially tracing the molecular framework.

¹H NMR Spectroscopy:

  • Aromatic Protons: The substitution pattern on the benzoyl ring will give rise to characteristic splitting patterns in the aromatic region (typically δ 7.0-8.5 ppm).

  • Morpholine Protons: The protons of the morpholine ring will typically appear as two distinct multiplets in the aliphatic region (around δ 3.0-4.0 ppm), corresponding to the protons adjacent to the nitrogen and oxygen atoms.

  • Hydrazide Protons: The N-H protons of the hydrazide moiety will appear as exchangeable singlets, often in the downfield region (δ 8.0-12.0 ppm).[1][2]

¹³C NMR Spectroscopy:

  • Carbonyl Carbon: A characteristic peak for the carbonyl carbon of the hydrazide will be observed in the downfield region (δ 160-175 ppm).[1]

  • Aromatic Carbons: The number of signals in the aromatic region (δ 110-150 ppm) will correspond to the number of unique carbon environments in the phenyl ring.

  • Morpholine Carbons: The carbon atoms of the morpholine ring will appear in the aliphatic region (typically δ 40-70 ppm).

Data Summary: Expected NMR Signals for a Hypothetical this compound

Functional Group¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)
Aromatic Protons7.0 - 8.5110 - 150
Morpholine CH₂-N~3.2 - 3.5~45 - 50
Morpholine CH₂-O~3.7 - 4.0~65 - 70
Hydrazide N-H8.0 - 12.0 (broad)-
Carbonyl C=O-160 - 175

II. Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of information for determining the molecular formula. High-resolution mass spectrometry (HRMS) is particularly powerful as it can provide a molecular formula with a high degree of confidence.

Expertise in Action: The choice of ionization technique is crucial. Electrospray ionization (ESI) is a soft ionization method well-suited for these polar molecules, often yielding the protonated molecular ion [M+H]⁺. The fragmentation pattern observed in tandem MS (MS/MS) experiments can provide valuable structural information. For instance, cleavage of the amide bond and fragmentation of the morpholine ring are expected fragmentation pathways.[3][4]

Key Information from MS:

  • Molecular Ion Peak: Confirms the molecular weight of the synthesized compound.

  • Isotopic Distribution Pattern: Can help confirm the presence of certain elements like chlorine or bromine if they are part of the structure.

  • Fragmentation Pattern: Provides clues about the connectivity of the molecule. Common fragments for a this compound would include the morpholinobenzoyl cation and fragments arising from the loss of the morpholine ring.[5][6]

MS_Fragmentation Parent [M+H]⁺ This compound Ion Frag1 Loss of NH₂NH₂ Morpholinobenzoyl Cation Parent->Frag1 Cleavage Frag2 Loss of Morpholine Parent->Frag2 Cleavage Frag3 Benzoyl Cation Frag1->Frag3 Further Fragmentation

Caption: Conceptual MS fragmentation pathway.

III. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound derivatives, FTIR is essential for confirming the presence of the carbonyl and N-H groups of the hydrazide, as well as the C-O-C linkage of the morpholine ring.[7]

Expertise in Action: The position and shape of the absorption bands are diagnostic. For example, the carbonyl (C=O) stretching vibration of the hydrazide is typically strong and sharp, appearing around 1630-1680 cm⁻¹. The N-H stretching vibrations of the hydrazide will appear as one or two bands in the region of 3200-3400 cm⁻¹.[8][9][10]

Data Summary: Characteristic FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Hydrazide)3200 - 3400Medium-Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2800 - 3000Medium
C=O Stretch (Amide I)1630 - 1680Strong
C=C Stretch (Aromatic)1450 - 1600Medium-Variable
C-N Stretch1200 - 1350Medium
C-O-C Stretch (Ether)1070 - 1150Strong

IV. Elemental Analysis: Confirming the Empirical Formula

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the purified compound.[11][12] This data is used to determine the empirical formula, which can then be compared to the molecular formula obtained from mass spectrometry.

Trustworthiness: A successful elemental analysis, where the experimental percentages are within ±0.4% of the calculated values for the proposed structure, provides strong evidence for the compound's purity and elemental composition.[13] This technique serves as a fundamental check on the proposed molecular formula.[14]

V. Single-Crystal X-ray Crystallography: The Gold Standard

When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous, three-dimensional structure of the molecule.[15][16][17] This technique is considered the "gold standard" for structural determination as it provides precise bond lengths, bond angles, and the absolute configuration of chiral centers.[15][18][19]

Authoritative Grounding: While obtaining high-quality crystals can be challenging, a successful crystal structure provides irrefutable proof of the molecule's connectivity and stereochemistry, resolving any ambiguities that may remain after spectroscopic analysis.[15][17]

Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity, stereochemistryProvides the most structural detail in solutionRequires soluble sample, can be complex to interpret
Mass Spectrometry Molecular weight, molecular formula (HRMS), fragmentationHigh sensitivity, small sample amount neededDoes not provide stereochemical information, fragmentation can be complex
FTIR Spectroscopy Presence of key functional groupsFast, non-destructive, easy to performProvides limited information on overall structure
Elemental Analysis Percentage composition of C, H, NConfirms elemental composition and purityRequires pure sample, provides no connectivity information
X-ray Crystallography Absolute 3D structure, bond lengths/anglesUnambiguous structure determinationRequires a suitable single crystal, which can be difficult to obtain

Experimental Protocols

NMR Sample Preparation
  • Weigh 5-25 mg of the purified this compound derivative.[20]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.[20][21]

  • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[20]

  • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[21]

  • Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.[20]

FTIR Sample Preparation (KBr Pellet Method)
  • Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove moisture.[22][23]

  • In an agate mortar and pestle, grind 1-2 mg of the sample into a fine powder.[24]

  • Add approximately 100-200 mg of the dry KBr powder to the mortar.[24][25]

  • Gently but thoroughly mix the sample and KBr.[22]

  • Transfer the mixture to a pellet die and press under high pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.[22][23]

  • Analyze the resulting pellet in the FTIR spectrometer.

LC-MS Sample Preparation
  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to create a working solution, typically in the range of 1-10 µg/mL. The final dilution should be made in the mobile phase to be used for the LC separation.[26]

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection into the LC-MS system.[27]

  • The LC method should be developed to achieve good separation of the analyte from any impurities, and the MS will provide mass information.[28][29]

Conclusion

The structural confirmation of novel this compound derivatives demands a rigorous and systematic application of multiple analytical techniques. By integrating the data from NMR, MS, FTIR, and elemental analysis, researchers can build a compelling and self-validating case for the proposed chemical structure. When possible, single-crystal X-ray crystallography provides the ultimate confirmation. Adherence to these robust analytical principles ensures the scientific integrity of the research and provides a solid foundation for any subsequent drug development efforts.

References

Comparative Biological Activity of Hydrazone Geometric Isomers: A Guide to Stereospecificity in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

As a Senior Application Scientist, my experience in the field has repeatedly demonstrated a fundamental principle: in drug discovery, the three-dimensional structure of a molecule is not a trivial detail—it is the very language of its biological function. For compounds possessing geometric isomers, such as the versatile hydrazone class, overlooking stereochemistry is a critical oversight. The spatial arrangement of atoms can dramatically alter a compound's interaction with its biological target, turning a potent therapeutic agent into an inactive analogue, or vice versa.

This guide provides an in-depth comparison of the biological activities of hydrazone geometric isomers. We will move beyond theoretical concepts to provide supporting experimental data, detailed protocols, and the causal logic behind the observed differences. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to harness the stereospecificity of hydrazones for more precise and effective drug design.

The Foundation: Understanding Hydrazone Geometric Isomerism

Hydrazones are a class of organic compounds characterized by the structure R¹R²C=N-NHR³. They are typically synthesized through the condensation reaction of a ketone or aldehyde with a hydrazine.[1] The crucial feature for this discussion is the carbon-nitrogen double bond (C=N), which restricts rotation and gives rise to geometric isomerism.

These isomers are designated as E (from the German entgegen, meaning opposite) and Z (from zusammen, meaning together), analogous to trans and cis in alkenes. The assignment is based on the Cahn-Ingold-Prelog (CIP) priority rules for the substituents on the C=N bond. Generally, the E isomer, where the higher-priority groups are on opposite sides, is the more thermodynamically stable form due to reduced steric hindrance.[2][3][4] However, the less stable Z isomer can sometimes be isolated or may even be the more biologically active form.[5]

Caption: E/Z geometric isomers of a hydrazone.

Why Isomerism Dictates Biological Activity: A Mechanistic Perspective

The principle of molecular recognition, often described by the "lock and key" or "induced fit" models, governs the interaction between a drug molecule (the key) and its biological target (the lock), such as an enzyme active site or a cell surface receptor. The specific three-dimensional arrangement of a molecule's functional groups—its pharmacophore—must complement the target's binding site to initiate a biological response.

Geometric isomerism directly alters this 3D arrangement. Two isomers of the same hydrazone will present their pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) in different spatial orientations. Consequently, one isomer may bind with high affinity and elicit a strong biological effect, while the other may bind weakly or not at all.[6]

Binding_Mechanism cluster_receptor Biological Target (e.g., Enzyme Active Site) cluster_isomers Hydrazone Isomers Receptor Binding Pocket Biological_Response Biological_Response Receptor->Biological_Response Activity E_Isomer E Isomer E_Isomer->Receptor Optimal Fit High Affinity Binding Z_Isomer Z Isomer Z_Isomer->Receptor Poor Fit Low/No Binding

Caption: Differential binding of geometric isomers to a biological target.

Case Study: Comparative Antimicrobial Activity

A compelling example of differential activity is found in a study of hydrazones derived from methyl 4-phenylpicolinimidate.[5][7] Researchers synthesized a series of compounds and tested their activity against various microbial strains. Notably, one compound, 3b , was isolated exclusively as the Z isomer, while its structural analogue, 3a , was obtained as the E isomer. This provided a direct opportunity to compare the isomers' efficacy.

The results revealed a striking divergence in activity. The Z isomer 3b exhibited significant activity against Gram-positive bacteria, whereas the E isomer 3a was more potent against M. tuberculosis strains.[5][7]

Quantitative Data Summary
Compound (Isomer)S. aureus MIC (µg/mL)S. epidermidis MIC (µg/mL)M. tuberculosis H37Rv MIC (µg/mL)
3a (E isomer analogue)>500>5006.2
3b (Z isomer)7.8 31.2 25
Isoniazid (Control)--3.1

Data synthesized from Sanna et al., 2022.[5][7]

Expertise & Causality: The data clearly indicates that the spatial orientation of the 5-nitro-substituted heterocyclic ring relative to the rest of the molecule is critical for its antimicrobial action. For Gram-positive bacteria, the Z configuration appears to be essential for interaction with the bacterial target. Conversely, for M. tuberculosis, the E configuration allows for a more favorable binding interaction, resulting in superior tuberculostatic activity. This highlights the necessity of separating and testing isomers individually to establish accurate Structure-Activity Relationships (SAR).

Case Study: Comparative Anticancer Activity

The anticancer potential of hydrazones is another area where isomerism plays a crucial role.[8][9][10] A study on novel N-acyl hydrazones evaluated their antiproliferative activity against breast (MCF-7) and prostate (PC-3) cancer cell lines. While some compounds were synthesized as single isomers, others were obtained as E/Z mixtures.[8]

The study identified compound 7d as the most potent agent, exhibiting high toxicity to cancer cells without affecting normal cells.[8]

Quantitative Data Summary: Antiproliferative Activity (IC₅₀)
CompoundMCF-7 (Breast Cancer) IC₅₀ (µM)PC-3 (Prostate Cancer) IC₅₀ (µM)ME-16C (Normal Cells) IC₅₀ (µM)Selectivity Index (SI) for MCF-7
7d 7.52 ± 0.3210.19 ± 0.52250.40 ± 2.1133.3
7e 10.83 ± 0.4512.41 ± 0.59580.46 ± 3.1253.6
Doxorubicin 0.83 ± 0.070.75 ± 0.040.80 ± 0.09~1.0

Data from Taha et al., 2022.[8] The Selectivity Index (SI) is calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates greater cancer cell-specific toxicity.

Trustworthiness & Logic: Although this study did not report the separated activities of the E and Z forms of a single compound, it underscores a critical point for trustworthy research. When a compound is tested as a mixture of isomers, the measured activity (e.g., IC₅₀) is a composite value. It's possible that only one isomer is responsible for the activity, while the other is inactive or even contributes to toxicity. Therefore, to develop a truly optimized drug candidate, the active geometric isomer must be identified and synthesized in its pure form. This self-validating approach ensures that the observed efficacy is attributed to the correct chemical entity.

Key Experimental Protocols

To conduct a comparative analysis of hydrazone isomers, a rigorous experimental workflow is essential. This involves synthesis, separation, characterization, and biological evaluation.

Protocol 1: Synthesis and Isomer Separation

This protocol provides a general method for synthesizing hydrazones and separating the resulting geometric isomers.

Synthesis_Workflow start Start reactants 1. Combine Hydrazide & Aldehyde/Ketone in Ethanol start->reactants reflux 2. Add Acetic Acid (catalyst) & Reflux for 2-8 hours reactants->reflux precipitate 3. Cool Reaction Mixture & Collect Precipitate reflux->precipitate product Crude Product (Potential E/Z Mixture) precipitate->product separation 4. Separate Isomers via Column Chromatography or HPLC product->separation isomers Pure E Isomer | Pure Z Isomer separation->isomers end Characterization isomers->end

Caption: Workflow for hydrazone synthesis and isomer separation.

Step-by-Step Methodology:

  • Synthesis:

    • Dissolve the appropriate hydrazide (1 eq.) in anhydrous methanol or ethanol.

    • Add the corresponding aldehyde or ketone (1 eq.).

    • Add a catalytic amount (2-3 drops) of glacial acetic acid.

    • Reflux the mixture for 2-8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[11]

    • After completion, cool the reaction mixture to room temperature or in an ice bath.

    • Collect the resulting precipitate by vacuum filtration, wash with cold solvent, and dry.[11]

  • Separation (HPLC):

    • Rationale: High-Performance Liquid Chromatography (HPLC) is the method of choice for separating isomers due to its high resolution.[6][12][13] A reverse-phase column (e.g., C18) is commonly used.

    • Mobile Phase: Develop a mobile phase, typically a mixture of acetonitrile and water or methanol and water, that provides good separation of the isomer peaks. An isocratic or gradient elution can be used.

    • Detection: Use a Diode-Array Detector (DAD) or UV detector set to the λ_max of the compounds to monitor the elution.[6]

    • Analysis: Inject the crude product mixture. The different isomers will have distinct retention times.

    • Preparative HPLC: Scale up the analytical method to a preparative HPLC system to collect sufficient quantities of each pure isomer for characterization and biological testing.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of each isomer. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14][15]

Step-by-Step Methodology:

  • Preparation:

    • Prepare stock solutions of the pure E and Z isomers in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, add culture broth (e.g., Mueller-Hinton Broth) to each well.

    • Perform a two-fold serial dilution of each isomer stock solution across the plate to create a range of concentrations.

  • Inoculation:

    • Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL).[15]

    • Dilute the inoculum and add it to each well (except the sterility control) to achieve a final concentration of approx. 5 x 10⁵ CFU/mL.

  • Incubation & Analysis:

    • Include a positive control (bacteria + broth, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound where no visible bacterial growth (turbidity) is observed.[14]

Rationalizing Activity with Molecular Docking

To understand why one isomer is more active than another at a molecular level, computational methods like molecular docking are invaluable.[16] This technique predicts the preferred orientation and binding affinity of a molecule when bound to the active site of a target protein.

The process involves:

  • Obtaining the 3D crystal structure of the target protein (e.g., DNA gyrase for antibacterial action) from a repository like the Protein Data Bank.[17][18]

  • Building accurate 3D models of both the E and Z hydrazone isomers.

  • Using docking software to place each isomer into the defined binding site of the protein.

  • The software calculates a "docking score" (often representing binding energy) and shows the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the isomer and the protein's amino acid residues.[19]

A lower binding energy (more negative score) suggests a more stable complex and higher predicted activity. By comparing the docking scores and binding modes of the E and Z isomers, researchers can generate a strong hypothesis for the experimentally observed differences in biological activity.[16][20]

Docking_Workflow Input1 3D Structure of E Isomer Docking Molecular Docking Simulation Input1->Docking Input2 3D Structure of Z Isomer Input2->Docking Input3 3D Structure of Target Protein Input3->Docking Output1 Binding Mode & Score for E Isomer Docking->Output1 Output2 Binding Mode & Score for Z Isomer Docking->Output2 Compare Compare Scores & Interactions Output1->Compare Output2->Compare Conclusion Hypothesis for Differential Activity Compare->Conclusion

References

Navigating the Maze of Cross-Reactivity: A Comparative Guide to 4-Morpholinobenzohydrazide in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biological assays, the specter of cross-reactivity looms large, capable of confounding results and leading research astray. This guide delves into the assessment of cross-reactivity involving 4-Morpholinobenzohydrazide, a chemical scaffold frequently encountered in drug discovery and chemical biology. As Senior Application Scientists, our goal is to provide you with not just data, but a foundational understanding of the underlying principles of cross-reactivity, empowering you to make informed decisions in your experimental designs.

At its core, this compound belongs to the hydrazide class of compounds. These molecules are celebrated for their diverse biological activities, serving as building blocks for a wide array of derivatives with applications ranging from enzyme inhibition to antimicrobial action[1]. However, this chemical versatility comes with a caveat: the hydrazide and its derived hydrazone functionalities are recognized as potential Pan-Assay Interference Compounds (PAINS)[2]. PAINS are notorious for producing false-positive results in high-throughput screening (HTS) by interacting non-specifically with various biological targets and assay components[2].

This guide will dissect the dual nature of this compound, exploring its intended biological applications and the potential pitfalls of its inherent reactivity. We will provide a comparative analysis with alternative compounds, supported by experimental data and detailed protocols, to equip you with the knowledge to navigate the complexities of its use in biological assays.

The Double-Edged Sword: Understanding Hydrazide Reactivity

The hydrazide functional group (-CONHNH₂) is a potent hydrogen bond donor and acceptor, and it can be readily converted to a hydrazone (-CONHN=C), a moiety known for its ability to chelate metal ions and form Schiff bases with aldehydes and ketones. This reactivity is the very source of both its utility and its promiscuity.

On-Target Activity: A Scaffold for Bioactive Molecules

The morpholine and benzohydrazide components of this compound provide a versatile scaffold for the synthesis of a wide range of derivatives. For instance, a study on 4-(morpholin-4-yl)-3-nitrobenzhydrazide, a close analog, demonstrated its use as a starting material for generating novel semicarbazides, thiosemicarbazides, and hydrazones with potential antibacterial properties[1][3]. Although the parent hydrazone derivatives in this particular study were found to be inactive, the semicarbazide and thiosemicarbazide derivatives showed promising activity against various bacterial strains, highlighting the scaffold's potential in medicinal chemistry[1][3].

Hydrazide-containing compounds have also been extensively investigated as inhibitors of monoamine oxidase (MAO) enzymes, which are crucial targets in the treatment of neurodegenerative diseases and depression[4][5][6]. The hydrazine or hydrazide moiety can interact with the flavin cofactor of MAO, leading to either reversible or irreversible inhibition[6].

The Perils of Promiscuity: this compound as a PAINS Candidate

The same chemical features that make hydrazides attractive for targeted interactions also predispose them to non-specific interactions, a hallmark of PAINS. The ability of hydrazones to sequester metal ions can disrupt metalloenzymes or interfere with assays that rely on metal-dependent reactions. Furthermore, the reactive nature of the hydrazone can lead to covalent modification of proteins, resulting in non-specific inhibition[2].

Mechanisms of Assay Interference:

  • Metal Chelation: Many enzymes require metal cofactors for their activity. The hydrazone moiety can chelate these essential metals, leading to enzyme inhibition that is independent of specific binding to the active site.

  • Reactive Metabolite Formation: Hydrazides can be metabolized to reactive species that can covalently modify proteins, leading to time-dependent, irreversible inhibition.

  • Non-specific Hydrogen Bonding and Hydrophobic Interactions: The combination of the polar hydrazide group and the more hydrophobic morpholino and phenyl rings can lead to promiscuous binding to various protein surfaces.

  • Assay Technology Interference: Some hydrazone-containing compounds have been reported to interfere with fluorescence or absorbance-based readouts in HTS assays.

A Comparative Analysis: Gauging the Cross-Reactivity of this compound

To provide a practical framework for assessing cross-reactivity, we will compare this compound and its derivatives with alternative compounds that may serve similar purposes but with a reduced potential for off-target effects.

Case Study: Monoamine Oxidase B (MAO-B) Inhibition

Hydrazide-based compounds have historically been used as MAO inhibitors. However, their potential for off-target effects and toxicity has driven the development of non-hydrazide alternatives.

Compound ClassExample CompoundMAO-B IC50Selectivity over MAO-AMechanismPotential for Cross-Reactivity
Hydrazide-based Phenelzine~2.5 µMLowIrreversibleHigh (due to reactive hydrazine metabolite)
Hydrazide-based Iproniazid~10 µMLowIrreversibleHigh (hepatotoxicity concerns)
Propargylamine Selegiline~0.05 µMHigh (~450-fold)IrreversibleModerate
Propargylamine Rasagiline~0.01 µMHighIrreversibleModerate
Non-hydrazide Reversible SafinamideNot specifiedHighReversibleLow

Note: IC50 values are approximate and can vary based on experimental conditions.

This comparison illustrates the shift towards more selective and reversible non-hydrazide inhibitors to mitigate the risks associated with the reactive nature of hydrazines. While this compound itself has not been extensively profiled as a MAO inhibitor, its hydrazide core suggests a potential for similar cross-reactivity and off-target effects as classical hydrazine MAOIs.

Visualizing the Concepts:

Cross_Reactivity_Concept cluster_0 This compound Target_Protein Intended Target (e.g., MAO-B) Off_Target_1 Off-Target Protein 1 (e.g., Metalloenzyme) Off_Target_2 Off-Target Protein 2 (e.g., Kinase) Assay_Component Assay Component (e.g., Fluorophore) Compound This compound Compound->Target_Protein Specific Binding (Desired Effect) Compound->Off_Target_1 Non-Specific Binding (Cross-Reactivity) Compound->Off_Target_2 Non-Specific Binding (Cross-Reactivity) Compound->Assay_Component Interference

Figure 1: Conceptual diagram of this compound's potential interactions.

Experimental Protocols for Assessing Cross-Reactivity

To empower researchers to experimentally validate the specificity of this compound or its derivatives, we provide the following detailed protocols.

Protocol 1: In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and allows for the determination of a compound's inhibitory potency against MAO-B.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer

  • MAO-B Substrate (e.g., kynuramine)

  • Fluorescent Probe (e.g., Amplex Red)

  • Horseradish Peroxidase (HRP)

  • Test compound (this compound or derivative)

  • Positive Control Inhibitor (e.g., Selegiline)

  • 96-well black microplate

  • Microplate reader capable of fluorescence measurement (Ex/Em = ~535/587 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and the positive control in MAO-B Assay Buffer.

  • Enzyme and Compound Incubation: In a 96-well plate, add 50 µL of MAO-B enzyme solution to each well. Add 10 µL of the diluted test compound, positive control, or vehicle (for no-inhibitor control) to the respective wells. Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Prepare a substrate solution containing the MAO-B substrate, fluorescent probe, and HRP in MAO-B Assay Buffer. Add 40 µL of this solution to each well to initiate the reaction.

  • Measurement: Immediately begin measuring the fluorescence intensity kinetically at 37°C for 30-60 minutes.

  • Data Analysis: Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration. Calculate the percentage of inhibition relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Figure 2: Workflow for the MAO-B inhibition assay.

Protocol 2: Competitive ELISA to Assess Non-Specific Binding

This protocol can be adapted to test if this compound interferes with a standard competitive ELISA, a common immunoassay format.

Materials:

  • Antigen-coated 96-well plate

  • Primary antibody specific to the antigen

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Test compound (this compound)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Blocking: Block the antigen-coated plate with Blocking Buffer for 1 hour at room temperature.

  • Compound Incubation: Wash the plate three times with Wash Buffer. Add serial dilutions of this compound to the wells. Include a vehicle control.

  • Primary Antibody Incubation: Add a fixed, pre-determined concentration of the primary antibody to all wells. Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate three times. Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Detection: Wash the plate five times. Add TMB substrate and incubate in the dark until a color change is observed. Stop the reaction with Stop Solution.

  • Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Compare the absorbance values in the presence of this compound to the vehicle control. A significant decrease in signal may indicate interference with the antibody-antigen interaction or the detection system.

Competitive_ELISA_Interference cluster_assay Competitive ELISA Antigen Coated Antigen Primary_Ab Primary Antibody Antigen->Primary_Ab Binding Secondary_Ab HRP-Secondary Ab Primary_Ab->Secondary_Ab Binding Substrate TMB Substrate Secondary_Ab->Substrate Enzymatic Reaction Signal Colorimetric Signal Substrate->Signal Compound This compound Compound->Antigen Potential Interference Compound->Primary_Ab Potential Interference Compound->Secondary_Ab Potential Interference

Figure 3: Potential interference points of this compound in a competitive ELISA.

Mitigating Cross-Reactivity and Choosing Alternatives

When faced with potential cross-reactivity from this compound or its derivatives, several strategies can be employed:

  • Structural Modification: As demonstrated in the study of 4-(morpholin-4-yl)-3-nitrobenzhydrazide derivatives, modifying the hydrazone moiety to a semicarbazide or thiosemicarbazide can alter the biological activity and potentially reduce non-specific interactions[1][3].

  • Use of Orthogonal Assays: Confirming hits from a primary screen in a secondary, orthogonal assay that uses a different detection method or principle is crucial to rule out assay-specific interference.

  • Employing Non-Hydrazide Linkers or Scaffolds: In bioconjugation and drug design, a variety of alternative linkers to hydrazones are available, such as those based on click chemistry, which offer greater stability and specificity[3]. Similarly, exploring different core scaffolds that do not contain the hydrazide moiety can lead to compounds with improved selectivity profiles.

Conclusion

This compound represents a classic example of the dual-edged nature of certain chemical scaffolds in drug discovery. Its inherent reactivity, while offering a gateway to diverse biological activities, also presents a significant risk of cross-reactivity and assay interference. A thorough understanding of the underlying chemical principles, coupled with rigorous experimental validation using orthogonal assays, is paramount. By carefully considering the potential for non-specific interactions and exploring alternative chemical matter, researchers can navigate the challenges posed by compounds like this compound and increase the likelihood of identifying truly specific and promising lead compounds.

References

Safety Operating Guide

4-Morpholinobenzohydrazide proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of 4-Morpholinobenzohydrazide. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, the core principle guiding this protocol is to manage it as a hazardous chemical waste.[1] This approach ensures the highest level of safety for laboratory personnel and minimizes environmental impact.

Hazard Assessment and Core Principles

The fundamental principles of laboratory chemical waste disposal must be strictly followed. These include the prohibition of disposal in regular trash or down the sewer system.[4][5] All waste must be accumulated at or near the point of generation under the control of laboratory personnel.[4]

Key Principles:

  • Segregation: Never mix incompatible waste streams.[6][7] Keep this compound waste separate from other chemical wastes unless explicitly permitted by your institution's safety guidelines.[1] Incompatible wastes, such as acids and bases, must be kept segregated.[6][8]

  • Containment: Use appropriate, leak-proof, and chemically compatible containers for all waste.[4][8][9] Containers must be kept closed at all times except when adding waste.[7][9]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[6][7][9]

Waste Stream Disposal Workflow

The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from work with this compound.

Caption: Waste Disposal Workflow for this compound.

Detailed Disposal Protocols

Adherence to the following step-by-step procedures is essential for maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

Before handling any this compound waste, ensure you are wearing appropriate PPE.[1]

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

Step-by-Step Disposal Guide

A. Solid Waste Disposal This category includes unused or expired this compound powder, as well as contaminated consumables like gloves, weigh boats, and paper towels.[8]

  • Collection: Place all solid waste into a designated, leak-proof hazardous waste container.[1][8] The original container of the chemical can often be used for its own solid waste.[8][9]

  • Labeling: Securely affix a hazardous waste label to the container.[8] Clearly write the full chemical name, "this compound," and list any other contaminated materials.

  • Storage: Store the container in a designated satellite accumulation area (SAA).[9] The container must be kept sealed unless you are actively adding waste.[7][9]

B. Liquid Waste Disposal This stream includes any solutions containing dissolved this compound.

  • Collection: Pour all liquid waste into a sealable, chemically compatible container.[4][9] For example, do not store acidic or basic solutions in metal containers.[8]

  • Container Level: Fill the container to no more than 90% of its capacity to prevent spills and allow for vapor expansion.[8]

  • Labeling: Label the container with a hazardous waste tag, listing all chemical components and their approximate percentages.

  • Storage: Store the sealed container in a secondary containment bin within a well-ventilated area to prevent spills and accidental reactions.[4][8]

C. Contaminated Sharps Disposal This includes any needles, scalpels, glass pipettes, or broken glassware contaminated with this compound.

  • Collection: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container specifically for chemically contaminated sharps.[1][10][11]

  • Labeling: Ensure the sharps container is labeled as containing chemical waste, specifying this compound.

  • Storage: Once the container is three-quarters full, seal it and prepare it for disposal.[6]

D. Contaminated Glassware and Equipment For reusable glassware, triple-rinse with a suitable solvent. The first two rinses should be collected as hazardous liquid waste.[5] The third rinse may be disposed of down the drain, followed by copious amounts of water, provided your institution's policies allow it.

Waste Management Summary

The following table summarizes the key logistical requirements for handling this compound waste.

Waste TypeContainer RequirementKey Labeling InformationStorage Location
Solid Waste Leak-proof, sealable container compatible with chemical."Hazardous Waste", "this compound", List of contents.Designated Satellite Accumulation Area (SAA).
Liquid Waste Sealable, compatible container (e.g., glass bottle for solvents)."Hazardous Waste", "this compound", All components and percentages.SAA within secondary containment.
Contaminated Sharps Puncture-resistant sharps container."Chemically Contaminated Sharps", "this compound".SAA, away from general traffic.

Final Disposal

Under no circumstances should this compound waste be disposed of in standard trash or poured down the drain.[5][12] The final step is to contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1] All waste must be transported to a licensed waste disposal facility.[8]

References

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Morpholinobenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling and disposal of 4-Morpholinobenzohydrazide. As no comprehensive Safety Data Sheet (SDS) for this specific compound is readily available, this document synthesizes safety protocols based on the known hazards of its core chemical moieties: the morpholine ring and the benzohydrazide group. This approach, grounded in chemical analogy, allows for a robust and cautious safety framework tailored to researchers, scientists, and drug development professionals.

Hazard Assessment by Chemical Analogy

Understanding the requisite Personal Protective Equipment (PPE) begins with a thorough hazard analysis. This compound's structure suggests a hazard profile influenced by both morpholine and hydrazine derivatives.

  • The Morpholine Moiety: Morpholine is a flammable liquid and vapor that is harmful if swallowed and toxic in contact with skin or if inhaled.[1] Critically, it is classified as causing severe skin burns and eye damage.[1][2] Therefore, we must assume this compound carries a risk of being a skin and eye irritant or corrosive.

  • The Benzohydrazide Moiety: Hydrazine and its derivatives are a class of compounds with significant toxicological profiles. Hydrazine itself is toxic if inhaled, may be fatal if absorbed through the skin, and is extremely destructive to the tissue of the mucous membranes and upper respiratory tract.[3] Many hydrazine compounds are also investigated for potential carcinogenicity.[4] The safety data for 4-Bromobenzohydrazide, a structural analog, indicates it causes skin irritation, serious eye irritation, and may cause respiratory irritation.

Based on this composite analysis, this compound must be handled as a substance that is potentially toxic, corrosive to skin and eyes, and an irritant to the respiratory system.

Chemical Moiety Known Hazards of Analogs Inferred Risk for this compound Primary PPE Consideration
Morpholine Flammable, Toxic (dermal, inhalation), Causes severe skin burns and eye damage.[1][5]Potential for skin and eye corrosivity, dermal toxicity.Chemical splash goggles, face shield, chemical-resistant gloves, lab coat.
Benzohydrazide Toxic (inhalation, dermal), Skin/eye/respiratory irritation, Potential carcinogen.[3]Potential for systemic toxicity, irritation of all contact points.Respiratory protection where dust/aerosols are generated, comprehensive skin and eye protection.

The Hierarchy of Controls: Your First Line of Defense

Before any personal protective equipment is worn, the primary methods for exposure control must be implemented. PPE is the last line of defense.[3]

  • Engineering Controls : These are physical changes to the workspace that isolate workers from the hazard.

    • Chemical Fume Hood : All weighing, handling, and preparation of this compound, whether solid or in solution, must be conducted inside a certified chemical fume hood.[4] This is critical to prevent inhalation of dust or aerosols.

    • Ventilation : Ensure the laboratory has adequate general ventilation.

    • Safety Equipment : An emergency eyewash station and safety shower must be readily accessible and tested regularly.[6]

  • Administrative Controls : These are procedural changes to how work is performed.

    • Designated Areas : Clearly mark and restrict access to areas where this compound is stored and handled.[4]

    • Standard Operating Procedures (SOPs) : Develop and strictly follow a detailed SOP for all tasks involving this compound. The SOP should include emergency procedures.[7]

    • Training : All personnel must be trained on the specific hazards and safe handling procedures for this chemical before beginning work.[8]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to protect against the compound's inferred hazards.

Eye and Face Protection

Direct contact with the eyes can cause severe damage.

  • Minimum Requirement : ANSI Z87.1-compliant chemical splash goggles must be worn at all times when in the laboratory where this chemical is handled.[4]

  • High-Risk Operations : When there is a significant risk of splashing (e.g., transferring solutions, cleaning spills), a full-face shield must be worn in addition to chemical splash goggles.[3][6]

Hand Protection

Skin contact is a primary route of exposure, and the compound may be fatal if absorbed through the skin.[3]

  • Glove Selection : Due to the composite nature of the molecule, a robust glove choice is necessary. Butyl rubber is the material of choice for handling hydrazine.[6] Nitrile or neoprene gloves are also recommended as suitable alternatives.[3] Double-gloving is a required practice when handling this compound.[9]

  • Glove Inspection and Use : Always inspect gloves for tears or punctures before use. Wash hands thoroughly after removing gloves. Contaminated gloves must be disposed of as hazardous waste.

Body Protection

Protecting the skin from potential splashes is crucial.

  • Laboratory Coat : A flame-resistant lab coat is recommended.[3] It should have long sleeves and a solid front.

  • Apron : For procedures involving larger quantities or a high splash risk, a chemical-resistant apron should be worn over the lab coat.[4]

  • Attire : Full-length pants and closed-toe shoes are mandatory.[3]

Respiratory Protection

Respiratory protection is a critical backup to engineering controls, not a substitute.

  • When Required : A respirator is necessary if engineering controls are not feasible, during a spill cleanup, or if there is any potential for exceeding occupational exposure limits (OELs).[3] While no OEL is established for this compound, the precautionary principle applies.

  • Respirator Type : If a risk assessment determines that a respirator is necessary, a NIOSH-approved full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) cartridges is appropriate.[3]

  • Fit Testing : All personnel required to wear respirators must be part of a complete respiratory protection program that includes medical clearance and annual fit testing, consistent with OSHA guidelines.[6][10]

Procedural Workflow for Safe Handling

The following workflow outlines the critical steps from preparation to disposal, minimizing exposure at each stage.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Assemble All Materials (SOP, Chemical, Glassware) B 2. Don Full PPE (Double Gloves, Goggles, Lab Coat) A->B C 3. Verify Fume Hood Operation B->C D 4. Carefully Weigh/Transfer This compound C->D Begin Work E 5. Perform Experimental Work D->E F 6. Securely Cap All Containers E->F G 7. Decontaminate Surfaces (e.g., with 70% Ethanol) F->G Conclude Experiment H 8. Segregate Hazardous Waste (Solid vs. Liquid) G->H I 9. Doff PPE in Correct Order (Gloves last) H->I J 10. Wash Hands Thoroughly I->J

Caption: Workflow for handling this compound.

Emergency Procedures

Immediate and correct response to an exposure or spill is vital.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes.[10] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[11]

  • Spill Cleanup : Evacuate non-essential personnel from the area. Wearing full PPE, including respiratory protection, cover the spill with an inert absorbent material. Collect the material into a sealed, labeled container for hazardous waste disposal. Do not allow the material to enter drains.[8]

Disposal Plan

All waste generated from handling this compound is considered hazardous.

  • Trace Contaminated Waste : All disposable items that have come into contact with the chemical (e.g., gloves, absorbent pads, pipette tips) must be placed in a clearly labeled, sealed hazardous waste container.[9]

  • Bulk Waste : Unused or expired chemicals and reaction waste solutions must be collected in separate, sealed, and properly labeled hazardous waste containers. Do not mix with other waste streams.[9]

  • Disposal Vendor : All hazardous waste must be disposed of through a licensed environmental management company, following all local, state, and federal regulations.[1][7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Morpholinobenzohydrazide
Reactant of Route 2
Reactant of Route 2
4-Morpholinobenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.